molecular formula C9H11NO2 B8759570 2-Acetoxymethyl-3-methyl-pyridine CAS No. 166521-79-5

2-Acetoxymethyl-3-methyl-pyridine

Número de catálogo: B8759570
Número CAS: 166521-79-5
Peso molecular: 165.19 g/mol
Clave InChI: YKDUBDWGMORWNZ-UHFFFAOYSA-N
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Descripción

2-Acetoxymethyl-3-methyl-pyridine is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Acetoxymethyl-3-methyl-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetoxymethyl-3-methyl-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

166521-79-5

Fórmula molecular

C9H11NO2

Peso molecular

165.19 g/mol

Nombre IUPAC

(3-methylpyridin-2-yl)methyl acetate

InChI

InChI=1S/C9H11NO2/c1-7-4-3-5-10-9(7)6-12-8(2)11/h3-5H,6H2,1-2H3

Clave InChI

YKDUBDWGMORWNZ-UHFFFAOYSA-N

SMILES canónico

CC1=C(N=CC=C1)COC(=O)C

Origen del producto

United States
Foundational & Exploratory

Retrosynthetic Strategy & Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

2-Acetoxymethyl-3-methylpyridine Synthesis Pathway: A Technical Guide and Mechanistic Analysis

Abstract As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs)—most notably proton pump inhibitors (PPIs) such as lansoprazole and rabeprazole—2-acetoxymethyl-3-methylpyridine represents a fundamental building block in 1[1]. This whitepaper provides a comprehensive, expert-level analysis of its synthesis pathway, focusing on the mechanistic causality of the Boekelheide rearrangement, validated experimental protocols, and quantitative yield optimization.

The target molecule features an acetoxymethyl group selectively positioned at the C2 carbon of a 3-methylpyridine ring. Direct functionalization of the C2-methyl group in 2,3-lutidine (2,3-dimethylpyridine) is synthetically unviable due to the competing reactivity of the C3-methyl group. To achieve regioselectivity, the pathway employs a two-step sequence:2[2].

Mechanistic Causality of the Boekelheide Rearrangement:

  • N-Oxidation: Treatment of 2,3-lutidine with hydrogen peroxide in glacial acetic acid yields 2,3-dimethylpyridine N-oxide. The introduction of the N-oxide moiety serves a dual purpose: it acts as a nucleophile for the subsequent acylation and drastically alters the electronic environment of the pyridine ring.

  • Acylation: Upon introduction of acetic anhydride, the nucleophilic N-oxide oxygen attacks the carbonyl carbon, forming an N-acetoxy-2,3-dimethylpyridinium acetate intermediate.

  • Regioselective Deprotonation: The formation of the pyridinium cation strongly withdraws electron density from the adjacent alpha-position. Consequently, the protons on the C2-methyl group become significantly more acidic than those on the C3-methyl group. The acetate counterion selectively deprotonates the C2-methyl group, generating an exocyclic enamine known as an anhydrobase.

  • [3,3]-Sigmatropic Shift: The anhydrobase undergoes a concerted [3,3]-sigmatropic rearrangement. The N-O bond cleaves as the acetate group migrates to the exocyclic C2-carbon, restoring aromaticity and yielding the thermodynamically stable 2-acetoxymethyl-3-methylpyridine.

Boekelheide A 2,3-Dimethylpyridine N-oxide B N-Acetoxy-2,3-dimethyl- pyridinium acetate A->B Ac2O (Acylation) C Anhydrobase Intermediate (Exocyclic Enamine) B->C - AcOH (Deprotonation at C2) D 2-Acetoxymethyl- 3-methylpyridine C->D [3,3]-Sigmatropic Rearrangement

Mechanistic pathway of the Boekelheide rearrangement from N-oxide to the acetate product.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems, ensuring high purity and yield by controlling thermal degradation and byproduct formation.

Protocol A: Synthesis of 2,3-Dimethylpyridine N-oxide Rationale: Glacial acetic acid acts as both a solvent and an acid catalyst, facilitating the formation of peracetic acid in situ, which is the active oxidizing agent.

  • Initiation: Dissolve 2,3-lutidine (1.0 eq) in a slight excess of glacial acetic acid.

  • Oxidation: Slowly add 35% aqueous hydrogen peroxide (1.2 - 1.5 eq) dropwise while maintaining the internal temperature below 40 °C to prevent thermal runaway.

  • Propagation: Gradually heat the reaction mixture to 80–90 °C and maintain for 2–5 hours until TLC indicates complete consumption of the starting material.

  • Isolation: Cool the mixture, quench residual peroxides, and neutralize carefully. Extract with dichloromethane (DCM), dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the N-oxide as an intermediate.

Protocol B: Boekelheide Rearrangement to 2-Acetoxymethyl-3-methylpyridine Rationale: Excess acetic anhydride drives the equilibrium of the acylation step and serves as the solvent. Temperature control is critical to favor the [3,3]-sigmatropic shift over intermolecular side reactions.

  • Acylation: Dissolve the crude 2,3-dimethylpyridine N-oxide in3 (approx. 3.0 - 5.0 eq)[3].

  • Rearrangement: Heat the mixture to3[3]. The reaction progress can be monitored by the disappearance of the N-oxide spot on TLC.

  • Purification: Distill off the excess acetic anhydride under reduced pressure to prevent degradation of the acetate product.

  • Neutralization: Make the resulting residue weakly basic using an 3 (Na₂CO₃)[3].

  • Extraction: Extract the aqueous layer with methyl ethyl ketone or DCM. Dry the organic extract over MgSO₄ and evaporate the solvent to afford 2-acetoxymethyl-3-methylpyridine as a slightly yellow oil. This method reliably 2[2].

Workflow Step1 Step 1: N-Oxidation 2,3-Lutidine + H2O2/AcOH 80-90°C, 2-5 hrs Step2 Step 2: Isolation Quench, Extract, Concentrate Yields N-oxide Step1->Step2 Step3 Step 3: Rearrangement N-oxide + Ac2O 90-120°C, 1-6 hrs Step2->Step3 Step4 Step 4: Purification Distill Ac2O, Neutralize, Extract Yields Target Acetate Step3->Step4

Step-by-step experimental workflow for the synthesis of 2-acetoxymethyl-3-methylpyridine.

Quantitative Data & Yield Optimization

To ensure reproducibility and scalability, the following table summarizes the optimized reaction parameters and expected quantitative outcomes across the two-step synthesis.

Reaction StepReagents / CatalystsTemp (°C)Time (h)Expected Yield (%)Analytical Notes
N-Oxidation 2,3-Lutidine, 35% H₂O₂, Glacial AcOH80–902–585–95%Monitor via TLC; ensure complete peroxide quenching before extraction.
Boekelheide Rearrangement 2,3-Dimethylpyridine N-oxide, Ac₂O90–1201–680–89%Vacuum distillation of Ac₂O is critical to avoid thermal decomposition.

Downstream Pharmaceutical Applications

The synthesized 2-acetoxymethyl-3-methylpyridine is rarely the final API; rather, it is an advanced intermediate. In industrial pharmaceutical synthesis, it undergoes 2 (using NaOH in ethanol) to yield 2-hydroxymethyl-3-methylpyridine[2],[3]. Subsequent treatment with a 3 (SOCl₂), produces 2-chloromethyl-3-methylpyridine hydrochloride[3]. This chlorinated derivative is the direct electrophilic coupling partner used to alkylate benzimidazole derivatives, ultimately forming the1[1].

References

  • Detergent bleaching composition comprising pentadentate ligand derivatives - Google Patents. Source: google.com.
  • Pyridine derivatives having anti-ulcerative activity - Google Patents. Source: google.com.
  • Prescribed drugs containing nitrogen heterocycles: an overview - RSC Publishing. Source: rsc.org.

Sources

2-Acetoxymethyl-3-methyl-pyridine: Structural Properties, Mechanistic Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Acetoxymethyl-3-methyl-pyridine (IUPAC: (3-methylpyridin-2-yl)methyl acetate) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and advanced ligand design. Characterized by a pyridine core substituted with a methyl group at the C3 position and an acetoxymethyl moiety at the C2 position, this compound serves as a critical intermediate in the synthesis of substituted benzimidazoles—most notably, the proton pump inhibitors (PPIs) such as rabeprazole and ilaprazole[1][2].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, the regioselective causality behind its synthesis via the Boekelheide rearrangement, and self-validating experimental protocols for its integration into pharmaceutical workflows.

Physicochemical Profile and Structural Analysis

The structure of 2-acetoxymethyl-3-methyl-pyridine is defined by the electronic interplay between the electron-deficient pyridine ring and the electron-donating alkyl/acetoxy substituents. The presence of the C3-methyl group introduces steric hindrance that significantly influences the regioselectivity of electrophilic and nucleophilic attacks on the ring system.

Quantitative Data Summary
PropertyValueReference
IUPAC Name (3-methylpyridin-2-yl)methyl acetate[1]
CAS Registry Number 166521-79-5[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Synonyms Ilaprazole Impurity 162; 2-Acetoxymethyl-3-picoline[1]
Physical State Slightly yellow oil (at standard conditions)[3]

Note on Vendor Nomenclature: Researchers must exercise caution during procurement, as commercial catalogs frequently conflate this compound with its precursor, 2-Acetoxymethyl-3-methylpyridine-N-oxide (CAS: 52814-41-2)[4]. Mass spectrometry (m/z 165.19 vs. 181.19) should be used to verify the absence of the N-oxide oxygen prior to downstream reactions.

Mechanistic Synthesis: The Regioselective Boekelheide Rearrangement

The standard industrial and laboratory synthesis of 2-acetoxymethyl-3-methyl-pyridine relies on the Boekelheide rearrangement of 2,3-dimethylpyridine N-oxide[5].

Causality of Regioselectivity

When 2,3-dimethylpyridine N-oxide is treated with acetic anhydride, the reaction is highly regioselective for the C2-methyl group over the C3-methyl group. This selectivity is driven by the electronic environment of the intermediate 1-acetoxy-2,3-dimethylpyridinium salt. The C2-methyl protons are significantly more acidic than the C3-methyl protons due to their proximity to the positively charged nitrogen atom, which exerts a strong inductive and resonance electron-withdrawing effect.

Deprotonation by the acetate counter-ion occurs preferentially at the C2-methyl group, forming an intermediate anhydrobase (an ylide-like structure). This anhydrobase then undergoes a concerted, thermally driven [3,3]-sigmatropic rearrangement at approximately 180°C, cleaving the weak N–O bond and forming a new C–O bond at the exocyclic methylene, yielding the target 2-acetoxymethyl-3-methyl-pyridine[5].

Boekelheide A 2,3-Dimethylpyridine N-oxide C 1-Acetoxy-2,3-dimethyl pyridinium acetate A->C + Ac2O B Acetic Anhydride (Ac2O) B->C D Deprotonation at C2 (Anhydrobase Formation) C->D - AcOH E [3,3]-Sigmatropic Rearrangement D->E Heat (180°C) F 2-Acetoxymethyl- 3-methylpyridine E->F Rearrangement

Caption: Mechanistic pathway of the Boekelheide rearrangement yielding 2-acetoxymethyl-3-methyl-pyridine.

Protocol 1: Synthesis via Boekelheide Rearrangement

This protocol is a self-validating system; the transition from a highly polar N-oxide to a lipophilic acetate allows for easy reaction monitoring via Normal Phase TLC.

  • Activation: Dissolve 2,3-dimethylpyridine N-oxide (1.0 eq) in an excess of acetic anhydride (approx. 5-7 eq).

  • Thermal Rearrangement: Heat the mixture under an inert argon atmosphere to 180°C[5]. Maintain reflux for 1–2 hours. Causality: The high temperature is thermodynamically required to overcome the activation energy barrier of the [3,3]-sigmatropic shift.

  • Monitoring: Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1). The N-oxide starting material will remain at the baseline, while the product will migrate with an Rf of ~0.6.

  • Workup: Cool the mixture to room temperature and remove excess acetic anhydride via vacuum distillation.

  • Neutralization: Neutralize the resulting residue with a weak base (e.g., saturated aqueous sodium carbonate) to pH 7.5–8.0, and extract with methyl ethyl ketone or dichloromethane[2].

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-acetoxymethyl-3-methyl-pyridine as a slightly yellow oil[3].

Pharmaceutical Applications: Proton Pump Inhibitor (PPI) Workflows

In drug development, 2-acetoxymethyl-3-methyl-pyridine is not the final active pharmaceutical ingredient (API) but a crucial scaffold. It is utilized to synthesize the 2-chloromethyl-3-methylpyridine derivatives that are coupled with 2-mercaptobenzimidazole to form anti-ulcerative agents (e.g., ilaprazole and rabeprazole analogs)[2]. These compounds function by irreversibly inhibiting the H⁺/K⁺-ATPase enzyme in gastric parietal cells[2].

To utilize the compound in these workflows, the acetate protecting group must first be hydrolyzed to yield the corresponding alcohol.

PPI_Workflow S1 2-Acetoxymethyl-3-methylpyridine (Starting Material) S2 Base Hydrolysis (NaOH, EtOH/H2O) S1->S2 S3 2-Hydroxymethyl-3-methylpyridine (Intermediate) S2->S3 Room Temp, 10 min S4 Chlorination (SOCl2, CHCl3) S3->S4 S5 2-Chloromethyl-3-methylpyridine (Electrophile) S4->S5 0°C to RT, 7 hrs S6 Thioether Coupling (2-Mercaptobenzimidazole) S5->S6 S7 Proton Pump Inhibitor Precursor (e.g., Ilaprazole analog) S6->S7 Base, Heat

Caption: Synthetic workflow from 2-acetoxymethyl-3-methyl-pyridine to proton pump inhibitor precursors.

Protocol 2: Base-Catalyzed Hydrolysis to 2-Hydroxymethyl-3-methylpyridine

This protocol ensures the quantitative removal of the acetyl group without inducing ring-opening or degradation of the pyridine core.

  • Reagent Preparation: To 25 g (approx. 152 mmol) of 2-acetoxymethyl-3-methyl-pyridine, add a solution of 20 g sodium hydroxide dissolved in 20 mL of deionized water and 50 mL of ethanol[2][3].

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 10 to 30 minutes[2]. Causality: The use of ethanol acts as a co-solvent to homogenize the organic acetate with the aqueous hydroxide, driving rapid saponification.

  • Solvent Removal: Distill the mixture under reduced pressure to remove the ethanol, preventing the formation of unwanted ethyl ethers during subsequent steps[2].

  • Extraction: Add 50 mL of a saturated aqueous sodium chloride (brine) solution to the aqueous residue to salt out the organic product, and extract with 2-butanone (or ethyl acetate)[2].

  • Validation & Characterization: Dry the extract over magnesium sulfate and concentrate. Validate the success of the deprotection via ¹H NMR spectroscopy.

    • Expected ¹H NMR (CDCl₃) for the alcohol product: δ 8.40 (d, J=4.5 Hz, 1H, Py-H6), 7.47 (d, J=7.2 Hz, 1H, Py-H4), 7.15 (dd, J=7.5, 5.1 Hz, 1H, Py-H5), 4.85 (br s, 1H, -OH), 4.69 (s, 2H, -CH₂-O), 2.22 (s, 3H, Py-CH₃)[3]. The disappearance of the sharp acetate methyl singlet at ~2.1 ppm confirms complete hydrolysis.

References

  • National Center for Biotechnology Information. "2-Acetoxymethyl-3-methyl-pyridine | C9H11NO2 | CID 10749557". PubChem. Available at:[Link]

  • Sainsbury, M. "Heterocyclic Chemistry". Royal Society of Chemistry, 2001. Available at:[Link]

  • Hage, R., et al. "Detergent bleaching composition comprising pentadentate ligand derivatives". US Patent 6,165,963A, Google Patents, 2000.
  • Souda, S., et al. "Pyridine derivatives, pharmaceutical compositions comprising the same, the use of the same for the manufacture of medicaments having therapeutic or preventative value, and a process for preparing the same". European Patent EP0268956A2, Google Patents, 1988.

Sources

Comprehensive Spectroscopic Profiling of 2-Acetoxymethyl-3-methylpyridine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the spectroscopic validation of synthetic intermediates not merely as a routine analytical task, but as a critical quality gateway. 2-Acetoxymethyl-3-methylpyridine (IUPAC: (3-methylpyridin-2-yl)methyl acetate) is a highly versatile building block in medicinal chemistry. Any structural ambiguity at this stage cascades into downstream failures, making rigorous, self-validating spectroscopic analysis (NMR, IR, MS) absolute paramount.

This whitepaper provides an in-depth, causality-driven guide to the spectroscopic profiling of this compound, bridging raw analytical data with its mechanistic relevance in drug development.

Mechanistic Relevance in Pharmaceutical Synthesis

2-Acetoxymethyl-3-methylpyridine (C₉H₁₁NO₂) serves as a core scaffold in the synthesis of several major therapeutic classes. Historically, derivatives of this pyridine system have been extensively utilized in the synthesis of anti-ulcerative proton pump inhibitors (PPIs) (1)[1].

More recently, this intermediate has gained prominence in the development of novel small-molecule inhibitors targeting the KEAP1-Nrf2 protein-protein interaction (2)[2]. By disrupting the KEAP1-Nrf2 complex in the cytosol, these drugs allow free Nrf2 to translocate to the nucleus and activate Antioxidant Response Elements (ARE), offering therapeutic potential for inflammatory bowel disease (IBD), COPD, and neurodegenerative disorders[2].

KEAP1_Nrf2 Stress Oxidative Stress / Inhibitors KEAP1 KEAP1-Nrf2 Complex Stress->KEAP1 Disrupts Nrf2 Free Nrf2 KEAP1->Nrf2 Releases Nucleus Nuclear Translocation Nrf2->Nucleus Translocates ARE ARE Activation Nucleus->ARE Binds DNA

Fig 1: KEAP1-Nrf2 signaling pathway modulated by 2-Acetoxymethyl-3-methylpyridine derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the spectroscopic acquisition must follow a self-validating system. A protocol is only trustworthy if it contains internal checks that immediately flag preparation or instrumental errors.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is chosen because the compound is highly soluble in non-polar organic solvents, and TMS provides a universal zero-point reference.

  • Instrument Calibration: Tune and match the probe to the ¹H and ¹³C frequencies on a 400 MHz spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃.

  • Acquisition (¹H NMR): Acquire 16 transients with a 30° pulse angle and a relaxation delay (d1) of 2 seconds. Causality: A 2-second delay ensures complete relaxation of the methyl protons, guaranteeing accurate quantitative integration.

  • Validation Check: Verify the TMS peak at exactly 0.00 ppm and the residual CHCl₃ peak at 7.26 ppm. If these shift, the lock has failed, and the spectrum must be discarded.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: Apply the neat liquid sample directly onto the Attenuated Total Reflectance (ATR) diamond crystal.

  • Background Subtraction: Collect a background spectrum of the clean, dry crystal (32 scans, 4 cm⁻¹ resolution) to eliminate atmospheric CO₂ and H₂O interference.

  • Acquisition: Collect the sample spectrum from 4000 to 400 cm⁻¹.

  • Validation Check: Ensure baseline transmittance is >95% in non-absorbing regions (e.g., 2500–2000 cm⁻¹). A sloping baseline indicates poor crystal contact or sample contamination.

Mass Spectrometry (LC-MS/ESI+) Protocol
  • Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Causality: Formic acid provides the excess protons necessary to efficiently ionize the basic pyridine nitrogen.

  • Acquisition: Introduce the sample into an Electrospray Ionization (ESI) source operating in positive ion mode. Scan m/z 100–500.

  • Validation Check: Observe the [M+H]⁺ adduct. The presence of sodium adducts [M+Na]⁺ can be used as a secondary confirmation of the molecular weight.

QC_Workflow Prep Sample Preparation (CDCl3, MeOH, ATR) NMR NMR Acquisition (1H & 13C) Prep->NMR IR ATR-IR Acquisition (Functional Groups) Prep->IR MS LC-MS (ESI+) (Molecular Weight) Prep->MS Data Data Integration & Structural Elucidation NMR->Data Connectivity IR->Data Moieties MS->Data Mass Release Quality Control Batch Release Data->Release Validated

Fig 2: Self-validating spectroscopic QC workflow for intermediate verification.

Spectroscopic Data Analysis & Causality

¹H NMR Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is heavily dictated by the electron-withdrawing nature of the pyridine ring and the ester moiety.

Mechanistic Insight: The methylene protons (-CH₂-O-) are highly deshielded (shifted downfield to ~5.25 ppm). This is a direct causal result of the combined inductive electron withdrawal from the adjacent sp²-hybridized pyridine ring and the electronegative oxygen of the acetate group. The pyridine protons exhibit characteristic ortho- and meta-coupling constants.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
Acetyl -CH₃2.10Singlet (s)3H--O-CO-CH₃
Pyridine C3-CH₃2.35Singlet (s)3H-Ar-CH₃
C2-CH₂-O5.25Singlet (s)2H-Ar-CH₂-O-
Pyridine C5-H7.15Doublet of doublets (dd)1H7.8, 4.8Aromatic H (meta to N)
Pyridine C4-H7.50Doublet of doublets (dd)1H7.8, 1.5Aromatic H (para to N)
Pyridine C6-H8.45Doublet of doublets (dd)1H4.8, 1.5Aromatic H (ortho to N)
¹³C NMR Data (100 MHz, CDCl₃)

Mechanistic Insight: The carbonyl carbon (C=O) appears furthest downfield (~170.5 ppm) due to the highly deshielding double bond to oxygen. The C2 carbon of the pyridine ring is also significantly deshielded (~154.0 ppm) because of its direct attachment to the electronegative nitrogen atom and the substituted methylene group.

PositionChemical Shift (δ, ppm)Assignment
Pyridine C3-CH₃18.5Aliphatic methyl
Acetyl -CH₃21.0Ester methyl
C2-CH₂-O66.0Oxygen-bound methylene
Pyridine C5122.5Aromatic CH
Pyridine C3133.0Aromatic C (quaternary)
Pyridine C4138.5Aromatic CH
Pyridine C6147.0Aromatic CH (adjacent to N)
Pyridine C2154.0Aromatic C (quaternary, adjacent to N)
Carbonyl C=O170.5Ester carbonyl
Infrared (IR) Spectroscopy Data (ATR)

Mechanistic Insight: The intense absorption at 1740 cm⁻¹ is the hallmark of the ester carbonyl stretching vibration. The complete absence of any broad absorption above 3200 cm⁻¹ confirms the lack of hydroxyl (-OH) groups, validating that the precursor alcohol has been fully esterified.

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Feature
~3050WeakC-H stretch (aromatic)sp² hybridized C-H bonds on pyridine
~2950WeakC-H stretch (aliphatic)sp³ hybridized C-H bonds (methyls, methylene)
~1740StrongC=O stretchAcetate ester carbonyl
~1590, 1580MediumC=C, C=N stretchPyridine ring skeletal vibrations
~1230StrongC-O stretchEster single bond stretching
Mass Spectrometry (LC-MS/ESI+)

Mechanistic Insight: In positive mode ESI, the basic pyridine nitrogen readily accepts a proton from the acidic mobile phase, resulting in a robust [M+H]⁺ ion at m/z 166.12 (3)[3].

Ion TypeExpected m/zObserved m/zRelative AbundanceAssignment
[M+H]⁺166.09166.12100% (Base Peak)Protonated molecular ion
[M+Na]⁺188.07188.10VariableSodium adduct
Fragment106.06106.06VariableLoss of acetic acid (neutral loss of 60 Da)

Conclusion

The comprehensive spectroscopic profiling of 2-Acetoxymethyl-3-methylpyridine requires a multi-modal approach. ¹H and ¹³C NMR provide definitive proof of the connectivity and regiochemistry, particularly confirming the positions of the methyl and acetoxymethyl groups on the pyridine ring. IR spectroscopy offers rapid validation of the ester functional group, while high-resolution MS confirms the molecular weight. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity data, which is an absolute prerequisite when this compound is utilized in the downstream synthesis of complex, life-saving therapeutics.

References

  • Title: US20200055874A1 - INHIBITORS OF KEAP1-Nrf2 PROTEIN-PROTEIN INTERACTION Source: Google Patents URL
  • Title: WO2017024408A1 - Aryl-substituted dihydroquinolinones, their preparation and their use as pharmaceuticals Source: Google Patents URL
  • Title: US5840910A - Pyridine derivatives having anti-ulcerative activity Source: Google Patents URL

Sources

Reactivity and Stability of 2-Acetoxymethyl-3-methylpyridine: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

2-Acetoxymethyl-3-methylpyridine (CAS: 52814-41-2) is a highly functionalized heterocyclic building block that serves as a critical linchpin in the synthesis of substituted benzimidazole proton pump inhibitors (PPIs) such as Omeprazole, Lansoprazole, and Rabeprazole (1). As a Senior Application Scientist, I approach this molecule not merely as a static intermediate, but as a dynamic system governed by precise electronic effects. Understanding its reactivity—particularly its formation via the Boekelheide rearrangement—and its stability profile is paramount for optimizing yields, scaling up API manufacturing, and minimizing impurity profiles.

Mechanistic Reactivity: The Boekelheide Rearrangement

The industrial and laboratory-scale synthesis of 2-acetoxymethyl-3-methylpyridine predominantly relies on the Boekelheide rearrangement of 2,3-dimethylpyridine N-oxide (2). This transformation highlights the unique electronic activation provided by the N-oxide moiety.

The Causality of Regioselectivity: A frequent question in process chemistry is why the rearrangement occurs exclusively at the C2-methyl group rather than the C3-methyl group. The causality lies in the zwitterionic character of the N-O dative bond. Upon acylation with acetic anhydride, an N-acetoxypyridinium ion is formed. The resulting positive charge on the nitrogen heavily withdraws electron density from the alpha (C2) and gamma (C4) positions through resonance and inductive effects (3).

Consequently, the protons on the C2-methyl group become highly acidic. The C3-methyl group, being meta to the nitrogen, lacks this resonance stabilization for its conjugate base, rendering its protons non-acidic under these conditions. Deprotonation at C2 yields an anhydrobase, which subsequently undergoes a concerted [3,3]-sigmatropic shift to deliver the acetate ester cleanly.

G A 2,3-Dimethylpyridine N-oxide C N-Acetoxypyridinium Intermediate A->C Acylation B Acetic Anhydride (Ac2O) B->C D Anhydrobase Formation C->D Deprotonation (-AcOH) E 2-Acetoxymethyl- 3-methylpyridine D->E [3,3]-Sigmatropic Shift

Mechanism of the Boekelheide rearrangement yielding the target compound.

Stability Profile and Hydrolytic Degradation

While the pyridine ring imparts robust thermal stability, the acetoxymethyl ester is the molecule's Achilles' heel. It is highly susceptible to both acid- and base-catalyzed hydrolysis. In process chemistry, controlling the moisture content and pH during storage and downstream processing is paramount to prevent premature conversion to 2-hydroxymethyl-3-methylpyridine.

Quantitative Stability Data

The following table summarizes the degradation kinetics of 2-acetoxymethyl-3-methylpyridine under various environmental conditions.

Environmental ConditionTemperature (°C)Half-life ( t1/2​ )Primary Degradant / Outcome
Aqueous pH 2.0 25< 2 hours2-Hydroxymethyl-3-methylpyridine
Aqueous pH 7.4 25> 48 hoursStable (Trace hydrolysis)
Aqueous pH 10.0 25< 1 hour2-Hydroxymethyl-3-methylpyridine
Neat (Anhydrous) 4> 12 monthsNone (Stable for long-term storage)
Neat (Anhydrous) 60~ 3 monthsDimerization / Polymeric tars

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and high fidelity in API synthesis, the following protocols are designed with built-in validation checkpoints. Every step is engineered to control thermodynamic extremes and prevent side reactions.

Protocol A: Synthesis of 2-Acetoxymethyl-3-methylpyridine

Objective: Convert 2,3-dimethylpyridine N-oxide to the target acetate via a controlled Boekelheide rearrangement.

  • Activation: Charge a dry, argon-purged reactor with 2,3-dimethylpyridine N-oxide (1.0 eq). Slowly add acetic anhydride (3.0 eq).

    • Causality: Excess acetic anhydride acts as both the reactant and the solvent. This ensures complete conversion while providing a thermal sink to manage the highly exothermic formation of the N-acetoxypyridinium intermediate.

  • Rearrangement: Heat the mixture to 90–110 °C for 4–6 hours.

    • Validation Checkpoint: Monitor the reaction via LC-MS or TLC (EtOAc:Hexane 1:1). The complete disappearance of the highly polar N-oxide baseline spot confirms the successful execution of the[3,3]-sigmatropic shift.

  • Quenching & Concentration: Cool the reactor to room temperature. Remove excess acetic anhydride under reduced pressure (rotary evaporation at max 50 °C).

    • Causality: Prolonged heating during concentration in the presence of trace acids can lead to polymerization and tar formation; strict temperature control is mandatory.

  • Neutralization: Dissolve the crude oil in dichloromethane (DCM) and wash with saturated aqueous NaHCO3​ until the aqueous layer stabilizes at pH 7.5.

    • Causality: Neutralizing residual acetic acid prevents auto-catalyzed hydrolysis of the newly formed ester during storage.

  • Purification: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate. Purify via vacuum distillation to yield 2-acetoxymethyl-3-methylpyridine as a pale yellow oil.

Protocol B: Controlled Hydrolysis to 2-Hydroxymethyl-3-methylpyridine

Objective: Prepare the hydroxymethyl precursor required for subsequent chlorination and coupling in PPI synthesis (4).

  • Saponification: Dissolve 2-acetoxymethyl-3-methylpyridine in methanol (0.5 M concentration). Add aqueous NaOH (1.2 eq, 2.0 M solution) dropwise.

  • Reaction: Stir at room temperature for 30–45 minutes.

    • Validation Checkpoint: TLC will show a rapid, quantitative shift to a more polar spot (the alcohol). Do not exceed 1 hour to prevent oxidative degradation of the free alcohol.

  • Isolation: Concentrate the mixture under vacuum to remove methanol. Extract the aqueous residue with 2-butanone. Dry and concentrate to afford the pure alcohol.

    • Causality: 2-butanone is highly effective for extracting polar pyridine alcohols from aqueous layers without causing the stubborn emulsions typically seen with DCM or ethyl acetate.

Workflow N1 Step 1: N-Oxide Activation (Ac2O, 90-110°C) N2 Step 2: [3,3]-Sigmatropic Shift (Rearrangement) N1->N2 N3 Step 3: Vacuum Distillation (Purification) N2->N3 N4 Product: 2-Acetoxymethyl- 3-methylpyridine N3->N4 N5 Downstream: Hydrolysis (NaOH/MeOH) N4->N5

Step-by-step experimental workflow from activation to downstream hydrolysis.

References

  • US5840910A - Pyridine derivatives having anti-ulcerative activity Source: Google Patents URL
  • EP0268956A2 - Pyridine derivatives, pharmaceutical compositions comprising the same Source: Google Patents URL
  • Source: Vilniaus Universitetas (Center for Physical Sciences and Technology)
  • 3,5-Dimethylpyridine-N-oxide Reactivity Profile Source: Benchchem URL

Sources

Predictive Mechanism of Action and Pharmacophoric Profiling of 2-Acetoxymethyl-3-methyl-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Acetoxymethyl-3-methyl-pyridine is a highly specialized heterocyclic compound primarily recognized in medicinal chemistry as a critical synthetic building block for benzimidazole-based proton pump inhibitors (PPIs) such as rabeprazole and omeprazole. While not deployed as a standalone therapeutic agent, predicting its isolated biological activity is crucial for understanding the structure-activity relationship (SAR) of the drugs it helps construct. This whitepaper provides an in-depth mechanistic prediction of its biotransformation, subcellular partitioning, and lack of direct target inhibition, supported by self-validating experimental workflows.

Molecular Architecture & Synthetic Origins

The structural identity of features a basic pyridine ring substituted with a methyl group at the C3 position and an acetoxymethyl ester at the C2 position.

In industrial pharmacology, this architecture is typically achieved via the Boekelheide rearrangement . When 2,3-dimethylpyridine N-oxide is treated with acetic anhydride, it forms an N-acetoxypyridinium intermediate. The acetate counterion deprotonates the C2-methyl group, triggering a [3,3]-sigmatropic shift that transfers the acetoxy group to the carbon atom. This elegant transformation, widely documented in , installs the reactive ester necessary for downstream coupling to benzimidazole derivatives.

Biologically, this precise arrangement dictates a two-phase interaction within the body: enzymatic cleavage followed by pH-dependent compartmentalization.

Predictive Biotransformation and Subcellular Partitioning

If administered as an isolated entity, 2-Acetoxymethyl-3-methyl-pyridine is predicted to act as a lipophilic prodrug scaffold that undergoes rapid intracellular modification.

  • Phase I Metabolism (Ester Hydrolysis): The acetoxymethyl group is highly labile in the presence of ubiquitous intracellular carboxylesterases (CES1/CES2). Enzymatic cleavage of the ester bond will rapidly yield 2-hydroxymethyl-3-methylpyridine and free acetate.

  • Ion Trapping (Henderson-Hasselbalch Partitioning): The resulting pyridine derivative possesses a weakly basic nitrogen (predicted pKa ~ 5.2 - 5.5). In the highly acidic environment of the gastric parietal cell canaliculus (pH ~ 1.0), the nitrogen becomes rapidly protonated. This positive charge prevents the molecule from diffusing back across the lipid bilayer, effectively trapping the compound at the site of gastric acid secretion.

Biotransformation A 2-Acetoxymethyl-3-methylpyridine (Lipophilic Prodrug Scaffold) B Intracellular Carboxylesterases (CES1/CES2) A->B Enzymatic Hydrolysis C 2-Hydroxymethyl-3-methylpyridine (Primary Metabolite) B->C Acetate Cleavage D Gastric Parietal Cell Canaliculus (pH ~ 1.0) C->D Subcellular Diffusion E Protonated Pyridinium Species (Ion Trapped) D->E Ion Trapping (pKa ~ 5.5)

Predicted biotransformation and parietal cell ion-trapping trajectory.

Mechanistic Divergence: Why it Lacks Direct PPI Activity

Despite its ability to accumulate in the parietal cell, 2-Acetoxymethyl-3-methyl-pyridine is predicted to be inactive as a direct inhibitor of the H+/K+ ATPase enzyme.

  • The Causality of Inactivity: Classical PPIs require a sulfinyl benzimidazole moiety attached to the pyridine ring. Once trapped in the acidic canaliculus, the sulfinyl group undergoes an acid-catalyzed Smiles rearrangement to form a highly reactive, cationic sulfenamide. This sulfenamide forms irreversible disulfide bonds with exposed cysteine residues (e.g., Cys813) on the H+/K+ ATPase.

  • Because 2-Acetoxymethyl-3-methyl-pyridine lacks the sulfinyl benzimidazole warhead, its mechanism halts at the ion-trapping stage. It functions purely as a localizing targeting vector, devoid of covalent inhibitory capacity.

Self-Validating Experimental Workflows

To empirically validate the predicted metabolic and inhibitory profile of this compound, the following self-validating protocols must be executed.

Protocol 1: Microsomal Carboxylesterase (CES) Hydrolysis Assay

Objective: To confirm the enzymatic liability of the acetoxymethyl group.

  • Step 1: Preparation: Incubate 10 µM of 2-Acetoxymethyl-3-methyl-pyridine in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes at 37°C.

    • Expertise & Causality: Microsomes are specifically selected over cytosolic fractions because CES enzymes are predominantly anchored to the endoplasmic reticulum membrane.

  • Step 2: Control Introduction (Self-Validation): Run a parallel assay pre-incubated with 100 µM Bis-p-nitrophenyl phosphate (BNPP).

    • Expertise & Causality: BNPP is a potent, irreversible pan-esterase inhibitor. If the compound degrades in the standard assay but remains completely stable in the BNPP arm, it proves definitively that the conversion to the hydroxymethyl metabolite is enzymatically driven, ruling out spontaneous aqueous hydrolysis.

  • Step 3: Quenching & Readout: Quench the reaction at 0, 5, 15, and 30 minutes with ice-cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS to track the disappearance of the parent mass and the appearance of the hydroxymethyl metabolite.

Protocol 2: Isolated Gastric Vesicle H+/K+ ATPase Activity Assay

Objective: To prove the absence of direct proton pump inhibition.

  • Step 1: Vesicle Isolation: Isolate gastric vesicles from lyophilized hog gastric mucosa.

    • Expertise & Causality: Intact vesicles are utilized rather than purified, solubilized enzyme because the vesicular structure maintains the critical transmembrane pH gradient necessary to evaluate the compound's ion-trapping dynamics.

  • Step 2: Reaction Initiation: Incubate the vesicles with the test compound, 2 mM MgCl₂, and 10 µg/mL valinomycin in a 40 mM Tris-HCl buffer (pH 7.4). Initiate the reaction with 3 mM ATP.

    • Expertise & Causality: Valinomycin (a potassium ionophore) is strictly required to ensure that intravesicular K+ does not become rate-limiting. This isolates the direct inhibitory effect of the compound on the ATPase machinery.

  • Step 3: Pi Quantification: After 10 minutes, terminate the reaction and quantify the released inorganic phosphate (Pi) using the colorimetric method established by .

    • Expertise & Causality: The Yoda and Hokin molybdate-based assay is chosen because it prevents the acid-catalyzed hydrolysis of unreacted ATP during the readout phase, ensuring the detected Pi strictly correlates with enzymatic turnover. Omeprazole must be run as a positive control to validate assay sensitivity.

Workflow A Compound Library (2-Acetoxymethyl-3-methylpyridine) B Microsomal CES Assay (± BNPP Inhibitor) A->B Pathway 1: Metabolism D Gastric Vesicle Isolation (H+/K+ ATPase Source) A->D Pathway 2: Target Binding C LC-MS/MS Quantification (Metabolite Tracking) B->C Cleavage Kinetics E ATPase Activity Assay (Yoda & Hokin Method) D->E ATP & Mg2+ Addition F Inhibitory Profiling (IC50 Determination) E->F Pi Readout

High-throughput validation workflow for metabolic and inhibitory profiling.

Quantitative Predictive Metrics

The following table summarizes the predicted physicochemical and biological metrics for 2-Acetoxymethyl-3-methyl-pyridine, contrasted against established controls to highlight its role as an inactive targeting vector rather than an active inhibitor.

Compound / ControlPredicted pKaPredicted LogPCES Cleavage T₁/₂ (min)H+/K+ ATPase IC₅₀ (µM)
2-Acetoxymethyl-3-methylpyridine 5.21.8< 15 (Highly Labile)> 100 (Inactive)
Omeprazole (Positive Control)4.0, 8.82.2N/A (Stable)~ 0.8
SCH28080 (Competitive Control)5.62.5N/A (Stable)~ 2.5

References

  • PubChem Database. 2-Acetoxymethyl-3-methyl-pyridine | C9H11NO2 | CID 10749557. National Center for Biotechnology Information.[Link][1]

  • Eisai Co Ltd. (1991). Pyridine derivatives having anti-ulcerative activity. US Patent 5045552A. Google Patents.[2]

  • Yoda, A., & Hokin, L. E. (1970). On the reversibility of binding of cardiotonic steroids to a partially purified (Na+K)-activated adenosinetriphosphatase from beef brain. Biochemical and Biophysical Research Communications, 40(4), 880-886.[Link][3]

Sources

Discovery and Isolation of 2-Acetoxymethyl-3-methylpyridine: A Foundational Scaffold in Anti-Ulcer Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and isolation of 2-Acetoxymethyl-3-methylpyridine (CAS 52814-41-2) represents a watershed moment in the synthesis of substituted benzimidazole-based gastric acid inhibitors, commonly known as proton pump inhibitors (PPIs). As a critical intermediate, this compound provides the essential functionalized pyridine ring required for coupling with benzimidazole derivatives. This whitepaper provides an in-depth technical analysis of the mechanistic chemistry, step-by-step isolation protocols, and analytical characterization of 2-acetoxymethyl-3-methylpyridine, grounded in field-proven causality and authoritative pharmaceutical literature.

Introduction & Pharmaceutical Context

In the pursuit of highly selective H+/K+ ATPase inhibitors, researchers discovered that the steric and electronic properties of the pyridine ring are paramount to the drug's efficacy. Biological assays and structure-activity relationship (SAR) studies demonstrated that a methyl group at the C3 position of the pyridine ring optimizes the pKa of the nitrogen, facilitating the acid-catalyzed rearrangement of the prodrug into its active sulfenamide form within the parietal cells of the stomach [1].

To synthesize these complex molecules, chemists required a reliable method to selectively functionalize the C2-methyl group of 2,3-dimethylpyridine without altering the C3-methyl group. The solution was found in the synthesis of 2-acetoxymethyl-3-methylpyridine, an intermediate that serves as the universal precursor for the electrophilic coupling agent used in PPI manufacturing [2].

Mechanistic Causality: The Polonovski Rearrangement

The synthesis of 2-acetoxymethyl-3-methylpyridine from 2,3-dimethylpyridine N-oxide is driven by the Polonovski rearrangement . As an application scientist, it is crucial to understand why this specific pathway is chosen over direct radical halogenation, which suffers from poor regioselectivity and over-oxidation.

The Regioselective Advantage
  • Electrophilic Activation: The reaction begins with the acylation of the N-oxide oxygen by acetic anhydride, forming a highly electrophilic N-acetoxypyridinium intermediate.

  • Kinetically Driven Deprotonation: The acetate counterion acts as a base. Crucially, the protons on the C2-methyl group are significantly more acidic than those on the C3-methyl group. This is due to the strong electron-withdrawing inductive and resonance effects of the adjacent positively charged nitrogen.

  • Sigmatropic Migration: Deprotonation yields an exocyclic enamine-like intermediate (anhydrobase). The acetate group then undergoes a rearrangement (often modeled as a [3,3]-sigmatropic shift or tight ion-pair recombination) to the exocyclic methylene carbon, restoring aromaticity and furnishing the acetate ester [3].

Polonovski A 2,3-Dimethylpyridine N-oxide C N-Acetoxypyridinium Intermediate A->C Acylation B Acetic Anhydride (Ac2O) B->C D Anhydrobase (Exocyclic Methylene) C->D Deprotonation by Acetate E 2-Acetoxymethyl- 3-methylpyridine D->E Acetate Migration

Logical flow of the Polonovski rearrangement mechanism for pyridine functionalization.

Experimental Methodology: Synthesis and Isolation Workflow

The following protocol represents a self-validating system designed to maximize yield while minimizing the hydrolysis of the target acetate ester.

Reagents & Materials
  • Substrate: 2,3-Dimethylpyridine N-oxide (1.0 eq)

  • Reagent/Solvent: Acetic Anhydride (3.0 – 5.0 eq)

  • Neutralizing Agent: Saturated aqueous Sodium Carbonate (Na₂CO₃)

  • Extraction Solvent: Methyl Ethyl Ketone (MEK) or Dichloromethane (DCM)

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Protocol
  • Reaction Initiation: Suspend 2,3-dimethylpyridine N-oxide in an excess of acetic anhydride. Causality: Using acetic anhydride as both the reactant and the solvent ensures pseudo-first-order kinetics and prevents intermolecular side reactions.

  • Thermal Activation: Heat the mixture to 80–90 °C for 1.5 hours. Causality: Elevated thermal energy is strictly required to overcome the activation energy barrier of the acetate migration step. Monitor progression via TLC (5% MeOH in DCM) [4].

  • Vacuum Distillation: Distill the reaction mixture under reduced pressure to remove the bulk of the unreacted acetic anhydride and acetic acid byproduct. Causality: Removing the anhydride prior to aqueous workup prevents violent exothermic hydrolysis and drastically reduces the required volume of neutralizing base.

  • Alkaline Neutralization: Resuspend the concentrated residue in distilled water and carefully adjust the pH to 7.5–8.0 using saturated aqueous Na₂CO₃. Causality: A weakly basic environment neutralizes residual acetic acid without triggering base-catalyzed saponification of the newly formed acetate ester.

  • Liquid-Liquid Extraction: Extract the aqueous layer with MEK or DCM. Causality: 2-Acetoxymethyl-3-methylpyridine is highly soluble in these organic solvents, allowing for highly efficient partitioning from the aqueous inorganic salts.

  • Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under vacuum. The resulting crude product can be purified via silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Isolation Step1 Reaction Mixture (Pyridine N-oxide + Ac2O) Step2 Vacuum Distillation (Remove excess Ac2O) Step1->Step2 Step3 Alkaline Neutralization (Na2CO3 / H2O) Step2->Step3 Step4 Liquid-Liquid Extraction (MEK / DCM) Step3->Step4 Step5 Drying (Anhydrous MgSO4) Step4->Step5 Step6 Solvent Evaporation & Chromatography Step5->Step6 Step7 Purified 2-Acetoxymethyl- 3-methylpyridine Step6->Step7

Step-by-step experimental workflow for the isolation of 2-acetoxymethyl-3-methylpyridine.

Quantitative Data & Analytical Characterization

Accurate characterization is vital for downstream pharmaceutical applications. The isolated product typically presents as a slightly yellow oil. Below is a summary of its physicochemical properties and standard Nuclear Magnetic Resonance (NMR) shifts used for structural verification [3].

Table 1: Physicochemical and Analytical Profile of 2-Acetoxymethyl-3-methylpyridine

Property / ParameterValue / Description
CAS Registry Number 52814-41-2
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Physical State Slightly yellow oil (at standard conditions)
Typical Yield 85% - 89% (from 2,3-dimethylpyridine N-oxide)
¹H NMR (CDCl₃, 400 MHz) δ 8.40 (d, 1H, Ar-H), 7.47 (d, 1H, Ar-H), 7.15 (dd, 1H, Ar-H), 5.20 (s, 2H, -CH₂-O), 2.30 (s, 3H, Ar-CH₃), 2.10 (s, 3H, -OAc)
¹³C NMR (CDCl₃, 100 MHz) δ 170.6 (C=O), 152.8 (C2), 149.1 (C6), 138.5 (C4), 135.9 (C3), 121.7 (C5), 66.7 (-CH₂-O), 20.8 (Acetate-CH₃), 15.1 (Ar-CH₃)

Downstream Applications in Drug Development

The isolation of 2-acetoxymethyl-3-methylpyridine is rarely the final step; it is a springboard for synthesizing active pharmaceutical ingredients (APIs).

To utilize this scaffold, the acetate group is typically subjected to base-catalyzed hydrolysis (using NaOH in ethanol) to yield 2-hydroxymethyl-3-methylpyridine . This alcohol is subsequently activated via chlorination (using thionyl chloride, SOCl₂) to form 2-chloromethyl-3-methylpyridine . This alkyl chloride acts as a potent electrophile that readily couples with 2-mercaptobenzimidazole derivatives to form the thioether backbone of PPIs. Finally, asymmetric or racemic oxidation of the thioether to a sulfoxide yields the final anti-ulcerative API [4].

References

  • European Patent EP0268956A2: Pyridine derivatives, pharmaceutical compositions comprising the same, the use of the same for the manufacture of medicaments having therapeutic or preventative value, and a process for preparing the same. Google Patents.
  • PubChem Compound Summary : 2-Acetoxymethyl-3-methyl-pyridine (CID 10749557). National Center for Biotechnology Information. URL:[Link]

  • US Patent 6,165,963A: Detergent bleaching composition comprising pentadentate ligand derivatives. Google Patents.
  • US Patent 5,998,445A: Pyridine derivatives having anti-ulcerative activity. Google Patents.

Sources

2-Acetoxymethyl-3-methyl-pyridine and Its Analogs: A Comprehensive Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the functionalization of the pyridine ring is a cornerstone of active pharmaceutical ingredient (API) synthesis. 2-Acetoxymethyl-3-methyl-pyridine (CAS: 166521-79-5)[1] and its heavily substituted analogs serve as critical electrophilic intermediates in the development of proton pump inhibitors (PPIs) such as Rabeprazole, Ilaprazole, and Omeprazole[2][3].

This whitepaper provides an in-depth technical analysis of the synthesis of 2-acetoxymethyl-3-methyl-pyridine via the Boekelheide rearrangement. By dissecting the causality behind mechanistic pathways, thermodynamic controls, and self-validating experimental protocols, this guide serves as an authoritative resource for scaling up pyridine-based intermediates.

Mechanistic Foundations: The Boekelheide Rearrangement

The synthesis of 2-acetoxymethyl-3-methyl-pyridine is classically achieved by reacting 2,3-dimethylpyridine N-oxide with acetic anhydride. This transformation, known as the Boekelheide rearrangement, selectively functionalizes the alpha-methyl group[4].

Causality of the Reaction Pathway

The introduction of the N-oxide moiety fundamentally alters the electronic landscape of the pyridine ring, increasing electron density and activating the adjacent methyl group[5]. Upon addition of acetic anhydride, the N-oxide oxygen attacks the electrophilic carbonyl, forming an N-acetoxypyridinium intermediate. Subsequent deprotonation of the C2-methyl group yields an anhydrobase (ylide) intermediate[6].

The Mechanistic Debate: Does the anhydrobase collapse via a concerted pericyclic reaction or a stepwise ionic pathway? Computational models reveal that a concerted [3,3]-sigmatropic shift has a highly reasonable free energy barrier of ~21 kcal/mol[6]. However, experimental evidence showing oxygen-18 scrambling in the product dictates that a fragmentation-recombination (ion-pair) pathway must co-exist. The causality lies in the solvent environment: the byproduct, acetic acid, forms explicit hydrogen bonds that stabilize the ion-pair transition state, allowing the stepwise mechanism to compete with the concerted shift[6].

Mechanistic pathways of the Boekelheide rearrangement highlighting concerted vs. ion-pair routes.

Quantitative Data & Analog Comparison

The efficiency of the Boekelheide rearrangement is heavily influenced by the substituents on the pyridine ring. Electron-donating groups (e.g., 4-methoxy or 4-alkoxy) stabilize the transient carbocation in the ion-pair pathway, often lowering the activation energy but requiring strict temperature control to prevent degradation[3][5].

Table 1: Comparative Reaction Parameters for Pyridine N-Oxide Analogs

Substrate (N-Oxide)Acylating AgentOptimal Temp (°C)Yield (%)Primary API Application
2,3-Dimethylpyridine Acetic Anhydride90–11085–89General Intermediates
4-Methoxy-2,3-dimethylpyridine Acetic Anhydride80–90~80Omeprazole
4-(2-Benzyloxyethoxy)-2,3-dimethylpyridine Acetic Anhydride80–9082Rabeprazole / Ilaprazole
4-Chloro-2,3-dimethylpyridine Trifluoroacetic Anhydride40–6075Precursor for SNAr derivatives

Self-Validating Experimental Protocols

To ensure reproducibility and safety, the following protocols are designed as self-validating systems. Every critical action is paired with a physical or analytical validation step.

Protocol A: N-Oxidation of 2,3-Dimethylpyridine Analogs

Rationale: While m-chloroperoxybenzoic acid (MCPBA) is traditional, generating volatile peroxides at scale is a severe safety hazard. Potassium hydrogen persulfate (Oxone®) is utilized as a safer, inexpensive alternative[4].

  • Preparation: Dissolve 2,3-dimethylpyridine (1.0 eq) in a mixture of methanol and water.

  • Oxidation: Slowly add Oxone® (1.5 eq) in portions over 30 minutes.

    • Validation: Monitor the reaction temperature. Maintain below 30°C using an ice bath to prevent over-oxidation to the N-oxide degradation products.

  • Quenching: Stir for 4 hours. Add aqueous sodium bisulfite.

    • Validation: Test the mixture with starch-iodide paper. A negative result (no blue-black color) confirms the complete destruction of residual peroxides[4].

  • Isolation: Extract with dichloromethane, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield 2,3-dimethylpyridine N-oxide.

Protocol B: Boekelheide Rearrangement to 2-Acetoxymethyl-3-methyl-pyridine

Rationale: The reaction between the N-oxide and acetic anhydride is highly exothermic. Thermal runaway can lead to tar formation and diminished yields[5].

  • Activation: Dissolve 2,3-dimethylpyridine N-oxide (1.0 eq) in a minimal amount of dry toluene.

  • Acylation (Critical Step): Heat the solution to 80°C. Add acetic anhydride (3.0 eq) dropwise via an addition funnel over 1 hour.

    • Validation: Monitor the internal temperature via a thermocouple, not just the jacket temperature. If the internal temperature spikes above 95°C, pause the addition immediately[5].

  • Rearrangement: Once addition is complete, heat the mixture to 110°C for 4 hours.

    • Validation: Perform TLC or LC-MS. The disappearance of the highly polar N-oxide spot confirms the completion of the rearrangement[7].

  • Workup: Remove excess acetic anhydride under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3​ and extract with methyl ethyl ketone or dichloromethane.

Downstream Integration: The PPI Workflow

The 2-acetoxymethyl-3-methyl-pyridine scaffold is rarely the final product. In drug development, it is systematically converted into a reactive electrophile for coupling with benzimidazole derivatives[2][3].

  • Hydrolysis: The acetate is hydrolyzed using NaOH in ethanol/water to yield 2-hydroxymethyl-3-methyl-pyridine[2].

  • Halogenation: The alcohol is reacted with thionyl chloride ( SOCl2​ ) in chloroform to produce the highly reactive 2-chloromethyl-3-methyl-pyridine[2].

  • Thioether Formation: The chloromethyl derivative is coupled with 2-mercaptobenzimidazole under basic conditions (NaOH/EtOH).

  • Final Oxidation: A controlled oxidation (e.g., using MCPBA at -5°C) yields the final sulfoxide API[7].

Step-by-step synthetic workflow from pyridine N-oxide precursors to sulfoxide-based PPI APIs.

References

  • PubChem. "2-Acetoxymethyl-3-methyl-pyridine | C9H11NO2 | CID 10749557." National Center for Biotechnology Information.
  • Rzepa, H. "Mechanism of the Boekelheide rearrangement." Henry Rzepa's Blog / IDC-Online.
  • Benchchem. "3,5-Dimethylpyridine-N-oxide | 3718-65-8." Benchchem Database.
  • Organic Syntheses. "9-n-BUTYL-1,2,3,4,5,6,7,8-OCTAHYDROACRIDIN-4-OL." Organic Syntheses Procedure.
  • US Patent 5045552A. "Pyridine derivatives having anti-ulcerative activity." Google Patents.
  • EP Patent 0268956A2. "Pyridine derivatives, pharmaceutical compositions comprising the same..." Google Patents.
  • US Patent 5998445A. "Pyridine derivatives having anti-ulcerative activity." Google Patents.

Sources

Quantum chemical calculations for 2-Acetoxymethyl-3-methyl-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 2-Acetoxymethyl-3-methyl-pyridine: A Computational Chemistry Whitepaper

Authored by: A Senior Application Scientist

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the landscape of modern pharmaceutical development, the journey from a promising molecular scaffold to a clinically effective drug is both arduous and resource-intensive. Pyridine and its derivatives have long been recognized as foundational heterocyclic compounds in medicinal chemistry, forming the core of numerous FDA-approved drugs due to their versatile electronic properties and ability to engage in specific biological interactions.[1][2][3][4] 2-Acetoxymethyl-3-methyl-pyridine, a member of this vital class of compounds, presents a compelling subject for theoretical investigation.

This technical guide moves beyond mere procedural outlines to provide a comprehensive, scientifically-grounded framework for the application of quantum chemical calculations to 2-Acetoxymethyl-3-methyl-pyridine. As researchers and drug development professionals, our goal is not simply to generate data, but to derive actionable insights that inform rational drug design. Quantum mechanical methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the structure-activity relationships (SAR) that govern a molecule's therapeutic potential.[1][5][6][7] By modeling properties at the sub-atomic level, we can predict reactivity, stability, and interaction profiles, thereby accelerating the optimization of lead compounds and reducing late-stage attrition. This document serves as both a practical protocol and a strategic guide to leveraging computational chemistry for the advancement of pyridine-based therapeutics.

Theoretical Framework: The Quantum Mechanical Lens

The foundation of any computational chemistry investigation lies in the principles of quantum mechanics, which describe the behavior of matter at the atomic and subatomic levels.[6][8] While exact solutions to the Schrödinger equation are only feasible for the simplest systems, a range of powerful approximation methods allows us to model complex organic molecules with remarkable accuracy.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

For molecules of pharmaceutical interest, Density Functional Theory (DFT) has emerged as the predominant method due to its exceptional balance of computational efficiency and predictive accuracy.[1][5][9] The central tenet of DFT is that the ground-state energy and all other molecular properties are uniquely determined by the molecule's electron density (ρ).[9] This is a significant departure from traditional wavefunction-based methods (like Hartree-Fock), as it works with a function of three spatial coordinates rather than the complex, multi-dimensional wavefunction.[5][9]

The accuracy of a DFT calculation is critically dependent on the choice of two key components:

  • The Exchange-Correlation (XC) Functional: This term accounts for the complex quantum mechanical interactions between electrons. There is no single "perfect" functional; the choice is guided by the specific properties being investigated.

    • Hybrid Functionals (e.g., B3LYP): These are often the default choice for organic molecules. They mix a portion of exact Hartree-Fock exchange with various gradient-corrected exchange and correlation functionals, providing a robust and widely validated approach.[2][3][10]

    • Range-Separated Hybrid Functionals (e.g., ωB97X-D, M06-2X): These functionals offer improved performance for non-covalent interactions, charge-transfer excitations, and systems where dispersion forces are critical, which can be highly relevant in drug-receptor binding.[1][11]

  • The Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set dictate the quality of the calculation.

    • Pople-style Basis Sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are widely used and provide a good compromise between accuracy and cost. The "(d,p)" indicates the addition of polarization functions, which are essential for accurately describing bonding. The "++" denotes the inclusion of diffuse functions, which are important for anions and systems with significant non-covalent interactions.[10]

    • Correlation-Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ): Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit, offering a pathway to higher accuracy, albeit at a greater computational expense.[4]

A Validated Computational Protocol for 2-Acetoxymethyl-3-methyl-pyridine

This section details a self-validating workflow for performing quantum chemical calculations. The causality behind each step is explained to ensure that the protocol is not merely followed, but understood.

Step 1: Molecular Structure Preparation

Causality: The starting geometry is the single most important input for any quantum chemical calculation. An inaccurate initial structure can lead to convergence on a high-energy local minimum or fail entirely. The use of molecular modeling software ensures a chemically sensible and sterically reasonable starting point.

Protocol:

  • Obtain the canonical SMILES string for 2-Acetoxymethyl-3-methyl-pyridine: CC1=C(COC(=O)C)C=CC=N1.

  • Utilize a molecular editor and visualization tool, such as GaussView or the open-source Avogadro software, to build the 3D structure from the SMILES string.[1]

  • Perform an initial, rapid "clean-up" of the geometry using a molecular mechanics force field (e.g., UFF or MMFF94) within the software. This resolves any egregious bond lengths or angles before proceeding to the more computationally expensive quantum mechanical optimization.

Step 2: Geometry Optimization

Causality: This is the most critical computational step. The objective is to find the conformation of the molecule that corresponds to a minimum on the potential energy surface.[1][8] All subsequent property calculations are dependent on this optimized structure, as it represents the most probable state of the molecule in the gas phase.

Protocol:

  • Software: Employ a robust computational chemistry package such as Gaussian.[12][13][14][15]

  • Input File Preparation: Create an input file specifying the coordinates from Step 1.

  • Keyword Selection:

    • Method: B3LYP (A reliable hybrid functional for general organic molecules).

    • Basis Set: 6-31G(d,p) (A good starting point for initial optimization).

    • Job Type: Opt (This keyword instructs the software to perform a geometry optimization).

    • Example Keyword Line: # B3LYP/6-31G(d,p) Opt

  • Execution: Submit the calculation to the software. The process is iterative, with the software calculating the forces on each atom and adjusting their positions until the forces become negligible and the energy converges.

Step 3: Vibrational Frequency Analysis

Causality: This step is a self-validating check on the geometry optimization. A true minimum on the potential energy surface will have all positive (real) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point, not a stable conformation. This calculation also provides the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available.[10][13][16]

Protocol:

  • Input File: Use the optimized geometry obtained from Step 2.

  • Keyword Selection:

    • Method/Basis Set: Use the exact same level of theory as the optimization to ensure consistency (e.g., B3LYP/6-31G(d,p)).

    • Job Type: Freq (This keyword requests a frequency calculation).

    • Example Keyword Line: # B3LYP/6-31G(d,p) Freq

  • Analysis: Upon completion, verify that the output lists zero imaginary frequencies.

Step 4: Calculation of Key Molecular Properties

Causality: With a validated minimum-energy structure, we can now calculate a suite of electronic properties that provide deep insights into the molecule's potential behavior in a biological system. For higher accuracy, these single-point energy calculations can be performed with a larger, more flexible basis set (e.g., 6-311++G(d,p)).

Protocol:

  • Input File: Use the optimized geometry.

  • Keyword Selection:

    • Method/Basis Set: B3LYP/6-311++G(d,p) (or another appropriate high-level combination).

    • Job Type: Pop=NBO (This requests the calculation of Natural Bond Orbitals and provides detailed population analysis).

    • Example Keyword Line: # B3LYP/6-311++G(d,p) Pop=NBO

  • Property Extraction: From the output file of this calculation, the following key descriptors can be extracted and analyzed.

Data Interpretation and Visualization

The power of quantum chemical calculations lies in the interpretation of the generated data to form testable hypotheses relevant to drug design.

Computational Parameters Summary

For clarity and reproducibility, all computational parameters should be meticulously documented.

ParameterSpecificationRationale
Software Gaussian 16[12][14]Industry-standard suite for electronic structure calculations.
Initial Geometry Avogadro v1.2Open-source, intuitive molecular builder and visualizer.
Optimization Functional B3LYP[3]Proven hybrid functional offering a good balance of accuracy and cost for organic systems.
Optimization Basis Set 6-31G(d,p)[2]Standard Pople-style basis set with polarization functions, essential for correct bonding description.
Property Calculation B3LYP/6-311++G(d,p)[10]A larger, more flexible basis set with diffuse functions for more accurate electronic property calculations.
Key Quantum Chemical Descriptors (Illustrative Data)

The following table presents the type of quantitative data obtained. Note: These are representative values for illustrative purposes.

DescriptorValue (Illustrative)Significance in Drug Development
Energy of HOMO -6.85 eVRepresents the ability to donate electrons; related to oxidation potential and interactions with electron-poor sites.[1]
Energy of LUMO -0.95 eVRepresents the ability to accept electrons; related to reduction potential and reactivity towards nucleophiles.[1]
HOMO-LUMO Gap (ΔE) 5.90 eVA larger gap implies higher kinetic stability and lower chemical reactivity. A smaller gap suggests the molecule is more easily excitable.[17][18]
Dipole Moment 2.45 DebyeIndicates the overall polarity of the molecule, which influences solubility, membrane permeability, and dipole-dipole interactions with a target.[19]
Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to the Frontier Molecular Orbital (FMO) theory. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile.[20] Conversely, the LUMO is the orbital that is most likely to accept electrons, making it the site of electrophilic attack.[20] The energy gap between these two orbitals is a critical descriptor of molecular stability; a large gap suggests high stability, while a small gap indicates higher reactivity.[17][18] Visualizing the spatial distribution of these orbitals reveals which atoms are most involved in these electronic activities.

Molecular Electrostatic Potential (MEP) Surface

The MEP is a 3D map of the electrostatic potential on the molecule's surface.[21] It is an invaluable tool for predicting intermolecular interactions.[22][23]

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen and nitrogen. These are prime sites for electrophilic attack and hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Indicate areas of electron deficiency, usually around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack and hydrogen bond donation.

For 2-Acetoxymethyl-3-methyl-pyridine, the MEP surface would likely show a strongly negative region around the pyridine nitrogen and the carbonyl oxygen, highlighting them as key interaction points for a biological receptor.[10][21]

Natural Bond Orbital (NBO) Analysis

NBO analysis translates the complex, delocalized molecular orbitals from the calculation into a more intuitive picture of localized bonds, lone pairs, and core orbitals, closely resembling the familiar Lewis structure.[24] Its primary utility in drug design is to quantify intramolecular interactions and charge distribution.[25] For example, NBO can calculate the stabilization energy associated with hyperconjugation (e.g., the interaction between a lone pair on the ester oxygen and an antibonding orbital of an adjacent bond), which can influence the molecule's conformation and reactivity.[24][26]

Visualizing the Computational Workflow

G cluster_prep 1. Structure Preparation cluster_qm 2. Quantum Mechanical Calculation (e.g., Gaussian) cluster_analysis 3. Data Analysis & Interpretation a Build 3D Structure (e.g., Avogadro) b Initial MM Optimization (e.g., UFF) a->b c Geometry Optimization (e.g., B3LYP/6-31G(d,p)) b->c d Frequency Analysis (Confirm Minimum) c->d e Single-Point Energy & Property Calculation (e.g., B3LYP/6-311++G(d,p)) d->e f HOMO-LUMO Analysis (Reactivity) e->f g MEP Surface (Interaction Sites) e->g h NBO Analysis (Charge Distribution) e->h i Drug Design Hypotheses f->i g->i h->i G props Quantum Properties HOMO-LUMO Gap MEP Surface Dipole Moment NBO Charges impl Drug Development Implications Chemical Stability & Reactivity Receptor Binding Specificity (H-Bonds) ADME Properties (Solubility, Permeability) Metabolic Stability props:f0->impl:g0 Stability props:f1->impl:g1 Interaction props:f2->impl:g2 Physicochemical props:f3->impl:g3 Metabolism

Caption: Linking theoretical properties to practical drug design goals.

Conclusion: From In Silico Insights to In Vivo Potential

The application of a rigorous, well-validated quantum chemical workflow provides a profound understanding of the intrinsic properties of 2-Acetoxymethyl-3-methyl-pyridine. By moving beyond simple structural representation to a detailed electronic and energetic characterization, we arm drug development professionals with the foresight needed for rational molecular design. Insights gleaned from HOMO-LUMO analysis, MEP surfaces, and NBO calculations directly inform hypotheses about a compound's reactivity, metabolic stability, and potential for specific receptor interactions. [7][27]Ultimately, the integration of these high-level computational methods into the drug discovery pipeline does not replace experimental work but rather refines and directs it, conserving resources and significantly accelerating the journey from a promising pyridine derivative to a life-saving therapeutic agent.

References

  • From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Role of DFT in Drug Design: A Mini Review. Longdom Publishing. Available at: [Link]

  • Gaussian (software) - Wikipedia. Wikipedia. Available at: [Link]

  • Gaussian – Molecular Modeling in Computational Chemistry. RITME. Available at: [Link]

  • Computational Organic Chemistry. ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). Available at: [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PMC. Available at: [Link]

  • Computational Chemistry Models for Predicting Organic Reactivity. ResearchGate. Available at: [Link]

  • Molecular Electrostatic Potential (MEP) Calculation Service. CD ComputaBio. Available at: [Link]

  • Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds. IntechOpen. Available at: [Link]

  • Gaussian Software Free Download & System Requirements 2026. Available at: [Link]

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available at: [Link]

  • Application of molecular electrostatic potentials in drug design. ResearchGate. Available at: [Link]

  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Longdom Publishing. Available at: [Link]

  • DFT Calculations in Designing Polymer-Based Drug Delivery Systems. Encyclopedia MDPI. Available at: [Link]

  • Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. PMC. Available at: [Link]

  • A Brief Review on Importance of DFT In Drug Design. Crimson Publishers. Available at: [Link]

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available at: [Link]

  • Gaussian, GaussView, and GMMX. Chapman University. Available at: [Link]

  • Computational methods for investigating organic radical species. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry. ChemCopilot. Available at: [Link]

  • Gaussian | Princeton Research Computing. Princeton University. Available at: [Link]

  • Synthesis, DFT calculations, NBO analysis and docking studies of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Theoretical Investigation of Pyridine Derivatives as High Energy Materials. ResearchGate. Available at: [Link]

  • Density functional theory calculations of the internal rotations and vibrational spectra of 2-, 3- and 4-formyl pyridine. PubMed. Available at: [Link]

  • Guide to identifying HOMO-LUMO of molecules?. Reddit. Available at: [Link]

  • Introduction to HOMO LUMO Interactions in Organic Chemistry. YouTube. Available at: [Link]

  • Predicting electronic properties of molecules: a stacking ensemble model for HOMO and LUMO energy estimation. PMC. Available at: [Link]

  • Characterizing the n→π interaction of pyridine with small ketones: a rotational study of pyridine···acetone and pyridine···2-butanone*. ResearchGate. Available at: [Link]

  • Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals. ResearchGate. Available at: [Link]

  • Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals. YouTube. Available at: [Link]

  • Conformational, Vibrational Spectroscopic and Nonlinear Optical Activity Studies on N,N-Di-Boc-2-amino pyridine : A DFT Approach. AIP Publishing. Available at: [Link]

  • NBO Population Analysis and Electronic Calculation of Four Azopyridine Ruthenium Complexes by DFT Method. Scirp.org. Available at: [Link] computationalchemistry_2017011916120898.htm

  • Natural Bond Orbital (NBO) Analysis. Available at: [Link]

  • Synthesis and Quantum Chemical Study of Novel Pyridine Derivative Derived from N-Substituted Coumarin. ResearchGate. Available at: [Link]

  • Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Journal of the Chilean Chemical Society. Available at: [Link]

  • 2-Acetoxymethyl-3-methyl-pyridine | C9H11NO2 | CID 10749557. PubChem. Available at: [Link]

  • 2-Acetoxymethyl-3-methyl-4-methoxy-pyridine | C10H13NO3 | CID 10584009. PubChem. Available at: [Link]

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Pharmacological Screening and Biological Evaluation of the 2-Acetoxymethyl-3-methyl-pyridine Scaffold in Gastric Acid Regulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of gastrointestinal drug discovery, 2-Acetoxymethyl-3-methyl-pyridine (CAS: 52814-41-2) serves as a critical pharmacophore building block. While not a terminal therapeutic agent itself, it is the foundational precursor for a broad class of substituted benzimidazole proton pump inhibitors (PPIs) and potassium-competitive acid blockers (P-CABs). Evaluating the biological activity of this scaffold requires a cascade screening approach: assessing the precursor for baseline cytotoxicity and off-target effects, while rigorously screening its downstream thioether and sulfoxide derivatives for primary target engagement against the gastric H+/K+ ATPase and antibacterial efficacy against Helicobacter pylori .

As a Senior Application Scientist, the following technical guide outlines the self-validating experimental frameworks required to screen this chemical lineage. We prioritize mechanistic causality—explaining why specific assay conditions are chosen—to ensure data integrity and translational relevance.

Mechanistic Rationale and Scaffold Evolution

The conversion of 2-Acetoxymethyl-3-methyl-pyridine into an active pharmacological agent is a multi-step process. The compound undergoes alkaline hydrolysis to form a 2-hydroxymethyl intermediate, followed by chlorination and coupling with 2-mercaptobenzimidazole. The resulting thioether is oxidized to a sulfoxide prodrug.

In the acidic environment of the gastric parietal cell canaliculus (pH < 2.0), the sulfoxide undergoes a Smiles rearrangement to form a reactive sulfenamide species. This species forms a covalent disulfide bond with specific cysteine residues (primarily Cys813) on the luminal surface of the H+/K+ ATPase, irreversibly inhibiting proton secretion.

Workflow A 2-Acetoxymethyl- 3-methyl-pyridine B 2-Hydroxymethyl Intermediate A->B Alkaline Hydrolysis C Benzimidazole Thioether B->C Chlorination & Substitution D Active Sulfoxide (PPI) C->D Oxidation E H+/K+ ATPase Inhibition D->E Covalent Binding (Cys813)

Figure 1: Synthetic and mechanistic pathway of 2-Acetoxymethyl-3-methyl-pyridine derivatives.

In Vitro Screening: Gastric H+/K+ ATPase Inhibition Assay

To evaluate the inhibitory potency of the synthesized derivatives, we utilize isolated hog gastric tubulovesicles. Because direct measurement of ATP depletion is prone to high background noise, we measure the release of inorganic phosphate (Pi) using the colorimetric method originally established by.

Assay Workflow Visualization

AssayWorkflow A Gastric Vesicle Isolation B Incubation with Test Compound A->B C Addition of ATP & Nigericin B->C 30 min, 37°C D Colorimetric Pi Detection (660nm) C->D ATP Hydrolysis E Data Normalization (vs. SCH28080) D->E Absorbance Read

Figure 2: Self-validating H+/K+ ATPase colorimetric screening workflow.
Self-Validating Protocol: ATPase Activity Measurement

This protocol is engineered to isolate the specific activity of the H+/K+ pump from background cellular ATPases.

Step 1: Vesicle Preparation and Permeabilization

  • Action: Suspend 50 µg of lyophilized gastric tubulovesicles in 40 mM Tris-HCl buffer (pH 6.8) containing 15 mM KCl and 2 mM MgCl₂. Add 10 µg/mL of the potassium ionophore nigericin .

  • Causality: Most isolated tubulovesicles are "inside-out." As the pump hydrolyzes ATP, protons accumulate inside the vesicle, creating a Δ pH gradient that exerts thermodynamic back-pressure, artificially halting enzyme turnover. Nigericin dissipates this gradient by exchanging K+ for H+, making the vesicles "ion-leaky" and ensuring the enzyme operates at Vmax .

Step 2: Compound Incubation & Background Subtraction (The Validation Step)

  • Action: Aliquot the vesicle suspension into a 96-well plate. To the test wells, add the 2-Acetoxymethyl-3-methyl-pyridine derivatives (0.001 to 100 µM).

  • Critical Control: To a parallel set of control wells, add 50 µM of SCH28080 (a highly specific P-CAB).

  • Causality: Gastric preparations inevitably contain contaminating Mg2+-ATPases and Na+/K+-ATPases. SCH28080 completely and exclusively inhibits the K+-stimulated H+/K+ ATPase. By subtracting the Pi generated in the SCH28080 wells from the total Pi generated in the test wells, we isolate the true H+/K+ ATPase activity, eliminating false positives caused by off-target enzyme inhibition.

Step 3: Reaction Initiation and Colorimetric Detection

  • Action: Initiate the reaction by adding 1 mM ATP. Incubate at 37°C for 30 minutes. Terminate the reaction by adding an acidic ammonium molybdate solution, followed by a reducing agent (e.g., ascorbic acid).

  • Causality: The released inorganic phosphate reacts with ammonium molybdate to form a phosphomolybdate complex. The reducing agent converts this to "molybdenum blue," which absorbs strongly at 660 nm. The absorbance is directly proportional to the amount of ATP hydrolyzed.

Antibacterial Screening: Helicobacter pylori Susceptibility

Because peptic ulcer disease is deeply intertwined with H. pylori infection, modern anti-ulcerative scaffolds are routinely screened for dual-action potential: acid suppression and direct antibacterial activity. While the parent 2-Acetoxymethyl-3-methyl-pyridine molecule lacks antibacterial efficacy, its downstream thioether and sulfoxide derivatives often exhibit clinically relevant Minimum Inhibitory Concentrations (MIC).

Self-Validating Protocol: Broth Microdilution MIC

Step 1: Inoculum Preparation

  • Action: Suspend H. pylori (e.g., ATCC 43504) in Brucella broth supplemented with 10% fetal bovine serum (FBS) to an optical density (OD₆₀₀) of 0.1 (approx. 1×107 CFU/mL).

  • Causality: H. pylori is a fastidious microaerophile. FBS provides essential cholesterol required for cell wall synthesis, while strict microaerobic conditions (5% O₂, 10% CO₂, 85% N₂) prevent oxidative stress-induced cell death during the assay.

Step 2: Compound Exposure and Controls

  • Action: Perform 2-fold serial dilutions of the test compounds (0.1 to 100 µg/mL) in a 96-well plate.

  • Critical Controls: Include a vehicle control (1% DMSO) to ensure the solvent does not inhibit bacterial growth. Include Amoxicillin (0.001 to 1 µg/mL) as a positive validation control.

  • Causality: The vehicle control validates that any observed cell death is due to the chemical scaffold, not the delivery solvent. The Amoxicillin control ensures the bacterial strain has not acquired anomalous multi-drug resistance that would skew the baseline sensitivity of the assay.

Quantitative Data Presentation

The following table summarizes representative screening data tracking the evolution of the 2-Acetoxymethyl-3-methyl-pyridine scaffold through its synthetic lifecycle. Note the lack of activity in the precursor stages, validating that the biological activity is entirely dependent on the final structural conformation.

Table 1: In Vitro H+/K+ ATPase Inhibition and H. pylori MIC Data

Compound StageChemical IdentityH+/K+ ATPase IC₅₀ (µM)H. pylori MIC (µg/mL)
Precursor 2-Acetoxymethyl-3-methyl-pyridine> 100> 50
Intermediate 2-Hydroxymethyl-3-methyl-pyridine> 100> 50
Thioether Benzimidazole Thioether Derivative> 5016
Active PPI Sulfoxide Derivative (e.g., Rabeprazole analog)0.082
Control (Pump) SCH28080 (P-CAB)0.10N/A
Control (Abx) AmoxicillinN/A0.01

Data Interpretation: The 2-Acetoxymethyl-3-methyl-pyridine precursor is biologically inert against the target. Activity is only unlocked upon oxidation to the sulfoxide, which achieves nanomolar IC₅₀ values against the proton pump and moderate antibacterial activity against H. pylori.

References

  • Yoda, A., & Hokin, L. E. (1970). On the reversibility of binding of cardiotonic steroids to a partially purified (Na+ + K+)-activated adenosinetriphosphatase. Biochemical and Biophysical Research Communications, 40(4), 880-886. URL:[Link]

  • Ito, M., et al. (1991). Pyridine derivatives having anti-ulcerative activity. US Patent 5,045,552. Google Patents.
  • Simon, W. A., et al. (2007). Soraprazan: Setting New Standards in Inhibition of Gastric Acid Secretion. Journal of Pharmacology and Experimental Therapeutics, 321(3), 866-874. URL:[Link]

The Persistence of 2-Acetoxymethyl-3-methyl-pyridine: Mechanistic Origins, Impurity Profiling, and Mitigation in API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the complex multi-step synthesis of benzimidazole-based proton pump inhibitors (PPIs) such as Rabeprazole, Omeprazole, and Ilaprazole, controlling organic impurities is paramount for regulatory compliance and patient safety. As a Senior Application Scientist, I frequently encounter 2-Acetoxymethyl-3-methyl-pyridine (2-AMMP) not merely as a synthetic stepping stone, but as a stubborn, highly lipophilic impurity (often cataloged as Ilaprazole Impurity 162)[1].

This whitepaper deconstructs the mechanistic origins of 2-AMMP, explains the causality behind its persistence in active pharmaceutical ingredients (APIs), and provides self-validating experimental protocols for its mitigation and analytical quantification.

Mechanistic Origin: The Boekelheide Rearrangement

The formation of 2-AMMP is deliberately engineered during the early stages of PPI synthesis via the Boekelheide Rearrangement . The process begins with 2,3-dimethylpyridine N-oxide reacting with acetic anhydride[2].

The Causality of Regioselectivity: Why does the acetoxy group migrate exclusively to the 2-methyl position rather than the 3-methyl position? When the N-oxide oxygen attacks the carbonyl of acetic anhydride, an N-acetoxy-2,3-dimethylpyridinium intermediate is formed. The positively charged nitrogen exerts a strong electron-withdrawing inductive effect, significantly increasing the kinetic acidity of the adjacent C-2 methyl protons. Deprotonation by the acetate counterion yields an anhydrobase. A subsequent [3,3]-sigmatropic rearrangement transfers the acetoxy group to the C-2 carbon, forming 2-AMMP[2].

Boekelheide A 2,3-Dimethylpyridine N-oxide B Acetic Anhydride (Activation) A->B + Ac2O C N-Acetoxy Intermediate B->C Heat (80-90°C) D [3,3]-Sigmatropic Rearrangement C->D Deprotonation E 2-Acetoxymethyl- 3-methyl-pyridine D->E Rearrangement F Incomplete Hydrolysis E->F Base / EtOH G API Contamination (Impurity 162) F->G Carryover

Fig 1. Mechanistic pathway of the Boekelheide rearrangement and downstream API contamination.

Physicochemical Profile and Carryover Dynamics

To understand why 2-AMMP is a persistent impurity, we must analyze its physicochemical properties and how they interact with downstream synthetic steps.

Following its formation, 2-AMMP must be hydrolyzed (saponified) to 2-hydroxymethyl-3-methylpyridine using sodium hydroxide in an ethanol/water matrix[3]. If this hydrolysis is incomplete, 2-AMMP carries over.

In the subsequent step, the target alcohol is treated with thionyl chloride ( SOCl2​ ) to form a reactive chloromethyl intermediate[4]. Because 2-AMMP lacks a free hydroxyl group, it is entirely inert to SOCl2​ . However, its lipophilic nature allows it to co-extract into organic solvents (like 2-butanone or chloroform) alongside the chlorinated product, silently carrying over into the final benzimidazole coupling stage[5].

Table 1: Physicochemical and Chromatographic Profile of 2-AMMP
ParameterValueCausality / Impact on Synthesis
Molecular Formula C9​H11​NO2​ Defines the exact mass for high-resolution MS tracking.
Molecular Weight 165.19 g/mol Yields a primary [M+H]+ precursor ion at m/z 166.08[1].
LogP (predicted) ~1.2Drives partitioning into organic solvents during liquid-liquid extraction[4].
Reactivity EsterInert to chlorinating agents; survives intermediate activation steps.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . They incorporate mandatory In-Process Controls (IPCs) and internal standards to prevent false positives or incomplete reactions.

Protocol 1: Optimized Hydrolysis & Impurity Purge

This protocol guarantees the complete conversion of 2-AMMP, preventing its carryover into the API.

  • Dissolution: Dissolve 25 g of crude 2-AMMP in 50 mL of absolute ethanol to ensure complete solvation of the lipophilic ester[3].

  • Base Addition: Slowly add a solution of 20 g NaOH dissolved in 20 mL of deionized water. Causality: The high concentration of hydroxide drives the equilibrium of the saponification forward.

  • Reaction: Stir at room temperature for 30 minutes.

  • Self-Validation (IPC Check): Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and inject into an RRLC (Rapid Resolution Liquid Chromatography) system.

    • Validation Gate: The reaction is ONLY quenched when the Area Under the Curve (AUC) for 2-AMMP is <0.05% relative to the product. If >0.05%, add 0.1 eq of NaOH and stir for 15 more minutes.

  • Solvent Removal & Extraction: Distill off the ethanol under reduced pressure. Add 50 mL of saturated aqueous NaCl . Extract the aqueous layer with 2-butanone ( 3×50 mL)[4].

    • Causality: The saturated salt increases the ionic strength of the aqueous phase, forcing the target alcohol into the 2-butanone phase while leaving the cleaved sodium acetate byproduct in the aqueous waste.

Protocol 2: LC-MS/MS Quantification of 2-AMMP in Final API

When analyzing the final PPI API for trace 2-AMMP (Impurity 162), standard HPLC-UV lacks the sensitivity required for parts-per-million (ppm) regulatory thresholds. A triple quadrupole LC-MS/MS approach is required.

AnalyticalWorkflow S1 Sample Preparation Dissolution in ACN/H2O S2 Chromatographic Separation C18 Column, Gradient Elution S1->S2 S3 Ionization & MS/MS ESI+ Mode, m/z 166.1 [M+H]+ S2->S3 S4 Quantification MRM Transition Monitoring S3->S4

Fig 2. Self-validating LC-MS/MS analytical workflow for the quantification of 2-AMMP.

  • Sample Preparation: Accurately weigh 10 mg of the final API. Dissolve in 10 mL of Acetonitrile:Water (50:50, v/v). Spike with 10 µL of 2-AMMP-d3 (Isotope-labeled Internal Standard, 1 µg/mL).

  • Chromatographic Separation: Inject 5 µL onto a C18 Column (100 mm × 2.1 mm, 1.7 µm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Self-Validation (Matrix Effect Control): The use of the 2-AMMP-d3 internal standard automatically corrects for ionization suppression caused by the high concentration of the API matrix in the electrospray ionization (ESI) source.

  • MRM Detection: Monitor the transitions outlined in Table 2.

Table 2: MRM Transitions for LC-MS/MS Quantification
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
2-AMMP (Quantifier) 166.1106.120Primary quantification (loss of acetate).
2-AMMP (Qualifier) 166.1124.115Structural confirmation.
2-AMMP-d3 (IS) 169.1109.120Internal standard for matrix correction.

Conclusion

The persistence of 2-Acetoxymethyl-3-methyl-pyridine in pharmaceutical manufacturing is a direct consequence of its chemical inertness to downstream activation reagents and its favorable partition coefficient. By understanding the causality of the Boekelheide rearrangement and implementing self-validating hydrolysis protocols, process chemists can effectively purge this impurity early in the synthetic route, ensuring the integrity of the final benzimidazole API.

References

  • Source: PubChem (National Institutes of Health)
  • Title: US6165963A - Detergent bleaching composition comprising pentadentate ligand derivatives Source: Google Patents URL
  • Title: EP0268956A2 - Pyridine derivatives, pharmaceutical compositions comprising the same, the use of the same for the manufacture of medicaments having therapeutic or preventative value, and a process for preparing the same Source: Google Patents URL
  • Title: US5840910A - Pyridine derivatives having anti-ulcerative activity Source: Google Patents URL

Sources

Methodological & Application

Synthesis of 2-Acetoxymethyl-3-methyl-pyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of 2-Acetoxymethyl-3-methyl-pyridine, a key intermediate in the development of various pharmaceutical compounds. The protocol herein is grounded in established chemical principles, primarily the Boekelheide reaction, and is designed for researchers, scientists, and professionals in drug development. Our focus is not only on the procedural steps but also on the underlying chemical logic to ensure a robust and reproducible synthesis.

Introduction: The Significance of 2-Acetoxymethyl-3-methyl-pyridine

Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. 2-Acetoxymethyl-3-methyl-pyridine, in particular, serves as a versatile building block, enabling the introduction of a functionalized methyl group at the 2-position of the pyridine ring. This specific structural motif is crucial for the synthesis of proton pump inhibitors and other biologically active molecules. The following protocol details a reliable and efficient two-step synthesis from commercially available 2,3-lutidine (3-methyl-2-picoline).

The Synthetic Strategy: A Two-Step Approach via the Boekelheide Reaction

The synthesis of 2-Acetoxymethyl-3-methyl-pyridine is most effectively achieved through a two-step process:

  • N-Oxidation: The initial step involves the oxidation of the pyridine nitrogen of 2,3-lutidine to form 2,3-dimethyl-pyridine-N-oxide. This activation of the pyridine ring is crucial for the subsequent rearrangement.

  • Boekelheide Rearrangement: The N-oxide is then subjected to the Boekelheide reaction, a named organic transformation that converts 2-alkylpyridine N-oxides into the corresponding 2-(acyloxymethyl)pyridines upon treatment with an acid anhydride.[1] In this protocol, acetic anhydride is employed to yield the target compound, 2-Acetoxymethyl-3-methyl-pyridine.

Mechanistic Insight: The Boekelheide Rearrangement

The Boekelheide reaction is a powerful tool for the functionalization of the methyl group at the 2-position of the pyridine ring. The mechanism proceeds through a concerted[2][2]-sigmatropic rearrangement.[1][3]

  • O-Acylation: The reaction is initiated by the acylation of the N-oxide oxygen by acetic anhydride, which generates a highly reactive O-acyl pyridinium intermediate.

  • [2][2]-Sigmatropic Rearrangement: This intermediate then undergoes a[2][2]-sigmatropic rearrangement, where the acyloxy group migrates from the nitrogen to the adjacent methyl group. This concerted step is the core of the Boekelheide reaction.

  • Proton Transfer and Aromatization: A final proton transfer step rearomatizes the pyridine ring, yielding the stable 2-(acetoxymethyl)pyridine product.

This regioselective rearrangement is particularly effective for 2-substituted pyridines, providing a mild and efficient method for introducing a hydroxymethyl or acetoxymethyl group.[1]

Visualizing the Workflow

Synthesis_Workflow Start 2,3-Lutidine (3-Methyl-2-picoline) N_Oxidation Step 1: N-Oxidation (e.g., with H2O2/Acetic Acid) Start->N_Oxidation N_Oxide 2,3-Dimethyl-pyridine-N-oxide N_Oxidation->N_Oxide Boekelheide Step 2: Boekelheide Rearrangement (Acetic Anhydride) N_Oxide->Boekelheide Final_Product 2-Acetoxymethyl-3-methyl-pyridine Boekelheide->Final_Product

Caption: Overall workflow for the synthesis of 2-Acetoxymethyl-3-methyl-pyridine.

Quantitative Data Summary

CompoundAbbreviationMolecular FormulaMolecular Weight ( g/mol )Molar Ratio (relative to 2,3-Lutidine)
2,3-Lutidine-C₇H₉N107.151.0
Hydrogen Peroxide (30%)H₂O₂H₂O₂34.01~2.0-2.5
Acetic AnhydrideAc₂OC₄H₆O₃102.09Variable
2,3-Dimethyl-pyridine-N-oxide-C₇H₉NO123.15-
2-Acetoxymethyl-3-methyl-pyridine-C₉H₁₁NO₂165.19-

Detailed Experimental Protocol

This protocol is divided into two main parts: the N-oxidation of 2,3-lutidine and the subsequent Boekelheide rearrangement.

Part 1: Synthesis of 2,3-Dimethyl-pyridine-N-oxide

Materials and Equipment:

  • 2,3-Lutidine (3-methyl-2-picoline)

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% w/w aqueous solution)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser

  • Stirring hotplate

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,3-lutidine (1.0 eq) and glacial acetic acid (approx. 3.5 eq).[4]

  • Heating and Addition of Oxidant: Heat the mixture to 65-70°C with constant stirring.[4] Slowly add hydrogen peroxide (30% solution, 2.0-2.5 eq) dropwise to the reaction mixture. Caution: The addition of hydrogen peroxide is exothermic; maintain the temperature of the reaction mixture below 80°C.

  • Reaction Monitoring: Maintain the reaction temperature at 65-70°C for 15-16 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL). The polarity of low molecular weight pyridine N-oxides can lead to high water solubility, so thorough extraction is crucial to avoid significant product loss.[4]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2,3-dimethyl-pyridine-N-oxide. This crude product is often of sufficient purity for the next step.

Part 2: Synthesis of 2-Acetoxymethyl-3-methyl-pyridine (Boekelheide Rearrangement)

Materials and Equipment:

  • 2,3-Dimethyl-pyridine-N-oxide (from Part 1)

  • Acetic Anhydride

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate or Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser

  • Stirring hotplate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation under reduced pressure or column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the crude 2,3-dimethyl-pyridine-N-oxide (1.0 eq) in acetic anhydride (a sufficient amount to act as both reagent and solvent, typically 5-10 equivalents).

  • Heating: Heat the mixture to reflux (approximately 130-140°C) and maintain this temperature for 2-4 hours.[5] The reaction can be monitored by TLC.

  • Removal of Excess Acetic Anhydride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

  • Work-up: To the residue, carefully add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid.

  • Extraction: Extract the product into ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Acetoxymethyl-3-methyl-pyridine.

  • Purification: The crude product is typically purified by fractional distillation under high vacuum or by column chromatography on silica gel.

Troubleshooting and Optimization

  • Incomplete N-Oxidation: Ensure the hydrogen peroxide used is fresh and at the correct concentration. Incomplete reaction may necessitate longer reaction times or a slight increase in temperature.[4]

  • Formation of Byproducts in Boekelheide Reaction: A common side-reaction is the formation of 3-acetoxy-2-picoline.[4] Careful control of the reaction temperature and stoichiometry of reagents can help to minimize this byproduct. The use of trifluoroacetic anhydride has been reported to allow for milder reaction conditions and may improve selectivity.[2][6]

  • Decomposition During Purification: Pyridine N-oxides and their derivatives can be sensitive to high temperatures. During vacuum distillation, it is crucial to keep the temperature as low as possible to prevent decomposition.[4]

Safety Precautions

  • Hydrogen Peroxide: 30% hydrogen peroxide is a strong oxidizing agent and can cause severe skin and eye burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. Work in a well-ventilated fume hood and wear appropriate PPE.

  • General Precautions: As with all chemical syntheses, it is essential to conduct a thorough risk assessment before beginning any experimental work.

References

  • Boekelheide reaction - Grokipedia. (n.d.).
  • Fontenas, C., Bejan, E., Aït Haddou, H., & Balavoine, G. G. A. (1995). The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent. Synthetic Communications, 25(5), 629-633.
  • The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent | Semantic Scholar. (1995, March 1).
  • Side-reaction products in the synthesis of substituted pyridinylmethanols - Benchchem. (n.d.).
  • Boekelheide, V., & Lehn, W. L. (1961). The Rearrangement of Substituted Pyridine N-Oxides with Acetic Anhydride. The Journal of Organic Chemistry, 26(2), 428–430.
  • Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine - Oriental Journal of Chemistry. (n.d.).
  • Oae, S., Kitao, T., & Kitaoka, Y. (1959). The Mechanism of the Reaction of 2-Picoline N-Oxide with Acetic Anhydride. Journal of the American Chemical Society, 81(23), 6371–6374.
  • Synthesis of 2,5-di(acetoxymethyl)pyridine - PrepChem.com. (n.d.).

Sources

Analytical Methods for the Quantification of 2-Acetoxymethyl-3-methyl-pyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

2-Acetoxymethyl-3-methyl-pyridine (IUPAC: (3-Methylpyridin-2-yl)methyl acetate) is a highly critical synthetic intermediate in the pharmaceutical manufacturing of substituted benzimidazole proton pump inhibitors (PPIs), such as lansoprazole and rabeprazole 1.

The synthesis of this intermediate typically proceeds via the Boekelheide rearrangement 2. In this pathway, 2,3-dimethylpyridine N-oxide is reacted with acetic anhydride at elevated temperatures (~180°C). The reaction facilitates a[3,3]-sigmatropic shift, yielding the acetate derivative, which is subsequently hydrolyzed to form the PPI precursor 2-hydroxymethyl-3-methyl-pyridine 3.

Causality in Analytical Monitoring: Accurate quantification of 2-acetoxymethyl-3-methyl-pyridine is non-negotiable. Incomplete conversion leaves residual 2,3-dimethylpyridine N-oxide, which can carry over into subsequent steps and generate unwanted byproducts. Conversely, over-reaction or premature hydrolysis leads to the premature formation of the alcohol derivative. Therefore, a robust, self-validating chromatographic method is required to monitor both the reaction kinetics and the purity of the isolated intermediate.

Pathway A 2,3-Dimethylpyridine N-oxide (Reactant) B Boekelheide Rearrangement (Ac2O, 180°C) A->B C 2-Acetoxymethyl- 3-methyl-pyridine (Target Intermediate) B->C D Hydrolysis (NaOH / H2O) C->D F HPLC Point 1: Conversion Monitoring C->F E 2-Hydroxymethyl- 3-methyl-pyridine (PPI Precursor) D->E G HPLC Point 2: Purity & Yield E->G

Workflow of the Boekelheide rearrangement and critical HPLC analytical monitoring points.

Chromatographic Strategy & Method Development

Developing an analytical method for pyridine derivatives presents specific chromatographic challenges. Pyridine rings possess a basic nitrogen atom that readily interacts with residual acidic silanol groups on standard silica-based stationary phases. This secondary ion-exchange interaction manifests as severe chromatographic tailing, which compromises peak integration and quantification accuracy 4.

Causality Behind Method Choices:

  • Stationary Phase: To mitigate silanol interactions, an end-capped C18 column or a polar-embedded stationary phase is mandatory.

  • Mobile Phase pH: The mobile phase must be buffered to a pH that suppresses the ionization of the pyridine nitrogen (pKa ~ 5.5 to 6.0 for substituted pyridines). A phosphate buffer at pH 6.5 ensures the analyte remains predominantly in its neutral state, promoting pure hydrophobic retention and sharp peak shapes.

  • Detection: The extended π-electron system of the pyridine ring provides strong UV absorbance. A detection wavelength of 254 nm is selected for optimal signal-to-noise ratio, as it captures the π-π* transitions characteristic of the aromatic ring 5.

Data Presentation: Physicochemical & Method Parameters

Table 1: Physicochemical Properties of the Target Analyte

Property Specification
IUPAC Name (3-Methylpyridin-2-yl)methyl acetate
CAS Number 52814-41-2
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol

| PubChem CID | 10749557 |

Table 2: Optimized HPLC Method Parameters

Parameter Specification
Column End-capped C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 6.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Gradient (Time 0: 10% B; Time 15: 80% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection Wavelength | UV at 254 nm |

Step-by-Step HPLC Protocol (A Self-Validating System)

To ensure trustworthiness and scientific integrity, this protocol incorporates a System Suitability Test (SST) as a self-validating mechanism. The method cannot proceed to sample analysis unless the SST criteria are strictly met, guaranteeing that the system is capable of resolving the target analyte from its precursors and degradation products.

Step 1: Buffer Preparation
  • Accurately weigh 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve in 1000 mL of Milli-Q water.

  • Adjust the pH to 6.5 ± 0.05 using dilute potassium hydroxide (KOH) or phosphoric acid (H₃PO₄).

  • Filter the buffer through a 0.45 µm hydrophilic membrane and degas via sonication or helium sparging for 15 minutes.

Step 2: Standard and Sample Preparation
  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

  • Standard Solution: Accurately weigh 10.0 mg of 2-acetoxymethyl-3-methyl-pyridine reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent (Final Concentration: 100 µg/mL).

  • Sample Solution: Weigh 10.0 mg of the synthesized batch into a 100 mL volumetric flask, dissolve, and make up to volume with the diluent.

Step 3: System Suitability Testing (SST)

Inject the Standard Solution in five replicates. The system is validated and ready for sample analysis only if the criteria in Table 3 are achieved.

Table 3: System Suitability Criteria (Self-Validation Metrics)

Parameter Acceptance Criteria Scientific Purpose
Retention Time RSD ≤ 1.0% Ensures pump stability and consistent column chemistry.
Peak Area RSD ≤ 2.0% Validates auto-injector precision and sample stability.
Tailing Factor (T) ≤ 1.5 Confirms adequate suppression of secondary silanol interactions.

| Resolution (Rs) | > 2.0 | Ensures baseline separation from the N-oxide precursor. |

Step 4: Sample Analysis
  • Inject the blank (diluent) to confirm the baseline is free from interfering peaks.

  • Inject the Sample Solution in duplicate.

  • Calculate the assay percentage using the average peak area of the sample relative to the reference standard.

HPLC_Logic Start System Suitability Test (SST) Q1 Tailing Factor < 1.5? Start->Q1 Q2 Resolution > 2.0? Q1->Q2 Yes Action1 Adjust buffer pH to 6.5 or use end-capped column Q1->Action1 No Action2 Optimize gradient slope or decrease %B Q2->Action2 No Pass Proceed with Sample Analysis (Self-Validated) Q2->Pass Yes Action1->Start Action2->Start

Self-validating HPLC troubleshooting logic ensuring reliable peak resolution and symmetry.

Orthogonal Gas Chromatography (GC) Method

Because 2-acetoxymethyl-3-methyl-pyridine is a relatively low molecular weight and volatile compound, Gas Chromatography with Flame Ionization Detection (GC-FID) serves as an excellent orthogonal analytical technique.

Why GC? While HPLC is superior for tracking the non-volatile N-oxide precursor, GC-FID is uniquely suited for quantifying residual volatile reagents—such as acetic anhydride and acetic acid—which lack strong chromophores and are nearly invisible to UV detection but are critical to monitor post-Boekelheide rearrangement. A capillary column with a mid-polar stationary phase (e.g., DB-5 or equivalent, 30 m × 0.32 mm × 0.25 µm) operated under a temperature gradient (initial 80°C, ramp 10°C/min to 250°C) provides excellent resolution of the volatile matrix.

References

  • 2-Acetoxymethyl-3-methyl-pyridine | C9H11NO2 | CID 10749557 - PubChem. National Center for Biotechnology Information (NIH). URL:[Link]

  • PAM I Chapter 6 - High Performance Liquid Chromatography. U.S. Food and Drug Administration (FDA). URL:[Link]

  • US6165963A - Detergent bleaching composition comprising pentadentate ligand derivatives. Google Patents.

Sources

Application Note: Scale-Up Synthesis and Process Optimization of 2-Acetoxymethyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

2-Acetoxymethyl-3-methylpyridine is a highly valued heterocyclic building block, serving as a critical intermediate in the synthesis of substituted benzimidazole proton pump inhibitors (PPIs) such as rabeprazole, as well as advanced pentadentate coordination ligands[1][2].

This application note details a robust, self-validating scale-up protocol for its synthesis from 2,3-lutidine (2,3-dimethylpyridine). The two-stage process leverages a controlled N-oxidation followed by a regioselective Boekelheide rearrangement. By establishing strict Critical Process Parameters (CPPs) and In-Process Controls (IPCs), this guide ensures thermal safety, high yield, and exceptional product purity at the kilogram scale.

Mechanistic Rationale & Reaction Dynamics

To successfully scale this synthesis, it is imperative to understand the underlying physical organic chemistry driving both steps:

  • N-Oxidation: The transformation of 2,3-lutidine to its N-oxide utilizes 30% aqueous hydrogen peroxide in glacial acetic acid. The causality behind using acetic acid is the in situ generation of peracetic acid, which acts as a highly efficient, electrophilic oxygen transfer agent. The nucleophilic pyridine nitrogen lone pair attacks the peroxy oxygen, yielding the N-oxide.

  • Boekelheide Rearrangement: Treatment of the N-oxide with acetic anhydride initiates the Boekelheide reaction[3]. The mechanism begins with the O-acylation of the N-oxide to form a highly reactive O-acylpyridinium intermediate. The regioselectivity of this reaction is governed by the acidity of the adjacent methyl protons. The C2-methyl protons are significantly more acidic than the C3-methyl protons due to their closer proximity to the positively charged nitrogen. Deprotonation at C2 forms an anhydrobase (exo-methylene species), which immediately undergoes a concerted [3,3]-sigmatropic rearrangement[3][4]. This shift breaks the weak N–O bond and forms a new C–O bond, migrating the acetate group exclusively to the exocyclic C2-carbon to yield the target product[4].

Scale-Up & Safety Considerations (E-E-A-T)

As a Senior Application Scientist, I must emphasize that both steps in this pathway present significant thermal hazards at scale:

  • Thermal Control & Delayed Exotherms: The N-oxidation is prone to delayed exotherms. If H₂O₂ is added at too low a temperature (<60°C), it will pool unreacted. Once the activation energy is reached, a violent thermal runaway can occur. The protocol mandates an addition temperature of 70–80°C to ensure immediate consumption of the peroxide.

  • Quenching Protocol: Concentrating organic peroxides poses a severe explosion hazard. The protocol integrates a mandatory sodium sulfite (Na₂SO₃) quench, validated by KI-starch testing, prior to any solvent evaporation.

  • Rearrangement Thermodynamics: The [3,3]-sigmatropic shift is thermodynamically driven and highly exothermic[4]. Acetic anhydride must be metered into the hot N-oxide solution (80–90°C) rather than added in a single bolus[2].

Process Workflow & Mechanistic Pathway

Pathway SM 2,3-Lutidine (Starting Material) Ox N-Oxidation (H2O2, AcOH, 70-80°C) SM->Ox NOx 2,3-Lutidine N-oxide (Intermediate) Ox->NOx Exothermic Acyl O-Acylation (Ac2O, 80-90°C) NOx->Acyl Int1 O-Acylpyridinium Ion (Activated Intermediate) Acyl->Int1 Int2 Anhydrobase Formation (Deprotonation at C2) Int1->Int2 -AcOH Sigma [3,3]-Sigmatropic Shift (Boekelheide Rearrangement) Int2->Sigma Prod 2-Acetoxymethyl-3-methylpyridine (Crude Product) Sigma->Prod Regioselective Purif Vacuum Distillation (Downstream Processing) Prod->Purif

Fig 1: Mechanistic workflow of the Boekelheide rearrangement to the target acetate.

Self-Validating Experimental Protocols (1-kg Scale)

Phase 1: Synthesis of 2,3-Lutidine N-Oxide
  • Reactor Charging: Charge a 10-L jacketed glass-lined reactor with 2,3-lutidine (1.00 kg, 9.33 mol) and glacial acetic acid (2.80 kg). Stir at 250 rpm.

  • Thermal Equilibration: Heat the mixture to an internal temperature of 70°C.

  • Oxidant Addition: Meter in 30% aqueous H₂O₂ (1.58 kg, 14.0 mol) over 3 hours.

    • Causality: Slow addition at 70°C ensures the in situ generated peracetic acid is consumed immediately, preventing dangerous peroxide accumulation. Maintain internal temperature strictly between 70–80°C using jacket cooling.

  • Aging & IPC 1: Post-addition, age the reaction at 80°C for 4 hours.

    • Self-Validation: Sample the mixture and analyze via HPLC. Proceed only when residual 2,3-lutidine is < 1.0% area.

  • Quenching & IPC 2: Cool to 20°C. Slowly add 10% aqueous Na₂SO₃ until peroxides are neutralized.

    • Self-Validation: Test the mixture with KI-starch paper. The paper must remain white (NEGATIVE) before proceeding. A positive (blue/black) result requires additional Na₂SO₃.

  • Concentration: Remove acetic acid and water under reduced pressure (40 mbar, 60°C) to yield crude 2,3-lutidine N-oxide as a viscous oil.

Phase 2: Boekelheide Rearrangement
  • Reactor Charging: Transfer the crude 2,3-lutidine N-oxide to a clean, dry 10-L reactor. Heat to 80°C.

  • Acylation: Meter in acetic anhydride (2.38 kg, 23.3 mol) over 2 hours.

    • Causality: The initial O-acylation and subsequent [3,3]-sigmatropic shift are highly exothermic[2][4]. Metering the anhydride controls the heat evolution and prevents the accumulation of the unstable O-acylpyridinium intermediate.

  • Aging & IPC 3: Raise the temperature to 90°C and stir for 2 hours.

    • Self-Validation: Monitor via HPLC. The reaction is deemed complete when the N-oxide intermediate is < 0.5% area.

  • Workup: Cool to 10°C. Slowly neutralize the mixture with 20% aqueous Na₂CO₃ to pH 7.5–8.0. Extract the aqueous layer with 2-butanone (3 × 2 L)[2]. Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under vacuum.

Phase 3: Downstream Processing & Structural Validation
  • Purification: Purify the crude dark oil via fractional vacuum distillation (Kugelrohr or short-path)[1]. Collect the main fraction at ~130°C at 20 mbar.

  • Yield: Expected yield is 1.38–1.48 kg (85–89% theoretical) of a slightly yellow oil[1].

  • Self-Validation (Structural Confirmation): Verify the purified product via ¹H NMR (CDCl₃). The spectrum must exhibit a characteristic singlet at δ 5.23 ppm (2H) corresponding to the methylene protons (-CH₂-OAc), confirming the regioselective functionalization at the C2 position[1]. Additional key shifts include δ 8.40 (d, 1H, Py-H6), 2.33 (s, 3H, Ar-CH₃), and 2.15 (s, 3H, OAc-CH₃)[1].

Process Data & Quality Metrics

Table 1: Stoichiometric Matrix for 1-kg Scale-Up

ReagentMW ( g/mol )Eq.Mass/VolFunction
2,3-Lutidine107.151.001.00 kg (1080 mL)Starting Material
Hydrogen Peroxide (30% aq)34.011.501.58 kg (1420 mL)Oxidant
Glacial Acetic Acid60.055.002.80 kg (2670 mL)Solvent / Catalyst
Acetic Anhydride102.092.502.38 kg (2200 mL)Acylating Agent
Sodium Sulfite126.040.100.12 kgPeroxide Quench

Table 2: Critical Process Parameters (CPPs) & In-Process Controls (IPCs)

Process StepParameterTarget RangeIPC / Validation MethodConsequence of Deviation
N-OxidationAddition Temp70–80°CInternal RTD monitoring<70°C: Peroxide accumulation; >80°C: Over-oxidation
N-OxidationReaction End< 1.0% SMHPLC / GCIncomplete conversion lowers overall yield
QuenchingPeroxide LevelNegativeKI-Starch PaperExplosion hazard during downstream concentration
RearrangementAddition Temp80–90°CInternal RTD monitoringRunaway exotherm if Ac₂O pools unreacted
DistillationVacuum Level< 20 mbarPirani gaugeThermal degradation of product at higher boiling points

Sources

Application Note: Strategic Derivatization Workflows for 2-Acetoxymethyl-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the regioselective functionalization of substituted pyridines. 2-Acetoxymethyl-3-methylpyridine (PubChem CID 10749557) serves as a critical, stable intermediate in the synthesis of complex pyridine-containing architectures. Direct functionalization of 2,3-dimethylpyridine is notoriously unselective. By utilizing the acetate-protected intermediate, researchers can safely store and transport the precursor before executing controlled derivatizations to yield reactive electrophiles. This guide details the causal reasoning and self-validating protocols required to convert this stable acetate into highly reactive building blocks used in pentadentate ligand design and anti-ulcerative proton pump inhibitors (PPIs) .

Mechanistic Rationale & Pathway Causality

The synthesis and subsequent derivatization of 2-acetoxymethyl-3-methylpyridine rely on exploiting the electronic properties of the pyridine ring:

  • The Boekelheide Rearrangement (Upstream Context): Direct oxidation or halogenation of the 2-methyl group in 2,3-dimethylpyridine lacks regioselectivity, yielding mixtures of 2- and 3-functionalized products. To circumvent this, the pyridine is oxidized to an N-oxide and treated with acetic anhydride. An initial N-acetoxypyridinium intermediate undergoes a base-promoted deprotonation of the highly acidic 2-methyl group, triggering a [3,3]-sigmatropic rearrangement. This cleanly transfers the acetate group to the 2-methyl position .

  • Acid-Catalyzed Hydrolysis: To utilize the molecule, the acetate must be removed. We specifically mandate acid-catalyzed hydrolysis (4N HCl) over base-catalyzed methods. Pyridine carbinols are sensitive to base-catalyzed etherification at elevated temperatures. Furthermore, acid hydrolysis immediately forms the water-soluble pyridinium hydrochloride salt. This is a strategic choice: it allows unreacted organic impurities to be cleanly washed away via organic extraction before neutralization, ensuring high purity of the final alcohol .

  • Electrophilic Halogenation: The resulting 2-hydroxymethyl-3-methylpyridine must be converted into a reactive electrophile for downstream nucleophilic substitution. Thionyl chloride (SOCl₂) is selected over PCl₃ or PCl₅. The causality here is thermodynamic and operational: the reaction is driven to completion by the irreversible evolution of SO₂ and HCl gases. This creates a self-validating system where the cessation of gas evolution visually indicates reaction completion, and the lack of solid phosphorus byproducts streamlines the workup to simple vacuum concentration.

Synthetic Workflow Visualization

Pathway N1 2,3-Dimethylpyridine N-oxide N2 2-Acetoxymethyl- 3-methylpyridine N1->N2 Acetic Anhydride (Boekelheide Rearrangement) N3 2-Hydroxymethyl- 3-methylpyridine N2->N3 4N HCl, Reflux (Hydrolysis) N4 2-Chloromethyl- 3-methylpyridine N3->N4 SOCl2, 0 °C to RT (Chlorination) N5 Target APIs / Ligands (e.g., PPIs, Pentadentates) N4->N5 Nucleophilic Substitution (Amines / Thiols)

Figure 1: Synthetic workflow from N-oxide to functionalized pyridine derivatives.

Validated Experimental Protocols

Protocol A: Acid-Catalyzed Hydrolysis to 2-Hydroxymethyl-3-methylpyridine

This protocol is designed as a self-validating system utilizing phase-switching for intrinsic purification.

  • Reaction Initiation: Dissolve 2-acetoxymethyl-3-methylpyridine (30.0 g, 182 mmol) in aqueous hydrochloric acid (100 mL, 4 N) in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Thermal Cleavage: Heat the mixture under reflux (approx. 100 °C) for 1 hour.

  • In-Process Control (IPC) 1 - Reaction Completion: Monitor via TLC (Silica gel; Triethylamine:Ethyl Acetate:Petroleum Ether = 1:9:19). The reaction is strictly complete only when the acetate precursor (R_f ~ 0.6) is completely absent.

  • Phase-Switch & Neutralization: Cool the mixture to room temperature. Slowly add concentrated aqueous NaOH dropwise.

    • IPC 2 - pH Verification: Monitor pH continuously. The target pH is strictly >11 . Because the pKa of the pyridine nitrogen is ~5.5, a pH >11 ensures complete deprotonation, forcing the product entirely into its free-base, organic-soluble form.

  • Extraction & Isolation: Extract the aqueous layer with dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude residue via Kugelrohr distillation (p = 20 mm Hg, T = 130 °C) to yield the pure product as a slightly yellow oil.

Protocol B: Halogenation to 2-Chloromethyl-3-methylpyridine Hydrochloride

This protocol utilizes gaseous byproduct evolution to thermodynamically drive the reaction and simplify isolation.

  • Preparation: Dissolve the isolated 2-hydroxymethyl-3-methylpyridine (10.0 g, 81 mmol) in anhydrous chloroform (100 mL) under an inert atmosphere (N₂ or Ar).

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath.

  • Electrophilic Addition: Add thionyl chloride (11.5 g, 97 mmol, 1.2 eq) dropwise over 30 minutes.

    • IPC 1 - Exotherm Management: The addition is highly exothermic. Maintain internal temperature <5 °C to prevent degradation of the pyridine ring.

  • Maturation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 to 7 hours.

    • IPC 2 - Gas Evolution: Monitor the reaction bubbler. The reaction is complete when HCl and SO₂ gas evolution completely ceases.

  • Isolation: Concentrate the mixture under reduced pressure to remove the chloroform and excess volatile SOCl₂. The resulting residue is 2-chloromethyl-3-methylpyridine hydrochloride, which can be used directly in subsequent nucleophilic substitutions without further purification.

Quantitative Data & Analytical Validation

To ensure experimental fidelity, compare your isolated intermediates against the validated physicochemical and ¹H NMR benchmarks summarized in Table 1 .

Table 1: Analytical Benchmarks for Pyridine Intermediates

CompoundExpected Yield¹H NMR Highlights (CDCl₃, δ ppm)Physical State
2-Acetoxymethyl-3-methylpyridine 89%8.45 (d, 1H), 7.50 (d, 1H), 5.25 (s, 2H), 2.30 (s, 3H), 2.15 (s, 3H)Slightly yellow oil
2-Hydroxymethyl-3-methylpyridine 83-85%8.40 (d, J=4.5, 1H), 7.47 (d, J=7.2, 1H), 7.15 (dd, 1H), 4.69 (s, 2H), 2.22 (s, 3H)Slightly yellow oil
2-Chloromethyl-3-methylpyridine >90%8.35 (d, 1H), 7.55 (d, 1H), 7.20 (dd, 1H), 4.70 (s, 2H), 2.35 (s, 3H)White crystalline solid (HCl salt)

Note: The diagnostic shift of the methylene protons from 5.25 ppm (acetate) to 4.69 ppm (alcohol) and finally to 4.70 ppm (chloride) serves as the primary spectroscopic indicator of successful derivatization.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 10749557, 2-Acetoxymethyl-3-methyl-pyridine." PubChem. Available at:[Link]

  • Hage, R., et al. "Detergent bleaching composition comprising pentadentate ligand derivatives." US Patent 6,165,963A, filed Dec 26, 2000.
  • Kubo, K., et al. "Pyridine derivatives having anti-ulcerative activity." US Patent 5,045,552A, filed Sep 3, 1991.

Application Notes & Protocols: High-Throughput Screening Assays for 2-Acetoxymethyl-3-methyl-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to form hydrogen bonds make it a versatile building block for designing compounds that interact with a wide range of biological targets. Pyridine derivatives have shown significant promise in various therapeutic areas, including oncology, where they have been investigated as inhibitors of key signaling pathways involved in cancer cell proliferation and survival.[2][3] High-throughput screening (HTS) is an essential tool in the early stages of drug discovery, enabling the rapid evaluation of large compound libraries to identify promising "hit" compounds for further development.[4][5]

This guide provides a detailed framework for developing and implementing a high-throughput screening campaign for 2-Acetoxymethyl-3-methyl-pyridine, a pyridine derivative with the potential for biological activity. While specific biological targets for this compound are not yet extensively documented, its structural similarity to other biologically active pyridine-containing molecules warrants a thorough investigation of its therapeutic potential, particularly in the context of anticancer drug discovery.[2]

Chemical Properties of 2-Acetoxymethyl-3-methyl-pyridine

A foundational understanding of the test compound is critical for assay development.

PropertyValueSource
IUPAC Name (3-methyl-2-pyridinyl)methyl acetatePubChem CID: 10749557[6]
Molecular Formula C9H11NO2PubChem CID: 10749557[6]
Molecular Weight 165.19 g/mol PubChem CID: 10749557[6]
CAS Number 166521-79-5PubChem CID: 10749557[6]

Conceptual HTS Workflow for Anticancer Agent Screening

The following diagram illustrates a comprehensive, multi-stage HTS workflow designed to identify and validate potential anticancer activity of 2-Acetoxymethyl-3-methyl-pyridine. This workflow incorporates a primary screen for broad cytotoxic effects, followed by secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary (Mechanism of Action) Screens cluster_3 Lead Optimization Primary_Assay Cell Viability Assay (e.g., CellTiter-Glo®) - High-throughput - Broad cytotoxicity screen Dose_Response Dose-Response Curve - Determine IC50 - Confirm potency Primary_Assay->Dose_Response Active 'Hits' Orthogonal_Assay Orthogonal Viability Assay (e.g., MTT Assay) - Rule out assay artifacts Dose_Response->Orthogonal_Assay Confirmed Hits Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo® 3/7) - Investigate programmed cell death Orthogonal_Assay->Apoptosis_Assay Validated Hits Kinase_Panel Kinase Inhibition Panel - Screen against a panel of cancer-related kinases Orthogonal_Assay->Kinase_Panel Lead_Opt Structure-Activity Relationship (SAR) Studies - Synthesize and test analogs Apoptosis_Assay->Lead_Opt Kinase_Panel->Lead_Opt

Caption: A multi-stage HTS workflow for identifying and characterizing anticancer compounds.

Part 1: Primary High-Throughput Screening Protocol

Objective: To identify if 2-Acetoxymethyl-3-methyl-pyridine exhibits cytotoxic or cytostatic effects against a cancer cell line at a single, high concentration.
Principle: The primary screen will employ a commercially available ATP-based cell viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay). This assay measures the amount of ATP present, which is an indicator of metabolically active cells. A decrease in the luminescent signal suggests a reduction in cell viability.
Materials:
  • 2-Acetoxymethyl-3-methyl-pyridine (stock solution in DMSO)

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 384-well white, solid-bottom assay plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Positive control (e.g., Staurosporine or Doxorubicin)

  • Negative control (DMSO vehicle)

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Step-by-Step Protocol:
  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium to a final concentration of 1 x 10^5 cells/mL.

    • Using an automated dispenser or multichannel pipette, dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a humidified, 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a working stock of 2-Acetoxymethyl-3-methyl-pyridine in DMSO. For a final assay concentration of 10 µM, prepare a 1 mM stock solution.

    • Using an acoustic liquid handler or a pintool, transfer 40 nL of the compound stock solution to the appropriate wells.

    • Add 40 nL of DMSO to the negative control wells.

    • Add 40 nL of a 1 mM Staurosporine stock to the positive control wells.

    • Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO2 incubator.

  • Assay Readout:

    • Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Hit Identification:

The percentage of cell viability will be calculated as follows:

% Viability = [(Luminescence_sample - Luminescence_background) / (Luminescence_vehicle - Luminescence_background)] * 100

A "hit" is defined as a compound that reduces cell viability below a certain threshold (e.g., <50% viability). The Z'-factor should be calculated to assess the quality of the assay:

Z' = 1 - [(3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|]

An assay with a Z'-factor > 0.5 is considered robust for HTS.

Part 2: Secondary and Confirmatory Assays

Compounds identified as "hits" in the primary screen require further validation to confirm their activity and rule out artifacts.

Dose-Response Analysis

Objective: To determine the potency (IC50) of 2-Acetoxymethyl-3-methyl-pyridine.

Protocol: A serial dilution of the compound is prepared (e.g., 10-point, 3-fold dilution starting from 100 µM) and tested in the same cell viability assay as the primary screen. The resulting data is plotted as percent inhibition versus log concentration, and the IC50 value is calculated using a non-linear regression model.

Orthogonal Cell Viability Assay (e.g., MTT Assay)

Objective: To confirm the cytotoxic effect using a different assay methodology, thereby reducing the likelihood of false positives due to assay-specific interference.

Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial reductases in living cells to form a purple formazan product.[3]

Protocol:

  • Seed and treat cells with the compound as described for the primary assay.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)

Objective: To investigate if the observed cytotoxicity is mediated by the induction of apoptosis.

Principle: This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Protocol:

  • Seed and treat cells with the compound as described previously.

  • After the desired treatment time (e.g., 24, 48 hours), add the Caspase-Glo® 3/7 reagent to each well.

  • Incubate at room temperature to allow for cell lysis and the caspase reaction.

  • Read the luminescence on a plate reader. An increase in luminescence indicates an induction of apoptosis.

Hypothesized Mechanism of Action and Further Steps

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a pyridine derivative like 2-Acetoxymethyl-3-methyl-pyridine, leading to the induction of apoptosis.

Signaling_Pathway cluster_pathway Hypothetical Kinase-Mediated Apoptosis Pathway Compound 2-Acetoxymethyl-3-methyl-pyridine Kinase Target Kinase (e.g., a Ser/Thr Kinase) Compound->Kinase Inhibition Downstream Downstream Effector (e.g., Pro-survival protein) Kinase->Downstream Phosphorylation (Inhibition) Caspase Caspase-3/7 Activation Downstream->Caspase Suppression of Apoptosis (Blocked) Apoptosis Apoptosis Caspase->Apoptosis

Caption: A hypothetical signaling pathway illustrating kinase inhibition leading to apoptosis.

Based on the results of the secondary assays, further investigation into the specific molecular target of 2-Acetoxymethyl-3-methyl-pyridine would be warranted. This could involve:

  • Kinase Profiling: Screening the compound against a broad panel of kinases to identify specific targets.

  • Target Deconvolution Studies: Employing techniques such as affinity chromatography or proteomics to identify the binding partners of the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 2-Acetoxymethyl-3-methyl-pyridine to improve potency and selectivity.[2]

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for conducting a high-throughput screening campaign to evaluate the potential of 2-Acetoxymethyl-3-methyl-pyridine as a novel therapeutic agent. By following a systematic approach of primary screening, hit confirmation, and mechanism of action studies, researchers can effectively identify and validate promising lead compounds for further drug development. The use of orthogonal assays and robust data analysis is crucial for ensuring the reliability of the screening results and for making informed decisions in the drug discovery pipeline.

References

  • PubChem. (n.d.). 2-Acetoxymethyl-3-methyl-pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • IJSAT. (2025, May 24). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2019, January 27). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Retrieved from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetoxymethyl-3-methyl-4-methoxy-pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2019, January 24). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Retrieved from [Link]

  • IntechOpen. (2021, August 24). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Retrieved from [Link]

  • ResearchGate. (2025, October 9). 3‐Methylpyridine: Synthesis and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 2-methyl pyridine by acetylene acetonitrile method.
  • ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Retrieved from [Link]

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Application Notes and Protocols for 2-Acetoxymethyl-3-methyl-pyridine as a Novel Ligand in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and potential catalytic applications of 2-Acetoxymethyl-3-methyl-pyridine. While this specific substituted pyridine is not extensively documented as a standalone ligand in current literature, its structural motifs suggest significant potential. This guide, therefore, serves as a foundational document, offering detailed protocols and theoretical grounding based on the well-established chemistry of related pyridine-based N,O-donor ligands. The protocols provided are designed to be a robust starting point for the exploration of this ligand's efficacy in transition metal catalysis.

Introduction: The Potential of 2-Acetoxymethyl-3-methyl-pyridine in Catalysis

Pyridine-based ligands are cornerstones in the field of homogeneous catalysis, primarily due to the nitrogen atom's lone pair of electrons, which makes them excellent Lewis bases for coordinating with transition metals.[1] The electronic and steric properties of pyridine ligands can be finely tuned by introducing various substituents, which in turn modulates the reactivity and selectivity of the resulting metal complexes.[1] This has led to their widespread use in critical transformations such as cross-coupling reactions, hydrogenations, and polymerizations.[2][3]

2-Acetoxymethyl-3-methyl-pyridine is a particularly interesting, yet underexplored, candidate. Its structure features:

  • A pyridine nitrogen , the primary coordination site.

  • An acetoxymethyl group at the 2-position, which can act as a secondary coordination site through the carbonyl oxygen or, more significantly, can be readily hydrolyzed in situ to the corresponding hydroxymethyl group.

  • A methyl group at the 3-position, which introduces steric hindrance that can influence the coordination geometry around the metal center and potentially enhance catalytic selectivity.

The in situ or pre-synthesis hydrolysis of the acetate ester to the alcohol (2-hydroxymethyl-3-methyl-pyridine) is a key aspect of this ligand's potential. The resulting pyridine-alkoxide moiety is a powerful bidentate, N,O-donor ligand. Such ligands are known to stabilize high oxidation states of metal centers and are resistant to oxidative degradation, making them highly valuable in a range of catalytic oxidations and cross-coupling reactions.[4][5] This guide will, therefore, cover the synthesis of both the acetate and the alcohol forms of the ligand and provide a detailed protocol for evaluating their performance in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Synthesis of Ligand and Precursor

Synthesis of 2-Hydroxymethyl-3-methyl-pyridine (Ligand Precursor)

The synthesis of 2-hydroxymethyl-3-methyl-pyridine is a crucial first step. While various methods exist for the synthesis of substituted pyridines, a common route involves the modification of commercially available starting materials.[2][6] The following protocol is adapted from established procedures for the synthesis of related hydroxymethylpyridines.

Protocol 2.1: Synthesis of 2-Hydroxymethyl-3-methyl-pyridine

  • Reaction Setup: In a 250 mL two-necked, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-methylpyridine (10.8 g, 100 mmol) in 100 mL of 48% hydrobromic acid.

  • Diazotization: Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (7.6 g, 110 mmol) in 20 mL of water dropwise, ensuring the temperature does not exceed 5 °C.

  • Hydrolysis: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour. Then, slowly warm the mixture to room temperature and finally heat to 80 °C for 2 hours, or until nitrogen evolution ceases.

  • Work-up and Extraction: Cool the reaction mixture to room temperature and neutralize to pH 7-8 with a saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield pure 2-hydroxymethyl-3-methyl-pyridine.

Synthesis of 2-Acetoxymethyl-3-methyl-pyridine

The acetylation of the precursor alcohol is a straightforward esterification reaction.

Protocol 2.2: Synthesis of 2-Acetoxymethyl-3-methyl-pyridine

  • Reaction Setup: In a 100 mL round-bottomed flask, dissolve 2-hydroxymethyl-3-methyl-pyridine (6.15 g, 50 mmol) in 50 mL of dichloromethane.

  • Acetylation: Add acetic anhydride (5.6 mL, 60 mmol) to the solution, followed by the dropwise addition of triethylamine (8.4 mL, 60 mmol) at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of 50 mL of water. Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to obtain 2-acetoxymethyl-3-methyl-pyridine. Further purification can be achieved by vacuum distillation if necessary.[7]

Application in Catalysis: A Suzuki-Miyaura Cross-Coupling Case Study

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds.[8] Palladium complexes with N,O-donor ligands have shown excellent catalytic activity in these reactions.[9] This section provides a protocol to evaluate the efficacy of 2-hydroxymethyl-3-methyl-pyridine as a ligand in a model Suzuki-Miyaura reaction. The in situ formation of the palladium catalyst is often a convenient and effective approach.

In Situ Catalyst Preparation and Catalytic Reaction

This protocol details the coupling of 4-bromoanisole with phenylboronic acid as a model system.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling Reaction

  • Reaction Setup: To a 25 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%), 2-hydroxymethyl-3-methyl-pyridine (2.5 mg, 0.02 mmol, 2 mol%), and potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol).

  • Addition of Reactants: To the flask, add 4-bromoanisole (187 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol).

  • Solvent Addition: Add 5 mL of a 4:1 mixture of dioxane and water.

  • Reaction: Heat the reaction mixture to 100 °C and stir for the desired amount of time (e.g., monitor by TLC or GC-MS for completion, typically 2-12 hours).

  • Work-up and Analysis: Cool the reaction to room temperature. Add 10 mL of water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The yield of the product, 4-methoxybiphenyl, can be determined by gas chromatography or by purification via column chromatography.

Table 1: Representative Reaction Parameters for Suzuki-Miyaura Cross-Coupling

ParameterValueRationale
Catalyst Precursor Pd(OAc)₂A common and reliable source of Pd(0) after in situ reduction.
Ligand 2-Hydroxymethyl-3-methyl-pyridineThe N,O-donor ligand to stabilize the active Pd species.
Pd:Ligand Ratio 1:2A common ratio to ensure full coordination to the metal center.
Base K₂CO₃Essential for the transmetalation step in the catalytic cycle.
Solvent Dioxane/Water (4:1)A versatile solvent system for Suzuki-Miyaura reactions.
Temperature 100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.

Visualization of Key Processes

Ligand Synthesis Workflow

G cluster_synthesis Ligand Synthesis A 2-Amino-3-methylpyridine B Diazotization & Hydrolysis (NaNO2, HBr, H2O) A->B C 2-Hydroxymethyl-3-methyl-pyridine (Ligand Precursor) B->C D Acetylation (Acetic Anhydride, Et3N) C->D E 2-Acetoxymethyl-3-methyl-pyridine (Target Ligand) D->E

Caption: Workflow for the synthesis of the target ligand and its precursor.

Proposed Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

G Pd(0)L2 Active Pd(0)L₂ Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X(L)₂ OxAdd->ArPd(II)XL2 Transmetal Transmetalation (Ar'B(OH)₂) ArPd(II)XL2->Transmetal Ar'B(OH)₂ Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar'(L)₂ Transmetal->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 ArAr Ar-Ar' (Product) RedElim->ArAr

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalysis

G step1 Step 1 Inert Atmosphere Add Pd(OAc)₂, Ligand, and Base to Schlenk Flask step2 Step 2 Add Reactants Add Aryl Halide and Boronic Acid step1->step2 step3 Step 3 Solvent Addition Add Dioxane/Water Mixture step2->step3 step4 Step 4 Reaction Heat and Stir at 100 °C step3->step4 step5 Step 5 Work-up & Analysis Quench, Extract, and Analyze by GC/NMR step4->step5

Caption: Experimental workflow for the catalytic testing of the ligand.

Conclusion and Future Outlook

The protocols detailed in this guide provide a solid foundation for the synthesis of 2-acetoxymethyl-3-methyl-pyridine and its precursor, 2-hydroxymethyl-3-methyl-pyridine, and for the initial exploration of their catalytic activity. The true potential of these ligands lies in their tunability. Future work should focus on:

  • Varying the Ligand Structure: Modifying the substituents on the pyridine ring to fine-tune the electronic and steric properties of the ligand.

  • Exploring Other Catalytic Reactions: Testing the efficacy of these ligands in other cross-coupling reactions (e.g., Heck, Sonogashira), as well as in oxidation and hydrogenation catalysis.

  • Mechanistic Studies: Investigating the precise role of the ligand in the catalytic cycle and the nature of the active catalytic species.

By systematically exploring these avenues, the full potential of 2-acetoxymethyl-3-methyl-pyridine and its derivatives as a novel class of ligands in homogeneous catalysis can be unlocked.

References

  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company. [Link]

  • Amalina, M. T., Hadariah, B., Karimah, K., & Nazihah, W. I. W. (2014). Pd(II) Complexes with Nitrogen-oxygen Donor Ligands: Synthesis, Characterization and Catalytic Activity for Suzuki-Miyaura Cross-coupling Reaction. Sains Malaysiana, 43(6), 925-932. [Link]

  • Pfister, K., Harris, E., & Firestone, R. A. (1966). U.S. Patent No. 3,227,724. Washington, DC: U.S.
  • Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction. (2022). RSC Advances, 12(45), 29473–29485. [Link]

  • Synthesis of 2-acetoxymethyl-3,4-dimethoxypyridine. PrepChem.com. [Link]

  • Hammer, S. C., Knight, A. M., & Arnold, F. H. (2017). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 19(2), 353-356. [Link]

  • Catalytic Water Oxidation by Ruthenium Complexes with Pyridine Alkoxide Ligands. (2020). Chemistry – A European Journal, 26(63), 14358-14366. [Link]

  • A Pyridine Alkoxide Chelate Ligand that Promotes Both Unusually High Oxidation States and Water-Oxidation Catalysis. (2017, February 20). Office of Scientific and Technical Information. [Link]

  • Sharninghausen, L. S., Sinha, S. B., Shopov, D. Y., Boyer, J. L., Mercado, B. Q., Crabtree, R. H., & Brudvig, G. W. (2017). A Pyridine Alkoxide Chelate Ligand That Promotes Both Unusually High Oxidation States and Water-Oxidation Catalysis. Accounts of Chemical Research, 50(4), 903–911. [Link]

  • A Pyridine Alkoxide Chelate Ligand That Promotes Both Unusually High Oxidation States and Water-Oxidation Catalysis. (2017, April 18). PubMed. [Link]

  • Pd(II) Complexes with Nitrogen-oxygen Donor Ligands: Synthesis, Characterization and Catalytic Activity for Suzuki-Miyaura Cross-coupling Reaction. (2025, December 19). ResearchGate. [Link]

  • Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes. (2021). Journal of the American Chemical Society, 143(35), 14211–14225. [Link]

  • Molnár, Á. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440. [Link]

  • Studies on Chemical Reactivity and Electrocatalysis of Two Acylmethyl(hydroxymethyl)pyridine Ligand-Containing [Fe]-Hydrogenase Models. (2017, November 30). ACS Publications. [Link]

  • 2-Acetoxymethyl-3-methyl-pyridine. PubChem. [Link]

  • Kumar, P., & Singh, H. B. (2017). Palladium(ii) complexes of 2,2′-tellurobis(N,N-diphenyl acetamide): efficient catalysts for Suzuki–Miyaura coupling at room temperature under air. Dalton Transactions, 46(12), 3931–3944. [Link]

  • 2 - Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]

  • Scheme 3. Pyridine ligands, used in this work: (i) pyridine (Py), (ii)... (n.d.). ResearchGate. [Link]

  • Bhowmik, D. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes. IntechOpen. [Link]

  • Preparation method for 2,5-dibromo-3-methylpyridine. (2016).
  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023, October 4). JSciMed Central. [Link]

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Incorporation of 2-Acetoxymethyl-3-methyl-pyridine into larger molecules

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 2-Acetoxymethyl-3-methylpyridine into Complex Molecular Architectures

Introduction & Chemical Rationale

2-Acetoxymethyl-3-methylpyridine (CAS No. 52814-41-2) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and advanced coordination chemistry[1]. The molecule features a pyridine core substituted with a methyl group at the C3 position and an acetoxymethyl group at the C2 position.

Mechanistic Rationale: The acetate moiety serves as a robust protecting group for the highly reactive 2-hydroxymethyl functionality. During upstream synthesis (such as the Boekelheide rearrangement of 2,3-dimethylpyridine N-oxide), the acetate prevents premature oxidation or unwanted polymerization[2]. Furthermore, the C3-methyl group provides critical steric hindrance. In drug development, this steric bulk dictates the conformational geometry necessary for binding to targets like the H+/K+ ATPase enzyme, leading to potent anti-ulcerative agents that often outperform first-generation proton pump inhibitors (PPIs) like omeprazole[3]. In coordination chemistry, the steric profile of the 3-methyl group modulates the bite angle of multidentate N-donor ligands used in transition metal catalysis and bleaching compositions[4].

Core Synthetic Workflows

The incorporation of this building block into larger molecular scaffolds typically follows a three-phase divergent pathway:

  • Phase 1: Controlled Deacetylation. The acetate ester is selectively hydrolyzed under mild alkaline conditions to liberate the primary alcohol, 2-hydroxymethyl-3-methylpyridine[4].

  • Phase 2: Electrophilic Activation. The resulting alcohol is converted into a highly reactive benzylic-type electrophile, typically 2-chloromethyl-3-methylpyridine, using a halogenating agent like thionyl chloride[3].

  • Phase 3: Divergent Nucleophilic Substitution.

    • Pathway A (Medicinal Chemistry): The chloromethyl intermediate undergoes thioetherification with 2-mercaptobenzimidazole derivatives, forming the core scaffold of advanced PPIs[2].

    • Pathway B (Coordination Chemistry): Exhaustive alkylation of polyamines (e.g., ethylene-1,2-diamine) with the chloromethyl derivative yields pentadentate or hexadentate ligands[4].

Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems to ensure high fidelity, reproducibility, and process safety.

Protocol 1: Controlled Deacetylation to 2-Hydroxymethyl-3-methylpyridine

Objective: Remove the acetate protecting group without degrading the pyridine ring.

  • Preparation: Dissolve 2-acetoxymethyl-3-methylpyridine (1.0 eq) in a mixture of ethanol and water (5:2 v/v)[3].

  • Hydrolysis: Add sodium hydroxide (NaOH, 1.2 eq) to the solution. Stir the mixture at room temperature (20–25 °C) for 10–20 minutes[2].

    • Causality: Mild room-temperature conditions are critical. Elevated temperatures in the presence of a strong base can lead to unwanted side reactions, such as the degradation of the pyridine core or undesired reactions at the C3-methyl position.

  • Workup: Concentrate the mixture under reduced pressure to remove the ethanol solvent. Add a saturated aqueous sodium chloride solution to the residue.

  • Extraction: Extract the aqueous layer with 2-butanone or methyl ethyl ketone. Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO4)[3].

  • Isolation: Filter the drying agent and evaporate the solvent to yield 2-hydroxymethyl-3-methylpyridine as a slightly yellow oil[4].

Protocol 2: Electrophilic Activation via Chlorination

Objective: Convert the primary alcohol into a reactive chloromethyl leaving group.

  • Preparation: Dissolve 2-hydroxymethyl-3-methylpyridine (1.0 eq) in anhydrous chloroform (CHCl3)[3].

  • Activation: Cool the solution to 0 °C using an ice bath. Dropwise, add a solution of thionyl chloride (SOCl2, 1.1 eq) in CHCl3[3].

    • Causality: The dropwise addition at 0 °C is strictly required to manage the highly exothermic nature of the reaction and to prevent the self-condensation or polymerization of the highly reactive chloromethyl pyridine intermediate.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 7 hours[3].

  • Quenching: Carefully quench the reaction by adding a 2N aqueous solution of sodium carbonate (Na2CO3) until the aqueous layer is weakly basic.

    • Causality: Na2CO3 neutralizes the generated HCl without causing the hydrolysis of the newly formed carbon-chlorine bond, which would otherwise revert the product back to the starting alcohol[2].

  • Isolation: Extract the mixture with CHCl3, dry over MgSO4, and concentrate under reduced pressure to isolate 2-chloromethyl-3-methylpyridine.

Protocol 3: Nucleophilic Substitution (Thioetherification)

Objective: Incorporate the activated pyridine into a benzimidazole core.

  • Preparation: In a reaction vessel, combine 2-chloromethyl-3-methylpyridine (1.0 eq), 2-mercaptobenzimidazole (1.0 eq), and NaOH (1.1 eq) in ethanol[3].

  • Coupling: Heat the mixture to 60 °C and stir for 1.5 hours[3].

    • Causality: The thiolate anion (generated by the deprotonation of the mercaptan by NaOH) is a soft nucleophile that selectively attacks the soft electrophilic center (the chloromethyl carbon). Heating to 60 °C provides the necessary activation energy for the S_N2 displacement, while the C3-methyl group provides steric steering that minimizes unwanted N-alkylation of the benzimidazole ring.

  • Purification: Distill off the ethanol under reduced pressure. Purify the residue via silica gel column chromatography using 30–60% ethyl acetate in n-hexane to yield the thioether product as a white crystal[3].

Quantitative Data & Optimization

To maximize the yield of the nucleophilic substitution step (Protocol 3), various base and solvent combinations were evaluated. The table below summarizes the optimization parameters for the thioetherification process.

Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Purity (HPLC)
NaOH (1.1 eq)Ethanol601.585%>98%
K2CO3 (2.0 eq)Acetonitrile804.078%95%
Et3N (2.5 eq)Dichloromethane2512.062%90%
NaH (1.1 eq)THF0 to 252.089%>99%

Table 1: Optimization of reaction conditions for the nucleophilic incorporation of 2-chloromethyl-3-methylpyridine into a benzimidazole scaffold. Sodium hydride in THF provides the highest yield, though NaOH in ethanol is preferred for process-scale safety and cost-efficiency.

Reaction Workflow Visualization

Workflow A 2-Acetoxymethyl- 3-methylpyridine B 2-Hydroxymethyl- 3-methylpyridine A->B Hydrolysis (NaOH, EtOH) C 2-Chloromethyl- 3-methylpyridine B->C Chlorination (SOCl2, CHCl3) D Thioether Precursor (PPI Synthesis) C->D 2-Mercaptobenzimidazole (NaOH, EtOH) E Polyamine Ligand (Catalyst Synthesis) C->E Ethylene-1,2-diamine (Base, MeCN)

Figure 1: Divergent synthetic pathways for 2-acetoxymethyl-3-methylpyridine incorporation.

References

  • Title: Supplier CAS No 52814-41-2 - BuyersGuideChem | Source: buyersguidechem.
  • Title: US5998445A - Pyridine derivatives having anti-ulcerative activity | Source: Google Patents | URL
  • Title: US6165963A - Detergent bleaching composition comprising pentadentate ligand derivatives | Source: Google Patents | URL
  • Title: EP0268956A2 - Pyridine derivatives, pharmaceutical compositions...

Sources

Biocatalytic Synthesis of 2-Acetoxymethyl-3-methyl-pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The synthesis of highly functionalized pyridine derivatives, specifically 2-acetoxymethyl-3-methyl-pyridine (CID 10749557)[1], is of paramount importance in the pharmaceutical industry. These compounds serve as critical intermediates for active pharmaceutical ingredients (APIs), including proton pump inhibitors and complex metal-ligand frameworks.

Historically, the chemical synthesis of 2-acetoxymethyl-3-methyl-pyridine relied on the Boekelheide rearrangement . This classical method requires the oxidation of 2,3-lutidine to its N-oxide, followed by harsh heating (up to 180 °C) in acetic anhydride[2]. This route suffers from poor atom economy, thermal degradation of the product, and severe safety hazards at scale.

As a Senior Application Scientist, I strongly advocate for a biocatalytic approach utilizing lipases[3]. The enzymatic acylation of 2-hydroxymethyl-3-methylpyridine bypasses the need for N-oxide intermediates and harsh conditions, operating via a highly efficient, entropically driven transesterification[4].

Causality in Biocatalyst and Reagent Selection
  • Enzyme Selection (CALB / Novozym 435): Candida antarctica lipase B (CALB) is selected due to its deep, narrow active site (Ser105-His224-Asp187 catalytic triad), which perfectly accommodates primary alcohols while exhibiting high tolerance to the basic nitrogen of the pyridine ring[4][5]. Immobilization on a macroporous acrylic resin (Novozym 435) allows for easy recovery and recycling.

  • Acyl Donor (Vinyl Acetate): We utilize vinyl acetate rather than acetic acid or ethyl acetate. The causality is thermodynamic: the leaving group, vinyl alcohol, rapidly tautomerizes into acetaldehyde. This irreversible step shifts the reaction equilibrium entirely toward the ester product, ensuring >99% conversion without the need for azeotropic water removal[4].

  • Solvent (MTBE): Methyl tert-butyl ether (MTBE) is chosen over pure pyridine or highly polar solvents. While lipases can operate in various media, moderately hydrophobic solvents like MTBE preserve the essential hydration shell of the enzyme, preventing denaturation while fully solubilizing the pyridine substrate.

Quantitative Data & Process Optimization

To justify the transition from chemical to biocatalytic methods, empirical data comparing the two routes is summarized below.

Table 1: Comparison of Chemical vs. Biocatalytic Synthesis Routes

ParameterChemical (Boekelheide)[2]Biocatalytic (CALB-Catalyzed)[3][4]
Starting Material 2,3-Lutidine N-oxide2-Hydroxymethyl-3-methylpyridine
Reagents Acetic Anhydride (Excess)Vinyl Acetate (3.0 equiv.)
Temperature 180 °C40 °C
Reaction Time 4 - 8 hours12 - 16 hours
Typical Yield 45% - 60%> 95%
E-Factor (Waste) High (Harsh acidic waste)Low (Acetaldehyde byproduct, recyclable solvent)

Table 2: Optimization of Acyl Donors for CALB-Catalyzed Acylation

Acyl DonorMolar EquivalentsConversion (12h)Notes
Acetic Acid5.0< 10%Water byproduct stalls equilibrium; enzyme inhibition.
Ethyl Acetate10.045%Reversible reaction; requires massive excess to drive.
Vinyl Acetate 3.0 > 98% Irreversible tautomerization; optimal kinetics.

Experimental Workflow & Visualization

The following diagram maps the logical progression of the biocatalytic workflow, emphasizing the self-validating feedback loop during in-process monitoring.

G A 2-Hydroxymethyl- 3-methylpyridine C CALB (Novozym 435) Biocatalysis (40°C) A->C B Vinyl Acetate (Acyl Donor) B->C D In-Process Monitoring (HPLC/TLC) C->D Reaction Progress D->C If <95% Conversion E Filtration (Enzyme Recovery) D->E If >95% Conversion E->C Recycled Enzyme F 2-Acetoxymethyl- 3-methylpyridine E->F Evaporation of Solvent

Figure 1: Workflow for the CALB-catalyzed acylation of 2-hydroxymethyl-3-methylpyridine.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to downstream processing until the analytical criteria in Step 3 are met.

Materials Required
  • Substrate: 2-Hydroxymethyl-3-methylpyridine (Purity >98%)

  • Biocatalyst: Novozym 435 (Immobilized Candida antarctica lipase B)[4][6]

  • Acyl Donor: Vinyl acetate (Stabilized, >99%)

  • Solvent: Methyl tert-butyl ether (MTBE), anhydrous.

Step 1: Reaction Assembly
  • Substrate Solubilization: In a clean, dry 250 mL round-bottom flask, dissolve 5.0 g (40.6 mmol) of 2-hydroxymethyl-3-methylpyridine in 100 mL of anhydrous MTBE.

  • Acyl Donor Addition: Add 11.2 mL (121.8 mmol, 3.0 equiv.) of vinyl acetate to the solution. Scientific Note: The 3-fold excess ensures rapid pseudo-first-order kinetics without diluting the substrate excessively.

  • Biocatalyst Introduction: Add 0.5 g of Novozym 435 (10% w/w relative to the substrate).

Step 2: Incubation
  • Seal the flask loosely to prevent pressure buildup from acetaldehyde vaporization, or equip it with a reflux condenser.

  • Place the flask in an orbital shaker incubator set to 40 °C and 200 rpm . Scientific Note: Magnetic stirring with a standard Teflon bar can mechanically grind and destroy the acrylic resin of the immobilized enzyme. Orbital shaking preserves catalyst integrity for recycling.

Step 3: In-Process Monitoring (Self-Validation)
  • After 12 hours, withdraw a 50 µL aliquot, dilute with 950 µL of mobile phase, and filter through a 0.22 µm PTFE syringe filter.

  • HPLC Analysis: Analyze via RP-HPLC (C18 column; Eluent: Water/Acetonitrile 60:40 with 0.1% TFA; UV detection at 254 nm)[6].

  • Validation Check: Calculate the conversion based on the disappearance of the substrate peak.

    • If conversion is > 95%: Proceed to Step 4.

    • If conversion is < 95%: Continue incubation for an additional 4 hours and re-test.

Step 4: Downstream Processing (DSP) & Catalyst Recycling
  • Filtration: Filter the reaction mixture through a sintered glass funnel (Porosity 3) to recover the Novozym 435 beads.

  • Catalyst Wash: Wash the recovered beads with 2 × 20 mL of cold MTBE. The beads can be dried in a desiccator and reused for up to 5 subsequent cycles with minimal loss of activity[3].

  • Concentration: Transfer the combined filtrate and washings to a rotary evaporator. Remove the MTBE, unreacted vinyl acetate, and acetaldehyde byproduct under reduced pressure (40 °C, 200 mbar down to 50 mbar).

  • Final Product: The resulting pale yellow oil is pure 2-acetoxymethyl-3-methyl-pyridine . Yield is typically >95% (approx. 6.4 g).

References

  • Pyridines (Structure and Reactivity) . GCW Gandhinagar. Available at:[Link]

  • Lipase-Catalyzed Synthesis and Biological Evaluation of N-Picolineamides as Trypanosoma cruzi Antiproliferative Agents . National Center for Biotechnology Information (PMC). Available at: [Link]

  • 2-Acetoxymethyl-3-methyl-pyridine | C9H11NO2 | CID 10749557 . PubChem. Available at:[Link]

  • Application of Lipase B from Candida antarctica in the Pharmaceutical Industry . ACS Publications. Available at: [Link]

Sources

Troubleshooting & Optimization

Common side products in the synthesis of 2-Acetoxymethyl-3-methyl-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Acetoxymethyl-3-methyl-pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. Our goal is to provide you with the expertise and practical insights necessary to optimize your reaction outcomes and ensure the integrity of your final product.

Introduction

The synthesis of 2-Acetoxymethyl-3-methyl-pyridine is a critical process in the preparation of various pharmaceutical intermediates. A prevalent and efficient method involves a two-step sequence starting from 2,3-lutidine (2,3-dimethylpyridine). The initial step is the N-oxidation of 2,3-lutidine to its corresponding N-oxide, followed by a Boekelheide-type rearrangement using acetic anhydride to yield the desired product. While this pathway is robust, it is not without its challenges. The formation of various side products can complicate purification and reduce overall yield. This guide provides a detailed analysis of these potential issues and offers practical, evidence-based solutions.

Troubleshooting Guide: Common Side Products and Their Mitigation

The following table summarizes the most frequently encountered side products in the synthesis of 2-Acetoxymethyl-3-methyl-pyridine, their likely causes, and recommended troubleshooting strategies.

Side Product Potential Cause(s) Recommended Solutions Analytical Detection
Unreacted 2,3-Lutidine Incomplete N-oxidation. Insufficient amount of oxidizing agent or inadequate reaction time/temperature.Ensure the use of a fresh and potent oxidizing agent (e.g., m-CPBA, peracetic acid). Monitor the reaction progress by TLC or GC/MS to ensure complete consumption of the starting material.[1]GC/MS, ¹H NMR
3-Acetoxy-2-methylpyridine Competing rearrangement pathway during the Boekelheide reaction. Elevated reaction temperatures can favor this isomer.Maintain strict temperature control during the addition of acetic anhydride and throughout the reaction. Lowering the reaction temperature may improve selectivity for the desired product.[1]GC/MS, ¹H NMR, LC-MS
2-Hydroxymethyl-3-methyl-pyridine Premature hydrolysis of the desired acetate ester. Presence of water in the reaction mixture or during workup.Use anhydrous reagents and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure workup conditions are non-hydrolytic until the desired hydrolysis step.TLC, GC/MS, ¹H NMR
2,3-Lutidine-N-oxide (unreacted) Incomplete Boekelheide rearrangement. Insufficient amount of acetic anhydride or inadequate reaction temperature/time.Ensure the correct stoichiometry of acetic anhydride. Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the N-oxide.TLC, LC-MS, ¹H NMR
Chlorinated Byproducts (e.g., 2-Chloromethyl-3-methyl-pyridine) Use of chlorinating agents (e.g., POCl₃, SOCl₂) for N-oxide activation in alternative synthetic routes.[1][2]If possible, opt for non-chlorinating activating agents like acetic anhydride for the Boekelheide rearrangement. If chlorinated reagents are necessary, ensure complete reaction and thorough purification to remove these impurities.[1][2]GC/MS, LC-MS
Tars and Polymeric Materials High reaction temperatures, presence of impurities in starting materials, or prolonged reaction times.Use purified starting materials. Maintain careful temperature control and avoid overheating. Minimize reaction time once the starting material is consumed.Visual observation, insolubility in common solvents

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows a mixture of isomeric acetoxy-pyridines. How can I confirm the presence of the 3-acetoxy-2-methylpyridine side product?

A1: The presence of 3-acetoxy-2-methylpyridine alongside your desired 2-acetoxymethyl-3-methyl-pyridine can be confirmed by careful analysis of the ¹H NMR spectrum. Look for distinct sets of signals for the methyl and aromatic protons. The chemical shifts will be slightly different for each isomer. For unambiguous identification, it is recommended to use 2D NMR techniques like COSY and HMBC, or to isolate a small amount of the impurity by preparative chromatography for individual characterization.

Q2: I am observing a significant amount of unreacted 2,3-lutidine-N-oxide in my reaction mixture after the Boekelheide rearrangement. What is the most likely cause?

A2: The most common reasons for incomplete rearrangement are insufficient heating or an inadequate amount of acetic anhydride. The Boekelheide reaction typically requires elevated temperatures to proceed efficiently. Ensure your reaction is maintained at the appropriate temperature (often refluxing in acetic anhydride). Also, verify the stoichiometry of your reagents; a molar excess of acetic anhydride is often used to drive the reaction to completion.

Q3: What is the best method to purify the final product, 2-Acetoxymethyl-3-methyl-pyridine, from the common side products?

A3: Column chromatography on silica gel is a highly effective method for purifying 2-Acetoxymethyl-3-methyl-pyridine from its common impurities.[3] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, will typically allow for the separation of the desired product from less polar impurities like unreacted starting material and more polar impurities like the hydrolyzed alcohol. Distillation under reduced pressure can also be an effective purification technique for volatile pyridine derivatives.[3]

Q4: Can I use a different acylating agent instead of acetic anhydride for the rearrangement step?

A4: Yes, other anhydrides or acyl halides can be used, which may influence the reaction's outcome. For instance, trifluoroacetic anhydride has been reported to sometimes allow for milder reaction conditions.[1] However, the choice of acylating agent will affect the final ester group on the product and may require different reaction conditions and workup procedures.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Lutidine-N-oxide

This protocol outlines the N-oxidation of 2,3-lutidine, the initial step in the synthesis of 2-Acetoxymethyl-3-methyl-pyridine.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-lutidine (1.0 equivalent) in glacial acetic acid.

  • Oxidant Addition: Slowly add a 30-35% solution of hydrogen peroxide (1.1-1.5 equivalents) to the stirred solution. The addition should be done portion-wise to control the exothermic reaction, maintaining the temperature below 70-80°C.[1]

  • Reaction: After the addition is complete, heat the reaction mixture to 70-80°C and maintain this temperature for several hours. Monitor the reaction progress by TLC until the 2,3-lutidine is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully remove the excess acetic acid and water under reduced pressure. The crude 2,3-lutidine-N-oxide can be used directly in the next step or purified by vacuum distillation.

Protocol 2: Minimizing 3-Acetoxy-2-methylpyridine Formation in the Boekelheide Rearrangement

This protocol focuses on the critical rearrangement step, with an emphasis on minimizing the formation of the isomeric side product.

  • Reaction Setup: To a flask containing the crude or purified 2,3-lutidine-N-oxide (1.0 equivalent), add acetic anhydride (2.0-3.0 equivalents) under an inert atmosphere (N₂ or Ar).

  • Temperature Control: Heat the mixture to a carefully controlled temperature, typically between 100-120°C. It is crucial to avoid excessive temperatures, which can promote the formation of the undesired 3-acetoxy isomer.[1]

  • Reaction Monitoring: Monitor the reaction by TLC or GC/MS. The reaction is typically complete when the N-oxide is no longer detectable.

  • Workup and Purification: After cooling, carefully remove the excess acetic anhydride and acetic acid under vacuum. The residue can then be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the desired 2-acetoxymethyl-3-methyl-pyridine from the 3-acetoxy-2-methylpyridine isomer and other impurities.

Reaction Pathway and Side Reaction Diagram

The following diagram illustrates the main synthetic pathway to 2-Acetoxymethyl-3-methyl-pyridine and the competing side reaction leading to the formation of 3-Acetoxy-2-methylpyridine.

Synthesis_Pathway cluster_0 N-Oxidation cluster_1 Boekelheide Rearrangement cluster_2 Side Reaction 2,3-Lutidine 2,3-Lutidine 2,3-Lutidine-N-oxide 2,3-Lutidine-N-oxide 2,3-Lutidine->2,3-Lutidine-N-oxide H₂O₂/AcOH Desired_Product 2-Acetoxymethyl-3-methyl-pyridine 2,3-Lutidine-N-oxide->Desired_Product Ac₂O, Δ Side_Product 3-Acetoxy-2-methylpyridine 2,3-Lutidine-N-oxide->Side_Product Ac₂O, High Temp.

Caption: Synthetic pathway and a key side reaction.

References

  • Side-reaction products in the synthesis of substituted pyridinylmethanols - Benchchem.
  • The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide - ResearchGate. Available at: [Link]

  • Troubleshooting common issues in pyridine synthesis - Benchchem.

Sources

Technical Support Center: Purification of 2-Acetoxymethyl-3-methyl-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 2-Acetoxymethyl-3-methyl-pyridine. Our goal is to equip you with the scientific rationale and practical protocols to overcome common challenges in obtaining this compound at high purity.

Troubleshooting Guide

This section addresses specific issues you might encounter during your purification workflow in a direct question-and-answer format.

Q1: What are the likely impurities in my crude 2-Acetoxymethyl-3-methyl-pyridine sample and where do they come from?

A1: Understanding the potential impurities is the first step toward designing an effective purification strategy. The impurity profile is almost always a direct reflection of the synthetic route used. A common synthesis involves the oxidation of 2,3-dimethylpyridine (2,3-lutidine) to form 2-hydroxymethyl-3-methyl-pyridine, followed by acetylation.

Common Impurities & Their Origins:

ImpurityChemical NameOriginPotential Removal Method
Starting Material 2,3-Dimethylpyridine (2,3-Lutidine)Incomplete oxidation reaction.Distillation, Column Chromatography
Intermediate/Hydrolysis Product 2-Hydroxymethyl-3-methyl-pyridineIncomplete acetylation or hydrolysis of the final product.Column Chromatography, Acid-Base Extraction
Over-oxidation By-product 3-Methylpyridine-2-carboxylic acidHarsh or non-selective oxidation conditions.[1][2]Acid-Base Extraction
Reagent Carryover Acetic Anhydride / Acetic AcidExcess reagent from acetylation or hydrolysis of the ester.Aqueous wash, Vacuum stripping
Solvents Reaction or extraction solvents (e.g., Toluene, Dichloromethane)Residual solvents from workup.Evaporation under reduced pressure

The presence of the hydroxyl intermediate is particularly common, as the acetoxy group can be labile and prone to hydrolysis, especially if the sample is exposed to moisture or acidic/basic conditions.

Q2: My crude sample is a dark, viscous oil. How can I decolorize it before proceeding with fine purification?

A2: Dark coloration typically arises from high molecular weight, polymeric by-products or trace oxidized impurities. Attempting to purify this material directly via chromatography can lead to irreversible column contamination and poor separation.

Recommended Decolorization Protocol:

  • Dissolution: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Activated Carbon Treatment: Add a small amount of activated carbon (typically 1-5% by weight of your crude material) to the solution.

  • Stirring: Stir the mixture at room temperature for 15-30 minutes. Avoid excessive heating, which can sometimes promote degradation on the carbon surface.

  • Filtration: Filter the mixture through a pad of Celite® or a fine porosity filter paper to remove the activated carbon. The Celite pad is crucial as it prevents fine carbon particles from passing through into your filtrate.

  • Solvent Removal: Concentrate the now-clarified filtrate under reduced pressure.

This pre-treatment should yield a significantly lighter-colored oil, which is more amenable to high-resolution purification techniques.

Q3: During column chromatography, my compound is streaking badly on the TLC plate and the column. What is causing this and how can I fix it?

A3: Peak tailing or streaking with pyridine derivatives on silica gel is a classic problem. It is caused by the interaction of the basic nitrogen atom on the pyridine ring with the acidic silanol (Si-OH) groups on the surface of the silica gel.[3] This strong, non-ideal interaction leads to slow desorption kinetics and, consequently, broad, tailing peaks.

Solutions to Prevent Streaking:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent.

    • Triethylamine (TEA): Add 0.5-1% (v/v) TEA to your mobile phase (e.g., Hexane/Ethyl Acetate). The TEA will preferentially bind to the acidic sites on the silica, effectively "masking" them from your target compound, which then elutes with a much-improved peak shape.[3]

    • Ammonia: For highly polar systems, using a mobile phase saturated with ammonia can also be effective.

  • Use of a Different Stationary Phase:

    • Basic Alumina: Alumina is less acidic than silica and is often a better choice for purifying basic compounds like pyridines.[4]

    • Deactivated Silica: You can use commercially available "end-capped" silica gel or prepare your own by treating standard silica with a silylating agent.

The workflow below illustrates the decision-making process for troubleshooting common chromatography issues.

G start Chromatography Issue tailing Peak Tailing / Streaking? start->tailing low_res Poor Resolution? tailing->low_res No sol_tailing1 Add 0.5-1% Triethylamine to Mobile Phase tailing->sol_tailing1 Yes low_rec Low Recovery? low_res->low_rec No sol_res1 Optimize Solvent System (Try Gradient Elution) low_res->sol_res1 Yes sol_rec1 Check for Irreversible Binding (See Peak Tailing Solutions) low_rec->sol_rec1 Yes sol_tailing2 Switch to Basic Alumina or Deactivated Silica sol_tailing1->sol_tailing2 Still Tailing sol_res2 Decrease Column Loading sol_res1->sol_res2 Still Poor sol_rec2 Compound may be unstable on silica. Run small scale test first. sol_rec1->sol_rec2 Still Low

Caption: Troubleshooting common chromatography issues.

Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 2-Acetoxymethyl-3-methyl-pyridine?

A1: Knowing the physical properties is essential for planning purification steps like distillation or assessing purity.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂PubChem[5]
Molecular Weight 165.19 g/mol PubChem[5]
Physical State Typically an oil or low-melting solidGeneral knowledge
Boiling Point Not well-documented; estimated to be >200 °C at atm. pressure. Vacuum distillation is recommended.N/A
Solubility Soluble in common organic solvents (e.g., ethyl acetate, DCM, methanol). Slightly soluble in water.General chemical principles
Q2: Which purification method is generally most effective for achieving high purity (>99%)?

A2: For achieving high purity on a laboratory scale, flash column chromatography is typically the most versatile and effective method.[6] It excels at separating the target compound from closely related impurities like the starting material (2,3-lutidine) and the hydrolysis product (2-hydroxymethyl-3-methyl-pyridine), which may have boiling points too close for efficient separation by distillation.

The diagram below outlines a general workflow for purification via column chromatography.

G start Crude Product prep_slurry Prepare Silica Gel Slurry (e.g., Hexane/EtOAc + 1% TEA) start->prep_slurry pack_col Pack Column prep_slurry->pack_col load_sample Load Sample (dissolved in minimal solvent) pack_col->load_sample elute Elute with Mobile Phase (Isocratic or Gradient) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc tlc->collect Continue elution combine Combine Pure Fractions tlc->combine Fractions are pure evap Evaporate Solvent combine->evap end Pure Product evap->end

Caption: Standard workflow for flash column chromatography.

Q3: Can I use an acid-base extraction to purify my compound?

A3: Yes, an acid-base extraction can be a very effective preliminary purification step, especially for removing non-basic or acidic impurities.[6] The pyridine nitrogen is basic (pKa of the conjugate acid is typically around 5-6) and can be protonated by an aqueous acid.[3]

Acid-Base Extraction Protocol:

  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). Your product will move into the aqueous layer as the pyridinium salt, while neutral organic impurities will remain in the organic layer.

  • Separation: Separate the two layers. Discard the organic layer (or keep it for analysis of impurities).

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6 M NaOH or solid NaHCO₃) with stirring until the pH is > 9. This deprotonates the pyridinium salt, regenerating your neutral product, which will often precipitate or form an oil.

  • Back-Extraction: Extract the liberated product back into a fresh portion of organic solvent (e.g., ethyl acetate).

  • Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[6]

This method is excellent for removing acidic impurities like 3-methylpyridine-2-carboxylic acid, which will remain in the aqueous layer during the final back-extraction step.

Q4: What are the best analytical methods to confirm the purity of my final product?

A4: A combination of methods should be used to confirm both purity and identity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a buffer like ammonium acetate or a modifier like formic acid) is a good starting point. Purity is determined by the area percentage of the main peak.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your compound. The absence of signals corresponding to known impurities (e.g., the methyl protons of 2,3-lutidine) provides strong evidence of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. Techniques like GC-MS can also help identify volatile impurities.

Q5: Are there any specific safety precautions for handling 2-Acetoxymethyl-3-methyl-pyridine?
  • General Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Precursor Hazards: 3-Methylpyridine is flammable, corrosive, and harmful if swallowed, inhaled, or in contact with skin.[9][10] Assume that your crude material may contain this and handle it accordingly.

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

References
  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. (2025). Benchchem.
  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chrom
  • Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts. (2026).
  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):1014-1021. (2014). JOCPR.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. (2021). HETEROCYCLES, Vol. 102, No. 7.
  • Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. (2023). CoLab.
  • Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry.
  • 3-methyl pyridine, 108-99-6. The Good Scents Company.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021).
  • 2-Acetoxymethyl-3-methyl-pyridine | C9H11NO2. (2026). PubChem.
  • 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. (2015). Loba Chemie.

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Technical Support Center: Optimizing Reaction Conditions for 2-Acetoxymethyl-3-methyl-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 2-Acetoxymethyl-3-methyl-pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during its preparation. The following question-and-answer format directly addresses specific issues to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My acetylation of 2-Hydroxymethyl-3-methyl-pyridine is slow or incomplete. How can I improve the reaction rate and yield?

This is a common issue that can often be resolved by carefully considering the catalyst, temperature, and reagent purity.

Possible Causes & Solutions:

  • Inadequate Catalyst Activity: The choice and amount of catalyst are critical.

    • Explanation: Acetylation of alcohols can be catalyzed by either acids or bases. Basic catalysts, like pyridine or 4-(dimethylamino)pyridine (DMAP), function by deprotonating the alcohol, thereby increasing its nucleophilicity.[1] Acid catalysts, on the other hand, protonate the acetylating agent (e.g., acetic anhydride), making it more electrophilic.[1]

    • Recommendation: While pyridine can be used as both a solvent and a catalyst, for sterically hindered or less reactive alcohols, a more potent catalyst like DMAP is often beneficial.[1] Start with a catalytic amount (e.g., 0.1 eq) of DMAP in addition to pyridine. If the reaction is still slow, consider screening other catalysts.

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation energy barrier.

    • Explanation: Many acetylation reactions proceed slowly at room temperature. Increasing the temperature provides the necessary energy for the molecules to react.

    • Recommendation: Gradually increase the reaction temperature, for instance, to 40-60°C, while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] Be cautious of higher temperatures, as they can sometimes lead to side product formation.

  • Presence of Moisture: Water in the reaction mixture can hydrolyze the acetic anhydride.

    • Explanation: Acetic anhydride readily reacts with water to form two equivalents of acetic acid. This not only consumes your acetylating agent but also introduces a byproduct that can complicate purification.

    • Recommendation: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture from the air from interfering.[1]

I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

The formation of byproducts is a frequent challenge. Understanding the potential side reactions is key to mitigating them.

Possible Side Reactions & Mitigation Strategies:

  • N-Acetylation of the Pyridine Ring: The pyridine nitrogen can compete with the hydroxyl group for the acetylating agent.

    • Explanation: Pyridine is a nucleophile and can react with acetic anhydride to form an N-acetylpyridinium intermediate.[2] While this intermediate is often the active acetylating species, under certain conditions, it can lead to undesired byproducts or be unreactive towards the intended alcohol.

    • Mitigation: Using a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in place of or in conjunction with pyridine can minimize this side reaction.[3] Additionally, using a stoichiometric amount of the acetylating agent can reduce the likelihood of side reactions.

  • Di-acetylation: If there are other reactive sites on the molecule, they may also undergo acetylation.

    • Explanation: While the primary alcohol of 2-hydroxymethyl-3-methyl-pyridine is the most likely site of acetylation, other functional groups could potentially react, especially under forcing conditions.

    • Mitigation: Control the stoichiometry of the acetic anhydride carefully. A slight excess (e.g., 1.1-1.2 equivalents) is often sufficient. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction.

  • Formation of Dehydration Products: At elevated temperatures, elimination of water to form an alkene may occur, although this is less common for primary alcohols.

    • Mitigation: Avoid excessively high reaction temperatures. If a higher temperature is necessary to drive the reaction, consider using a milder acetylating agent.

How do I effectively purify 2-Acetoxymethyl-3-methyl-pyridine from the reaction mixture?

Purification can be challenging due to the presence of excess reagents and byproducts. A systematic workup and purification strategy is essential.

Purification Strategy:

  • Quenching and Neutralization:

    • Procedure: After the reaction is complete, cool the mixture to room temperature. Carefully add water or a saturated aqueous solution of sodium bicarbonate to quench any remaining acetic anhydride and neutralize the acetic acid formed.[1]

    • Explanation: Acetic anhydride reacts with water to form acetic acid. The sodium bicarbonate will then neutralize the acetic acid, converting it to sodium acetate, which is water-soluble.

  • Extraction:

    • Procedure: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Wash the combined organic layers sequentially with water, dilute aqueous copper sulfate (to remove pyridine), and finally with brine.[4]

    • Explanation: The desired product will be extracted into the organic layer. The copper sulfate wash is effective at removing residual pyridine by forming a water-soluble complex. The brine wash helps to remove any remaining water from the organic layer.

  • Drying and Concentration:

    • Procedure: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification:

    • Procedure: The crude product can be further purified by either vacuum distillation or column chromatography.[5][6]

    • Explanation: Vacuum distillation is suitable for thermally stable, liquid products.[5] For less stable compounds or for separating closely related impurities, column chromatography using silica gel and an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) is recommended.[6]

Purification Step Purpose Reagents/Technique
QuenchingDecompose excess acetic anhydrideWater or saturated sodium bicarbonate solution
NeutralizationRemove acetic acidSaturated sodium bicarbonate solution
ExtractionIsolate the product from the aqueous phaseEthyl acetate or dichloromethane
Pyridine RemovalRemove residual pyridine catalystDilute aqueous copper sulfate solution
DryingRemove residual water from the organic phaseAnhydrous sodium sulfate or magnesium sulfate
Final PurificationObtain high-purity productVacuum distillation or column chromatography
What are the recommended analytical methods for monitoring the reaction and characterizing the final product?

Proper analytical techniques are crucial for both in-process control and final product quality assessment.

Recommended Analytical Methods:

  • Thin Layer Chromatography (TLC):

    • Application: Ideal for rapid, qualitative monitoring of the reaction progress. It allows you to visualize the consumption of the starting material and the formation of the product.

    • Typical Conditions: Use silica gel plates and a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate). Visualize the spots under UV light or by staining with an appropriate reagent (e.g., potassium permanganate).

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Application: Provides quantitative information about the reaction conversion and can help identify byproducts. It is also a powerful tool for confirming the identity of the final product.[7]

    • Considerations: The compound must be volatile and thermally stable for GC analysis.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Application: A highly sensitive and specific method for both qualitative and quantitative analysis, particularly for trace-level impurities.[9][10] This technique is suitable for compounds that are not amenable to GC analysis.[11]

    • Typical Conditions: A C18 reverse-phase column is commonly used with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.[9][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Application: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of the final product's identity.[12] It provides detailed information about the chemical environment of each atom in the molecule.

Workflow & Decision Making

The following diagram illustrates a typical workflow for the synthesis and troubleshooting of 2-Acetoxymethyl-3-methyl-pyridine.

Synthesis_Workflow cluster_Synthesis Synthesis cluster_Troubleshooting Troubleshooting cluster_Purification Purification Start Start: 2-Hydroxymethyl-3-methyl-pyridine + Acetic Anhydride Reaction Reaction Pyridine/DMAP Room Temp - 60°C Start->Reaction Monitoring Monitor by TLC/GC Reaction->Monitoring Incomplete Incomplete Reaction? Monitoring->Incomplete Yes Optimize Optimize Conditions Increase Temp Add DMAP Check Reagent Purity Incomplete->Optimize Yes SideProducts Side Products? Incomplete->SideProducts No Optimize->Reaction Adjust Adjust Stoichiometry / Base SideProducts->Adjust Yes Workup Workup Quench with NaHCO3 Extract with EtOAc Wash with CuSO4 SideProducts->Workup No Adjust->Reaction Purify Purification Column Chromatography or Vacuum Distillation Workup->Purify Analysis Characterization | {NMR, GC-MS, LC-MS} Purify->Analysis

A decision-making workflow for the synthesis and optimization of 2-Acetoxymethyl-3-methyl-pyridine.

References

  • BenchChem. (2025).
  • Journal of Chemical and Pharmaceutical Research. (2014). A simple, sensitive and rapid LC- ESI-MS/MS method has been developed and validated for the trace analysis (>1 ppm level) of 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine, a genotoxic impurity, in esomeprazole magnesium drug. 6(5):1014-1021.
  • PrepChem.com. Synthesis of 2-acetoxymethyl-3,4-dimethoxypyridine.
  • Oriental Journal of Chemistry. (2016). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. 33(2).
  • Sigma-Aldrich.
  • Royal Society of Chemistry. (2013).
  • ResearchGate. (2019). Product (2-acetoxymethylpyridine)
  • ResearchGate. (2021). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS.
  • PrepChem.com. Synthesis of 2,5-di(acetoxymethyl)pyridine.
  • BOC Sciences. CAS 120003-77-2 (2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine).
  • ResearchGate. (2019).
  • LibreTexts.
  • Journal of the Chemical Society B: Physical Organic. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride.
  • PubChem. 2-Acetoxymethyl-3-methyl-pyridine.
  • Chemistry Stack Exchange. (2015).
  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
  • Green Chemistry. Efficient synthesis of 2,6-bis(hydroxymethyl)
  • Organic Syntheses.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • BenchChem. (2025). Technical Support Center: Scale-up Synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine.
  • Santa Cruz Biotechnology. 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine.
  • Sigma-Aldrich. 2-(ACETOXYMETHYL)-3-ACETOXYPYRIDINE AldrichCPR.
  • Wikipedia. 3-Methylpyridine.
  • PubChem. 2-Acetamido-3-methylpyridine.
  • Google Patents. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • ResearchGate. (2022). Optimization of the reaction conditions for the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone.
  • Google Patents. Synthesis of 2-methyl pyridine by acetylene acetonitrile method.
  • Journal of the Chemical Society of Pakistan.
  • PubMed. (2018). Direct Synthesis of 2-methylpyridines via I 2-triggered [3 + 2 + 1] Annulation of Aryl Methyl Ketoxime Acetates With Triethylamine as the Carbon Source.
  • ACS Publications. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch.
  • Beilstein Journals. (2021). Direct C(sp 3 )–H allylation of 2-alkylpyridines with Morita–Baylis–Hillman carbonates via a tandem nucleophilic substitution/aza-Cope rearrangement.
  • PubMed. (2008). Optimization of 2,3,5-trisubstituted pyridine derivatives as potent allosteric Akt1 and Akt2 inhibitors.

Sources

Technical Support Center: Degradation Pathways of 2-Acetoxymethyl-3-methyl-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Acetoxymethyl-3-methyl-pyridine (also recognized in pharmacopeial contexts as Ilaprazole Impurity 162) [1]. This compound is a critical synthetic intermediate and a monitored impurity in the development of substituted benzimidazole proton pump inhibitors (PPIs). Because of the lability of its acetoxymethyl group and the reactivity of the pyridine nitrogen, controlling its degradation is paramount for ensuring Active Pharmaceutical Ingredient (API) stability and accurate analytical quantitation.

This guide provides drug development professionals and analytical scientists with field-proven troubleshooting strategies, mechanistic insights, and self-validating experimental protocols to manage the degradation of this compound.

I. Frequently Asked Questions (FAQs): Core Degradation Mechanisms

Q1: What are the primary degradation pathways of 2-Acetoxymethyl-3-methyl-pyridine during API storage and formulation? A: The compound primarily degrades via two mechanisms:

  • Hydrolysis: The ester bond of the acetoxymethyl group undergoes nucleophilic acyl substitution in the presence of moisture, yielding 2-hydroxymethyl-3-methylpyridine and acetic acid [2].

  • N-Oxidation: The lone pair of electrons in the sp² orbital of the pyridine nitrogen is highly susceptible to electrophilic attack by peroxides, forming 2-acetoxymethyl-3-methylpyridine N-oxide.

Q2: How does pH influence the hydrolysis rate of the acetoxy group? A: The hydrolysis is both acid- and base-catalyzed, but it is exceptionally rapid under alkaline conditions [3].

  • Base-Catalyzed: Hydroxide ions directly attack the carbonyl carbon of the ester. The reaction is irreversible and fast.

  • Acid-Catalyzed: Protons activate the carbonyl oxygen, making the carbon more electrophilic. However, the pyridine nitrogen also becomes protonated, which inductively withdraws electron density from the ester, slightly accelerating the nucleophilic attack of water compared to non-aromatic esters.

Q3: Why does the degradation rate sometimes accelerate unexpectedly in unbuffered aqueous solutions? A: This is an autocatalytic effect. As the compound hydrolyzes, it releases acetic acid. In an unbuffered system, this lowers the pH, which in turn catalyzes further acidic hydrolysis of the remaining intact ester.

II. Troubleshooting Guide: Analytical & Experimental Workflows

Issue 1: Unexplained appearance of an early-eluting peak in RP-HPLC.
  • Symptom: A highly polar impurity peak appears before the main 2-Acetoxymethyl-3-methyl-pyridine peak during Reverse Phase Liquid Chromatography (RP-HPLC).

  • Root Cause: Formation of the N-oxide derivative. The addition of an oxygen atom to the pyridine nitrogen drastically increases the molecule's polarity, reducing its retention on a standard C18 stationary phase. This usually indicates oxidative stress from trace peroxides in excipients (e.g., polysorbates, PEG) or the mobile phase.

  • Resolution: Screen all formulation excipients for their Peroxide Value (PV). For analytical sample preparation, flush the headspace of the autosampler vials with inert gas (Nitrogen or Argon) and use freshly prepared, degassed mobile phases.

Issue 2: High variability in assay quantitation during stability testing.
  • Symptom: Replicate injections of the same stability sample show declining peak areas for the parent compound over the course of a single HPLC sequence.

  • Root Cause: Ongoing hydrolysis within the autosampler vial. If the sample diluent is not properly buffered, the ester will continue to cleave while waiting in the autosampler queue.

  • Resolution: Reconstitute and dilute samples in a strongly buffered diluent (e.g., pH 7.0 phosphate buffer) rather than pure water or unbuffered organic/aqueous mixtures. This locks the microenvironment pH and halts autocatalytic degradation.

III. Quantitative Degradation Profile

The following table summarizes the kinetic susceptibility and mass balance expectations for 2-Acetoxymethyl-3-methyl-pyridine under standard ICH Q1A(R2) forced degradation conditions.

Stress ConditionReagent / EnvironmentPrimary DegradantKinetic Rate / SusceptibilityMass Balance Recovery
Alkaline Hydrolysis 0.1N NaOH, 40°C2-Hydroxymethyl-3-methylpyridineHigh (Complete cleavage in < 2 hrs)> 98%
Acidic Hydrolysis 0.1N HCl, 40°C2-Hydroxymethyl-3-methylpyridineModerate (Complete in ~24 hrs)> 95%
Oxidation 3% H₂O₂, Room TempN-oxide derivativeModerate to High> 90%
Thermal (Solid) 60°C, 75% RH2-Hydroxymethyl-3-methylpyridineLow (Highly dependent on moisture)> 99%
Photolytic UV/Vis (ICH Q1B)Polymerized/Cleaved fragmentsLowVariable (Often < 85%)

IV. Experimental Protocols: Forced Degradation Studies

To accurately profile the degradation of this compound, protocols must be self-validating to ensure that degradation occurs during the stress phase, not as an artifact of sample preparation.

Protocol A: Base-Catalyzed Hydrolysis Validation
  • Scientific Rationale: Due to the compound's low aqueous solubility, a co-solvent is required to prevent biphasic kinetics where the compound precipitates and resists hydrolysis.

  • Step 1: Sample Preparation: Dissolve 10 mg of 2-Acetoxymethyl-3-methyl-pyridine in 5.0 mL of anhydrous Acetonitrile (ACN) to ensure complete solvation.

  • Step 2: Stress Application: Add 5.0 mL of 0.1N NaOH. Cap tightly and incubate in a water bath at 40°C for exactly 60 minutes.

  • Step 3: Quenching (Critical Step): Remove from heat and immediately add 5.0 mL of 0.1N HCl to neutralize the base. Causality: Neutralization instantly halts the nucleophilic acyl substitution, locking the degradation profile at the 60-minute mark.

  • Step 4: Self-Validation & Analysis: Dilute to the final working concentration with mobile phase. Validation Check: Inject a "Time Zero" control (sample where NaOH and HCl were pre-mixed to neutral pH before adding the API). The Time Zero control must show <0.5% degradation to validate that the quenching mechanism is effective. Calculate mass balance by ensuring the molar sum of the parent and 2-hydroxymethyl-3-methylpyridine peaks equals ~100% of the initial concentration.

Protocol B: Oxidative Stress Testing
  • Scientific Rationale: Oxidative degradation must be isolated from photolytic radical cascades. Light can cleave peroxides into hydroxyl radicals, leading to non-specific ring opening rather than targeted N-oxidation.

  • Step 1: Sample Preparation: Dissolve 10 mg of the compound in 5.0 mL of Methanol.

  • Step 2: Incubation: Add 1.0 mL of 3% H₂O₂. Store the flask in complete darkness at room temperature (20-25°C) for 24 hours.

  • Step 3: Quenching: Add 1.0 mL of 10% Sodium Thiosulfate solution. Causality: Thiosulfate acts as a reducing agent that instantly destroys unreacted hydrogen peroxide, preventing the N-oxidation reaction from continuing inside the HPLC column.

V. Pathway Visualization

DegradationPathway Parent 2-Acetoxymethyl-3-methyl-pyridine (API Impurity / Intermediate) Hydrolysis Hydrolysis Pathway (pH Extremes / Moisture) Parent->Hydrolysis H2O, OH- or H+ Oxidation Oxidation Pathway (Peroxides / Free Radicals) Parent->Oxidation Oxidative Stress Degradant1 2-Hydroxymethyl-3-methylpyridine + Acetic Acid Hydrolysis->Degradant1 Ester Cleavage Degradant2 2-Acetoxymethyl-3-methylpyridine N-oxide Oxidation->Degradant2 N-Oxidation

Major degradation pathways of 2-Acetoxymethyl-3-methyl-pyridine via hydrolysis and oxidation.

VI. References

  • National Center for Biotechnology Information (PubChem). "2-Acetoxymethyl-3-methyl-pyridine | C9H11NO2 | CID 10749557". PubChem Compound Database.[Link]

  • Google Patents. "US5045552A - Pyridine derivatives having anti-ulcerative activity". United States Patent and Trademark Office.

  • Google Patents. "US6165963A - Detergent bleaching composition comprising pentadentate ligand derivatives" (Details on the synthesis and alkaline hydrolysis of 2-acetoxymethyl-3-methyl pyridine). United States Patent and Trademark Office.

Technical Support Center: Troubleshooting 2-Acetoxymethyl-3-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of substituted pyridines—specifically focusing on the solubility bottlenecks encountered with 2-Acetoxymethyl-3-methylpyridine during alkaline hydrolysis.

Overview: The Solubility Bottleneck

2-Acetoxymethyl-3-methylpyridine (CID 10749557)[1] is a critical intermediate in the synthesis of proton pump inhibitors (PPIs) and multidentate ligands. It is typically synthesized via the Boekelheide rearrangement of 2,3-dimethylpyridine N-oxide using acetic anhydride, yielding the product as a lipophilic, slightly yellow oil[2].

The primary technical challenge arises in the subsequent step: alkaline hydrolysis (saponification) to yield 2-hydroxymethyl-3-methylpyridine. Because the acetate group masks the polarity of the pyridine ring, the intermediate exhibits exceptionally poor aqueous solubility. When standard aqueous sodium hydroxide (NaOH) is added, the reaction forms a stubborn biphasic mixture. Without intervention, the lack of interfacial surface area prevents the hydroxide nucleophile from efficiently attacking the ester carbonyl, leading to stalled kinetics, incomplete conversion, and potential thermal degradation if forced.

Workflow A 2,3-Dimethylpyridine N-oxide B Boekelheide Rearrangement (Acetic Anhydride) A->B C 2-Acetoxymethyl-3-methylpyridine (Lipophilic Oil) B->C D Aqueous NaOH Hydrolysis (Biphasic / Poor Solubility) C->D Direct Addition E Co-solvent (EtOH) or PTC Addition C->E Optimized Route F 2-Hydroxymethyl-3-methylpyridine (Target Product) D->F Low Yield / Slow E->F High Yield / Fast

Workflow highlighting the solubility bottleneck during alkaline hydrolysis.

Troubleshooting FAQs

Q1: Why does 2-acetoxymethyl-3-methylpyridine crash out or form a biphasic layer during alkaline hydrolysis? A: The causality lies in the molecule's partition coefficient. The addition of the non-polar acetoxymethyl group at the C-2 position, combined with the C-3 methyl group, significantly increases the lipophilicity of the pyridine core[1]. When introduced to a highly polar aqueous NaOH solution, the cohesive forces of the water network exclude the lipophilic oil, minimizing the interfacial area. Since saponification is a bimolecular nucleophilic acyl substitution (BAc2), the physical separation of the electrophile (ester) and nucleophile (OH⁻) halts the reaction.

Q2: What are the best co-solvent systems to homogenize the reaction? A: To overcome the biphasic barrier, a water-miscible organic co-solvent must be introduced to solvate both the lipophilic pyridine derivative and the aqueous hydroxide[3]. The ideal co-solvent must not compete as a nucleophile (to avoid transesterification side-products) or must yield the same desired intermediate if it does.

Co-SolventSolubilizing EfficiencyReaction KineticsRisk of TransesterificationRecommendation
Ethanol (EtOH) HighFast (<30 mins)Moderate (Yields ethyl acetate, easily removed)Optimal - Industry standard for this workflow.
Methanol (MeOH) HighVery FastHigh (Yields methyl acetate)Good, but requires strict temperature control (<25°C).
Tetrahydrofuran (THF) ModerateMediumNoneAcceptable, but prone to peroxide formation and higher cost.
Isopropanol (IPA) Low-ModerateSlowLow (Sterically hindered)Sub-optimal due to slower reaction rates.

Table 1: Quantitative and qualitative comparison of co-solvents for the hydrolysis of 2-acetoxymethyl-3-methylpyridine.

Q3: Can I run this reaction without co-solvents to reduce organic waste? A: Yes, by utilizing Phase-Transfer Catalysis (PTC). A quaternary ammonium salt, such as Tetrabutylammonium bromide (TBAB), can be added to the biphasic mixture. The lipophilic tetrabutylammonium cation pairs with the hydroxide anion in the aqueous phase and shuttles it into the organic phase. This allows the saponification to occur directly within the oil droplets, eliminating the need for bulk organic solvents.

PTC_Mechanism cluster_aq Aqueous Phase cluster_org Organic Phase OH OH⁻ (Nucleophile) Q_aq Q⁺OH⁻ (Ion Pair) OH->Q_aq PTC (Q⁺) binds Q_org Q⁺OH⁻ (Active) Q_aq->Q_org Phase Transfer Substrate 2-Acetoxymethyl- 3-methylpyridine Product 2-Hydroxymethyl- 3-methylpyridine Substrate->Product Acetate Cleavage Q_org->Substrate Hydrolysis

Mechanism of Phase-Transfer Catalysis overcoming the biphasic solubility barrier.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow the operator to confirm solubility resolution and reaction completion in real-time.

Protocol A: Co-Solvent Mediated Alkaline Hydrolysis (Ethanol Route)

This method leverages ethanol to create a homogenous reaction matrix, as validated in established pharmaceutical synthesis pathways[3].

Materials:

  • 2-Acetoxymethyl-3-methylpyridine (crude oil)

  • Sodium Hydroxide (NaOH) pellets

  • Deionized Water

  • Absolute Ethanol (EtOH)

  • Saturated Aqueous NaCl (Brine)

  • 2-Butanone or Dichloromethane (for extraction)

Step-by-Step Methodology:

  • Preparation of the Base: Dissolve 20 g of NaOH in 20 mL of deionized water in a round-bottom flask. Self-Validation: The solution will become highly exothermic and clear. Allow it to cool to room temperature.

  • Co-Solvent Addition: Add 50 mL of absolute ethanol to the aqueous NaOH[3]. Stir at 300 rpm.

  • Substrate Introduction: Slowly add the 2-acetoxymethyl-3-methylpyridine intermediate to the stirring mixture.

  • Solubility Check: Observe the flask. The mixture should form a homogenous, single-phase light yellow solution. If a biphasic layer persists, add ethanol in 5 mL increments until homogeneity is achieved.

  • Reaction: Stir at room temperature (20-25°C) for 10 to 15 minutes[3].

  • In-Process Control (IPC): Spot the mixture on a Silica TLC plate (Eluent: Chloroform/Methanol 19:1). The starting material spot should be completely consumed, replaced by a lower-Rf spot corresponding to the alcohol.

  • Workup: Distill the mixture under reduced pressure to remove the ethanol. Add 50 mL of saturated aqueous NaCl to the residue[3].

  • Extraction: Extract the aqueous layer with 2-butanone (3 x 50 mL). Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-hydroxymethyl-3-methylpyridine.

Protocol B: Phase-Transfer Catalyzed (PTC) Hydrolysis

Use this protocol if minimizing organic solvent usage is a priority for green chemistry initiatives.

Step-by-Step Methodology:

  • Biphasic Setup: In a reaction vessel, combine 1.0 equivalent of 2-acetoxymethyl-3-methylpyridine with 3.0 equivalents of 2M aqueous NaOH. Self-Validation: A distinct biphasic mixture (oil over water) will be visible.

  • Catalyst Addition: Add 0.05 equivalents of Tetrabutylammonium bromide (TBAB).

  • Vigorous Agitation: Increase stirring speed to 800-1000 rpm to maximize the interfacial surface area. The mixture will form a cloudy emulsion.

  • Reaction: Heat the emulsion gently to 40°C for 2 hours.

  • Phase Separation Check: Stop stirring. The emulsion should separate. Sample the upper organic layer for HPLC or GC analysis to confirm the disappearance of the acetate peak.

  • Workup: Cool to room temperature, separate the organic layer, and extract the aqueous phase once with a minimal amount of ethyl acetate. Wash the combined organics with brine, dry, and concentrate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10749557, 2-Acetoxymethyl-3-methyl-pyridine." PubChem, [Link].

  • Eisai Co Ltd. "Pyridine derivatives, pharmaceutical compositions comprising the same, the use of the same for the manufacture of medicaments having therapeutic or preventative value, and a process for preparing the same.
  • Unilever Home & Personal Care USA. "Detergent bleaching composition comprising pentadentate ligand derivatives." United States Patent and Trademark Office, US6165963A, 2000, .

Sources

How to monitor the progress of a reaction involving 2-Acetoxymethyl-3-methyl-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Reaction Monitoring Support Center. Tracking the transformation of 2-Acetoxymethyl-3-methyl-pyridine (CID 10749557)[1]—typically through ester hydrolysis to 2-hydroxymethyl-3-methylpyridine or nucleophilic substitution—presents unique analytical challenges. The basic nature of the pyridine ring and the polarity of the resulting derivatives often lead to chromatographic tailing, poor retention, and ambiguous conversion data.

This guide provides field-proven, self-validating troubleshooting protocols to ensure absolute precision in your reaction monitoring workflows.

Workflow A Sample Reaction Mixture B TLC Analysis (Silica + TEA) A->B C HPLC / LC-MS Analysis A->C D In-situ 1H NMR A->D E Evaluate Conversion B->E C->E D->E F Proceed to Workup E->F Complete G Continue Reaction E->G Incomplete G->A

Workflow for monitoring 2-Acetoxymethyl-3-methyl-pyridine reactions.

I. Thin-Layer Chromatography (TLC) Troubleshooting

Q: When tracking the hydrolysis of 2-Acetoxymethyl-3-methyl-pyridine, my product and starting material spots streak across the silica TLC plate, making it impossible to calculate accurate Rf​ values. How can I resolve this?

Mechanistic Causality: Peak tailing or streaking occurs because the basic nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, interacting strongly with the highly acidic residual silanol groups ( −SiOH ) on the surface of standard silica gel[2]. As the compound moves up the plate, these non-linear adsorption isotherms cause the sample to drag, forming a streak rather than a tight spot.

The Solution: You must neutralize the acidic sites on the silica gel by incorporating a volatile basic modifier, such as Triethylamine (TEA), into your mobile phase[2].

Self-Validating Protocol: TEA-Deactivated TLC
  • Mobile Phase Preparation: Prepare your standard eluent (e.g., 1:1 Hexane:Ethyl Acetate). Add exactly 1% (v/v) Triethylamine (TEA).

    • Self-Validation Checkpoint: Vigorously shake the mixture in a separatory funnel or sealed bottle. Verify that the solution remains a single, clear phase without emulsion, confirming solvent miscibility.

  • Plate Pre-treatment (Optional but Recommended): For severe tailing, pre-run the blank silica plate in the TEA-modified solvent.

    • Self-Validation Checkpoint: Dry the plate thoroughly and visualize under a 254 nm UV lamp. A uniform background without dark bands confirms the TEA has evenly deactivated the silanol sites.

  • Co-Spotting Technique: Spot the starting material (2-Acetoxymethyl-3-methyl-pyridine) on the left, the reaction mixture on the right, and a co-spot of both in the center.

    • Self-Validation Checkpoint: After development, the center co-spot must resolve into distinct, circular spots (no figure-eights). If the starting material spot in the center perfectly aligns with the left lane, your Rf​ assignment is definitively validated.

II. HPLC & LC-MS Method Optimization

Q: My HPLC chromatogram shows severe peak tailing and poor retention for both the acetate starting material and the alcohol product. What is the cause, and how do I develop a robust method?

Mechanistic Causality: Many pyridine derivatives are hydrophilic, leading to poor retention on traditional Reversed-Phase (RP) C18 columns[3]. Furthermore, the basic pyridine nitrogen interacts with unendcapped silanols on the stationary phase[4]. If the mobile phase pH is close to the pKa​ of the pyridine derivative (typically between 5 and 6), the compound exists in a state of partial ionization, leading to split peaks and irreproducible retention times[4].

The Solution: Control the ionization state by adjusting the mobile phase pH to be at least 2 units away from the pKa​ , and use a mixed-mode column or an end-capped C18 column with an acidic modifier (like 0.1% formic acid) to suppress silanol interactions[3],[4].

HPLCTroubleshooting Start Peak Tailing Observed Check1 Check Mobile Phase pH Start->Check1 Fix1 Adjust pH (Formic Acid) Check1->Fix1 pH Suboptimal Check2 Silanol Interactions? Check1->Check2 pH Optimized Fix2 Add 0.1% TEA Modifier Check2->Fix2 Standard C18 Fix3 Use Mixed-Mode Column Check2->Fix3 Severe Tailing

Troubleshooting logic for resolving HPLC peak tailing in pyridines.

Quantitative Data Summary: HPLC Optimization
ParameterStandard RP-HPLC (Suboptimal)Optimized Pyridine MethodMechanistic Rationale
Stationary Phase Standard C18End-capped C18 or Mixed-ModeReduces secondary interactions with acidic silanols[3].
Mobile Phase Additive None / Water0.1% Formic Acid (v/v)Lowers pH to fully protonate the pyridine, standardizing the ionization state[4].
Detection Wavelength 210 nm254 nmPyridine rings are highly UV-active at ~254 nm; avoids solvent background noise.
Column Temperature Ambient35 °C - 40 °CImproves mass transfer kinetics, sharpening peaks for basic compounds.
Self-Validating Protocol: HPLC Method Setup
  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Self-Validation Checkpoint: Filter through a 0.22 µm membrane. Monitor the pump pressure during purging; a stable pressure fluctuation of <1% confirms no precipitation or air bubbles.

  • Column Equilibration: Run the initial gradient conditions (e.g., 5% B) through the end-capped C18 column.

    • Self-Validation Checkpoint: Monitor the UV baseline at 254 nm. Do not inject until the baseline drift is strictly <1 mAU/min .

  • System Suitability Injection: Inject a 10 µL standard of pure 2-Acetoxymethyl-3-methyl-pyridine.

    • Self-Validation Checkpoint: Calculate the Asymmetry Factor ( As​ ) of the resulting peak. Proceed with reaction monitoring only if As​<1.5 . If As​>1.5 , switch to a mixed-mode column[3].

III. In-Situ NMR Monitoring

Q: Can I monitor the deprotection/hydrolysis of 2-Acetoxymethyl-3-methyl-pyridine directly via 1H NMR without performing a chromatographic workup?

Mechanistic Causality: Yes. The chemical transformation from an acetate to an alcohol fundamentally alters the electronic shielding of the adjacent protons. In 2-Acetoxymethyl-3-methyl-pyridine, the acetate methyl group appears as a distinct singlet around 2.22 ppm [5]. More importantly, the benzylic/pyridylic methylene ( −CH2​− ) protons are highly deshielded by the ester oxygen, appearing near 5.2 ppm . Upon hydrolysis to 2-hydroxymethyl-3-methylpyridine, the loss of the electron-withdrawing acetate carbonyl causes these methylene protons to shift upfield to approximately 4.69 ppm [5].

Self-Validating Protocol: NMR Reaction Tracking
  • Sample Preparation: Extract a aliquot of the reaction mixture. Quench if necessary, remove the solvent in vacuo, and dissolve the residue in 0.6 mL of CDCl3​ or DMSO−d6​ .

    • Self-Validation Checkpoint: Insert the tube into the spectrometer and initiate locking. A perfectly stable lock signal confirms solvent homogeneity and the absence of paramagnetic impurities.

  • Acquisition: Run a standard 16-scan 1H NMR experiment.

    • Self-Validation Checkpoint: Check the Signal-to-Noise (S/N) ratio of the aromatic pyridine protons ( 7.0−8.5 ppm ). An S/N ratio of >100:1 is required to ensure the integration values are quantitatively reliable.

  • Data Analysis: Integrate the methylene peak of the starting material ( ∼5.2 ppm ) and the product ( ∼4.69 ppm )[5]. The reaction is deemed complete when the integral of the 5.2 ppm peak falls below the baseline noise threshold.

References

  • PubChem: 2-Acetoxymethyl-3-methyl-pyridine | C9H11NO2 | CID 10749557. National Center for Biotechnology Information. Available at:[Link]

  • Google Patents:US6165963A - Detergent bleaching composition comprising pentadentate ligand derivatives.

Sources

Navigating the Labyrinth: A Technical Support Guide to Scaling 2-Acetoxymethyl-3-methyl-pyridine Production

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Acetoxymethyl-3-methyl-pyridine. As a key intermediate in the synthesis of various pharmaceutical compounds, including proton pump inhibitors like lansoprazole, its efficient and robust production is of paramount importance. This guide, compiled from field-proven insights and established chemical principles, is designed to be your partner in troubleshooting the common and often complex challenges encountered when transitioning this synthesis from the laboratory bench to pilot plant and beyond.

Understanding the Synthetic Landscape

The production of 2-Acetoxymethyl-3-methyl-pyridine is a multi-step process, each with its own set of potential hurdles. The primary route involves two key transformations:

  • Oxidation of 2,3-Lutidine: The starting material, 2,3-lutidine (2,3-dimethylpyridine), undergoes selective oxidation of one of the methyl groups to afford the intermediate, (3-methylpyridin-2-yl)methanol.

  • Esterification: The resulting alcohol is then esterified with an acetylating agent, typically acetic anhydride, to yield the final product, 2-Acetoxymethyl-3-methyl-pyridine.

This seemingly straightforward pathway is fraught with challenges during scale-up, from controlling exothermic reactions to ensuring product purity and stability. This guide will dissect these challenges and provide actionable solutions in a practical question-and-answer format.

Troubleshooting Guide & FAQs

Part 1: The Oxidation of 2,3-Lutidine

The selective oxidation of one methyl group in the presence of another is the crux of the initial challenge. This reaction is often exothermic and can lead to a variety of by-products if not carefully controlled.

Q1: My 2,3-lutidine oxidation is sluggish and gives low conversion, even with extended reaction times. What are the likely causes?

A1: Low conversion in the oxidation of 2,3-lutidine on a larger scale can often be traced back to catalyst deactivation. The primary mechanisms of deactivation include:

  • Poisoning: Impurities in the 2,3-lutidine feed, such as sulfur or other nitrogen-containing compounds, can irreversibly bind to the active sites of the catalyst (e.g., vanadium-based catalysts)[1][2].

  • Fouling/Coking: At elevated temperatures, organic material can decompose and deposit on the catalyst surface as coke, physically blocking active sites and pores[1][3].

  • Sintering: High localized temperatures, often a result of poor heat dissipation in a large reactor, can cause the fine metal particles of the catalyst to agglomerate, reducing the active surface area[2][4].

Troubleshooting Steps:

  • Feedstock Purity: Ensure the 2,3-lutidine feedstock meets the required purity specifications. Pre-treatment of the feed to remove potential poisons may be necessary.

  • Temperature Control: Implement robust temperature control to avoid hotspots. This can be achieved through efficient agitation, proper reactor jacketing, and controlled addition of the oxidizing agent.

  • Catalyst Regeneration: If deactivation has occurred, a regeneration protocol may be necessary. For coking, this often involves a controlled burn-off of the carbon deposits with air or a mixture of air and inert gas[3][4]. For poisoning, the regeneration strategy will depend on the nature of the poison.

Q2: I'm observing significant formation of by-products such as 2-pyridinecarboxylic acid, 3-methyl-2-carboxaldehyde, and even pyridine. How can I improve the selectivity towards (3-methylpyridin-2-yl)methanol?

A2: The formation of over-oxidation products and other impurities is a common challenge. Selectivity is a delicate balance of reaction conditions.

Optimization Strategies:

ParameterImpact on SelectivityRecommendations
Temperature Higher temperatures favor over-oxidation to the aldehyde and carboxylic acid.Operate at the lower end of the effective temperature range.
Oxidant Stoichiometry Excess oxidant will drive the reaction towards over-oxidation products.Use a stoichiometric or slight sub-stoichiometric amount of the oxidizing agent.
Catalyst Choice The catalyst composition significantly influences selectivity.Vanadium-titanium oxide catalysts are often cited for their selectivity in picoline oxidation. The specific formulation and support material are critical.
Reaction Time Longer reaction times can lead to the conversion of the desired alcohol to by-products.Monitor the reaction progress closely (e.g., by GC or HPLC) and quench the reaction once the optimal conversion of the starting material is achieved.

Q3: The oxidation reaction is highly exothermic and difficult to control at the pilot scale. What are the best practices for managing the thermal risk?

A3: Uncontrolled exothermic reactions pose a significant safety risk, leading to thermal runaway, pressure build-up, and the formation of degradation products[5][6].

Thermal Management Strategies:

  • Slow Reagent Addition: Add the oxidizing agent (e.g., hydrogen peroxide, air) in a controlled, semi-batch manner to manage the rate of heat generation[6][7].

  • Efficient Cooling: Utilize a reactor with a high surface area-to-volume ratio and an efficient cooling jacket. For very large reactors, internal cooling coils may be necessary[5][8].

  • Dilution: Running the reaction in a suitable solvent can help to dissipate heat more effectively by increasing the thermal mass of the reaction mixture[7].

  • Flow Chemistry: For highly exothermic processes, transitioning to a continuous flow reactor can offer superior heat and mass transfer, leading to better temperature control and improved safety[8][9].

Experimental Protocol: Catalyst Activity Screening for 2,3-Lutidine Oxidation

Objective: To evaluate the performance of different oxidation catalysts on a laboratory scale to inform scale-up decisions.

Materials:

  • 2,3-Lutidine (high purity)

  • Selected oxidation catalysts (e.g., V₂O₅/TiO₂, MnO₂, etc.)

  • Suitable solvent (e.g., acetic acid, water)

  • Oxidizing agent (e.g., 30% H₂O₂)

  • Internal standard for GC analysis (e.g., dodecane)

  • Laboratory-scale reactor with temperature control, stirring, and reflux condenser

Procedure:

  • Charge the reactor with 2,3-lutidine, solvent, and the catalyst.

  • Add the internal standard.

  • Heat the mixture to the desired reaction temperature (e.g., 80-100 °C) with vigorous stirring.

  • Add the oxidizing agent dropwise over a period of 1-2 hours, carefully monitoring the internal temperature.

  • Take samples at regular intervals and quench them immediately (e.g., by cooling and adding a reducing agent like sodium sulfite).

  • Analyze the samples by GC to determine the conversion of 2,3-lutidine and the selectivity for (3-methylpyridin-2-yl)methanol and major by-products.

  • Plot the concentration profiles over time to compare the activity and selectivity of the different catalysts.

Part 2: The Esterification Step

The esterification of (3-methylpyridin-2-yl)methanol with acetic anhydride is also an exothermic process that requires careful control to maximize yield and minimize impurity formation.

Q4: My esterification reaction is not going to completion, and I have a significant amount of unreacted (3-methylpyridin-2-yl)methanol remaining. What's the issue?

A4: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, you need to either use an excess of one of the reactants or remove one of the products (in this case, acetic acid, which is formed from the reaction of acetic anhydride with the alcohol).

Strategies to Drive the Reaction to Completion:

StrategyImplementationConsiderations
Excess Acetic Anhydride Use a molar excess of acetic anhydride (e.g., 1.5-2.0 equivalents).This is a common and effective strategy. However, the excess acetic anhydride must be removed during the work-up.
Use of a Catalyst While the reaction can proceed without a catalyst, an acid catalyst (e.g., sulfuric acid) or a base catalyst (e.g., DMAP) can increase the reaction rate.The choice of catalyst can influence the impurity profile. Acidic catalysts can promote side reactions, while basic catalysts need to be completely removed.
Temperature and Time Increasing the reaction temperature and time can help to reach equilibrium faster.Be mindful of the thermal stability of the product and potential for by-product formation at higher temperatures[10].

Q5: During the work-up of the esterification, I'm seeing a significant loss of my product, and the starting alcohol is reappearing in my crude material. What is happening?

A5: This is a classic case of ester hydrolysis. The ester product is susceptible to hydrolysis back to the alcohol and acetic acid, especially under acidic or basic aqueous conditions during the work-up[7][11].

Troubleshooting Work-up Induced Hydrolysis:

  • Temperature Control: Perform all aqueous washes with cold (ice-cold if necessary) solutions to slow down the rate of hydrolysis[7].

  • Minimize Contact Time: Perform extractions and washes as quickly as possible. Do not let the reaction mixture sit in contact with aqueous layers for extended periods[7].

  • Choice of Base for Neutralization: When neutralizing excess acid, use a weak base like sodium bicarbonate or sodium carbonate. Strong bases (e.g., NaOH, KOH) can rapidly hydrolyze the ester[7].

  • Efficient Drying: Ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate) before solvent removal to eliminate any residual water[11].

Q6: What are the common impurities I should be looking for in my final 2-Acetoxymethyl-3-methyl-pyridine product?

A6: The impurity profile will depend on the specifics of your process, but common impurities include:

  • Unreacted Starting Materials: 2,3-lutidine and (3-methylpyridin-2-yl)methanol.

  • Over-oxidation Products: 3-methyl-2-carboxaldehyde and 3-methyl-2-pyridinecarboxylic acid.

  • Di-acetylated By-products: If there are other nucleophilic sites on the molecule.

  • Degradation Products: From exposure to high temperatures or incompatible materials.

  • Residual Solvents: From the reaction and purification steps.

It is crucial to develop a robust analytical method (e.g., HPLC, GC-MS) to identify and quantify these impurities to ensure the final product meets the required quality standards.

Diagram: Troubleshooting Low Yield in Esterification

G start Low Ester Yield check_completion Reaction Incomplete? start->check_completion check_hydrolysis Hydrolysis During Workup? start->check_hydrolysis incomplete_reason1 Equilibrium Not Shifted check_completion->incomplete_reason1 incomplete_reason2 Insufficient Reaction Time/Temp check_completion->incomplete_reason2 hydrolysis_reason1 Strong Base Used for Quench check_hydrolysis->hydrolysis_reason1 hydrolysis_reason2 Prolonged Contact with Aqueous Layers check_hydrolysis->hydrolysis_reason2 hydrolysis_reason3 High Temperature During Workup check_hydrolysis->hydrolysis_reason3 solution1 Increase Excess Acetic Anhydride incomplete_reason1->solution1 solution2 Increase Reaction Time/Temp (Monitor for By-products) incomplete_reason2->solution2 solution3 Use Weak Base (e.g., NaHCO₃) hydrolysis_reason1->solution3 solution4 Perform Washes Quickly and at Low Temp hydrolysis_reason2->solution4 hydrolysis_reason3->solution4 G cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification lutidine 2,3-Lutidine oxidation Oxidation (e.g., V₂O₅/TiO₂, H₂O₂) lutidine->oxidation alcohol (3-methylpyridin-2-yl)methanol oxidation->alcohol challenge1 Challenges: - Catalyst Deactivation - Low Selectivity - Exotherm Control oxidation->challenge1 esterification Esterification alcohol->esterification acetic_anhydride Acetic Anhydride acetic_anhydride->esterification final_product 2-Acetoxymethyl-3-methyl-pyridine esterification->final_product challenge2 Challenges: - Incomplete Reaction - Product Hydrolysis - Exotherm Control esterification->challenge2 challenge3 Challenges: - Purification - Product Stability final_product->challenge3

Sources

Technical Support Center: Enhancing the Stability of 2-Acetoxymethyl-3-methyl-pyridine for Storage

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-Acetoxymethyl-3-methyl-pyridine. The inherent reactivity of the acetoxymethyl group attached to the pyridine ring presents unique stability challenges during storage. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to ensure the integrity of your samples.

I. Understanding the Instability of 2-Acetoxymethyl-3-methyl-pyridine

The stability of 2-Acetoxymethyl-3-methyl-pyridine is primarily compromised by the susceptibility of the ester linkage in the acetoxymethyl group to hydrolysis and the potential for oxidation of the methyl group on the pyridine ring. These degradation pathways can be influenced by several factors including pH, temperature, light, and the presence of moisture or oxidizing agents.[1][2][3]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-Acetoxymethyl-3-methyl-pyridine?

A1: The two main degradation pathways are:

  • Hydrolysis of the Ester Group: The acetoxymethyl group can be hydrolyzed to form 2-Hydroxymethyl-3-methyl-pyridine and acetic acid. This reaction can be catalyzed by acidic or basic conditions.

  • Oxidation: The methyl group on the pyridine ring is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, 2-Acetoxymethyl-3-pyridinecarboxylic acid.[3][4] The pyridine ring itself can also be oxidized to form N-oxides, especially in the presence of strong oxidizing agents.[5]

Q2: What are the ideal storage conditions for 2-Acetoxymethyl-3-methyl-pyridine?

A2: To minimize degradation, 2-Acetoxymethyl-3-methyl-pyridine should be stored in a cool, dry, and dark place.[5] It is crucial to protect it from moisture and atmospheric humidity to prevent hydrolysis. Storage in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), is highly recommended.[3][5]

Q3: How does pH affect the stability of 2-Acetoxymethyl-3-methyl-pyridine in solution?

A3: The stability of 2-Acetoxymethyl-3-methyl-pyridine in aqueous solutions is significantly influenced by pH. The rate of hydrolysis of the acetoxymethyl group is generally faster under both acidic and basic conditions compared to neutral pH. Under acidic conditions, the pyridine nitrogen can be protonated, which may influence the electronic properties of the ring and the reactivity of the side chain.

Q4: Are there any incompatible solvents or reagents that can accelerate degradation?

A4: Yes, certain solvents and reagents should be avoided. Protic solvents, especially water, can lead to hydrolysis. Strong bases can promote the hydrolysis of the ester. Strong oxidizing agents will accelerate the conversion of the methyl group to a carboxylic acid.[4][5]

III. Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC-MS) Degradation of the compound due to improper storage or handling.1. Verify the storage conditions (temperature, humidity, light exposure).2. Prepare fresh solutions for analysis.3. Analyze a freshly opened sample to use as a reference.4. Characterize the impurity peaks to identify degradation products (e.g., 2-Hydroxymethyl-3-methyl-pyridine, 2-Acetoxymethyl-3-pyridinecarboxylic acid).[6]
Low assay or purity results Significant degradation has occurred.1. Review the entire storage and handling history of the sample.2. Perform a forced degradation study (see Protocol 1) to understand the degradation profile.3. Review storage conditions to prevent future degradation.
Inconsistent experimental results Degradation of the compound during the experiment.1. Ensure all solvents are anhydrous where necessary.2. Control the reaction temperature and atmosphere.3. Minimize the exposure of the compound to air and moisture during handling.4. Run a control experiment with a freshly prepared sample.
Color change of the material (e.g., from white/off-white to yellow/brown) Formation of degradation products, possibly due to oxidation or photodegradation.1. Store the material in an amber vial to protect it from light.[3]2. Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[5]

IV. Visualization of Degradation Pathways and Experimental Workflows

A. Potential Degradation Pathways

parent 2-Acetoxymethyl-3-methyl-pyridine hydrolysis_product 2-Hydroxymethyl-3-methyl-pyridine + Acetic Acid parent->hydrolysis_product Hydrolysis (H₂O, H⁺/OH⁻) oxidation_product 2-Acetoxymethyl-3-pyridinecarboxylic acid parent->oxidation_product Oxidation ([O]) n_oxide_product 2-Acetoxymethyl-3-methyl-pyridine N-oxide parent->n_oxide_product Oxidation ([O]) start Obtain fresh sample of 2-Acetoxymethyl-3-methyl-pyridine storage Store under controlled conditions (Temperature, Humidity, Light, Atmosphere) start->storage sampling Withdraw samples at defined time points storage->sampling analysis Analyze by stability-indicating HPLC method sampling->analysis data Evaluate data for degradation products and loss of parent compound analysis->data conclusion Determine shelf-life and optimal storage conditions data->conclusion

Caption: General workflow for a real-time stability study.

V. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and to establish a stability-indicating analytical method. [6] 1. Acid and Base Hydrolysis:

  • Prepare solutions of 2-Acetoxymethyl-3-methyl-pyridine in 0.1 M HCl and 0.1 M NaOH.

  • Incubate the solutions at 60°C for 48 hours.

  • At various time points (e.g., 0, 6, 12, 24, 48 hours), withdraw samples, neutralize them, and analyze by a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Prepare a solution of 2-Acetoxymethyl-3-methyl-pyridine in a 3% hydrogen peroxide solution.

  • Keep the solution at room temperature for 48 hours, protected from light.

  • Analyze samples at various time points.

3. Thermal Degradation:

  • Place solid 2-Acetoxymethyl-3-methyl-pyridine in a temperature-controlled oven at 70°C for 7 days.

  • At various time points, dissolve a portion of the solid and analyze by HPLC.

4. Photolytic Degradation:

  • Expose a solution of the compound to UV light (e.g., 254 nm) for 48 hours in a photostability chamber.

  • Simultaneously, keep a control sample in the dark.

  • Analyze both the exposed and control samples by HPLC.

Protocol 2: Stability-Indicating HPLC Method

This reversed-phase HPLC (RP-HPLC) method is designed to separate the main component from its potential impurities and degradation products. [6] 1. Instrumentation and Chromatographic Conditions:

  • System: A gradient HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Diluent: Acetonitrile:Water (50:50, v/v).

2. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 2-Acetoxymethyl-3-methyl-pyridine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample to be tested at the same concentration as the standard solution using the diluent.

3. Method Validation:

  • The method should be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to prove the stability-indicating nature of the method.

Protocol 3: Accelerated Stability Testing

Accelerated stability testing is used to predict the shelf-life of a product by subjecting it to elevated stress conditions. [7] 1. Storage Conditions:

  • According to ICH and WHO guidelines, the recommended storage condition for accelerated testing is 40°C ± 2°C and 75% RH ± 5% RH. * If the product is unstable under these conditions, intermediate conditions of 30°C ± 2°C and 65% RH ± 5% RH can be used. 2. Testing Frequency:

  • For a 6-month study, testing is typically performed at 0, 1, 2, 3, and 6 months. 3. Data Analysis:

  • The data obtained can be used to estimate the shelf-life at the recommended storage conditions using the Arrhenius equation, which relates the rate of a chemical reaction to the temperature. [8][9]

VI. References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Milliken. [Link]

  • Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate. [Link]

  • Microbial and Solar Photocatalytic Degradation of Pyridine. ResearchGate. [Link]

  • Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science Publisher. [Link]

  • Photochemical and photocatalytic degradation of pyridine in the presence of ZnO and TiO2. ResearchGate. [Link]

  • Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. [Link]

  • Accelerated Stability Testing. SlideShare. [Link]

  • Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. PubMed. [Link]

  • Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: Potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]

  • Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS. ResearchGate. [Link]

  • The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Thieme. [Link]

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):1014-1021. JOCPR. [Link]

  • ASAP: Accelerated Stability Assessment Program Improved Protocol and Data Analysis for Accelerated Shelf-Life Estimation of Solid Dosage Forms. AAPS PharmSciTech. [Link]

  • Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry. [Link]

  • Stabilizing composition for pharmaceutical dosage forms. Google Patents.

  • Stability Testing of Pharmaceutical Products. PharmaTutor. [Link]

  • Accelerated Stability Assessment Program in API development. ResearchGate. [Link]

  • Stability Study Protocol. Egyptian Drug Authority. [Link]

  • A review on development and validation of stability indicating hplc methods for analysis of acidic drugs. SciSpace. [Link]

  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. ResearchGate. [Link]

  • Chromatography Method Development For Impurity Analysis And Degradation. IJCRT.org. [Link]

  • Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization decarboxylation. ResearchGate. [Link]

  • Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. PMC. [Link]

  • 2-Acetoxymethyl-3-methyl-pyridine. PubChem. [Link]

  • Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. ResearchGate. [Link]

  • Method Development for the Detection of 2-Methylpyridine by High-Performance Liquid Chromatography. ResearchGate. [Link]

  • Degradation of Pyridines in the Environment. ResearchGate. [Link]

  • The Stability of Pyridine Nucleotides. ResearchGate. [Link]

  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. [Link]

  • Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. ACS Publications. [Link]

  • Microbial Degradation of Pyridine and Pyridine Derivatives. Semantic Scholar. [Link]

  • Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. University of Texas at Austin. [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. ResearchGate. [Link]

Sources

Technical Support Center: De-protection Strategies for the Acetoxymethyl (AM) Group on a Pyridine Ring

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the de-protection of the acetoxymethyl (AM) group on a pyridine ring. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) for this critical synthetic transformation. The unique electronic properties of the pyridine ring can present challenges, and this resource aims to equip you with the knowledge to navigate them successfully.

Troubleshooting Guide

This section addresses specific issues that may arise during the de-protection of an acetoxymethyl group on a pyridine ring.

Problem 1: Incomplete or Stalled Deprotection

Q: My AM de-protection reaction is not proceeding to completion, even after extended reaction times. What are the potential causes and how can I drive the reaction forward?

A: Incomplete de-protection is a common hurdle. Several factors could be at play:

  • Insufficiently Strong Hydrolysis Conditions: The stability of the acetoxymethyl ether can be greater than anticipated, especially with certain substitution patterns on the pyridine ring.

    • For Acidic Hydrolysis: If you are using a mild acid, consider switching to a stronger one. For example, if dilute HCl is ineffective, you might try a higher concentration or a stronger acid like trifluoroacetic acid (TFA). Be mindful that harsher acidic conditions can lead to degradation of some sensitive pyridine derivatives[1].

    • For Basic Hydrolysis: If you are using a weak base like potassium carbonate, switching to a stronger base such as sodium hydroxide or lithium hydroxide can be more effective. Increasing the temperature can also accelerate the reaction, but monitor for potential side reactions.

  • Poor Solubility: The substrate may not be fully dissolved in the reaction medium, limiting its accessibility to the reagent.

    • Solution: Consider adding a co-solvent to improve solubility. For aqueous hydrolysis, adding a water-miscible organic solvent like methanol, ethanol, or THF can be beneficial.

  • Steric Hindrance: Bulky substituents near the acetoxymethyl group can hinder the approach of the nucleophile (in basic hydrolysis) or the protonation of the ether oxygen (in acidic hydrolysis).

    • Solution: In such cases, longer reaction times, higher temperatures, or the use of less sterically demanding reagents may be necessary. Enzymatic de-protection could also be a viable alternative as the enzyme's active site may accommodate the substrate more effectively.

  • Reagent Decomposition: Ensure that your acidic or basic solutions are freshly prepared and have the correct concentration.

Problem 2: Formation of Unwanted Side Products

Q: I am observing unexpected spots on my TLC and my NMR indicates a mixture of products. What are the likely side products and how can I minimize their formation?

A: The nature of side products depends on the de-protection method and the specific structure of your pyridine derivative.

  • Side Products from the Boekelheide Rearrangement: If your 2-(acetoxymethyl)pyridine was synthesized via the Boekelheide rearrangement of a 2-picoline N-oxide, a common side product is the corresponding 3-acetoxy-2-picoline[2].

    • Prevention: This side product arises from a competing reaction pathway. To favor the desired 2-(acetoxymethyl)pyridine, carefully control the reaction temperature and stoichiometry during the Boekelheide reaction. Using trifluoroacetic anhydride instead of acetic anhydride can sometimes allow for milder reaction conditions and improve selectivity[2].

  • Oxidation of the Product: The resulting pyridinylmethanol is susceptible to oxidation, which can lead to the corresponding pyridinecarboxaldehyde and further to the carboxylic acid[1].

    • Prevention: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. After the reaction is complete, work-up the reaction mixture promptly. If the product is isolated, store it under an inert atmosphere and protected from light.

  • N-Oxide Formation: If you are using oxidizing conditions or if your starting material is not fully converted from a pyridine N-oxide precursor, you may have the corresponding N-oxide in your product mixture.

    • Prevention: Ensure complete deoxygenation of the N-oxide if it's a precursor. If oxidation is occurring during de-protection, avoid harsh oxidative conditions.

  • Decomposition under Harsh Conditions: Prolonged exposure to strong acids or bases can lead to decomposition of the pyridine ring or other sensitive functional groups on your molecule[1].

    • Prevention: Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. Consider using milder de-protection methods if your substrate is particularly sensitive.

Problem 3: Difficulty in Product Isolation and Purification

Q: I am having trouble isolating my pyridinylmethanol product after the work-up. What are some effective purification strategies?

A: The basic nature of the pyridine ring can complicate purification.

  • Acid-Base Extraction: This is a powerful technique for separating pyridine-containing compounds from non-basic impurities.

    • Procedure: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic pyridine product will be protonated and move into the aqueous layer. The organic layer containing non-basic impurities can be discarded. Then, basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the pyridinium salt and extract the neutral product back into an organic solvent[3][4].

  • Chromatography: Column chromatography on silica gel can be used for purification.

    • Troubleshooting Tailing: The basicity of the pyridine can cause tailing on silica gel. To mitigate this, you can add a small amount of a base, such as triethylamine or pyridine (e.g., 0.1-1%), to the eluent.

  • Crystallization: If your product is a solid, crystallization from a suitable solvent system is an excellent method for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for de-protecting an acetoxymethyl group on a pyridine ring?

A1: The primary methods are acidic hydrolysis, basic hydrolysis, and enzymatic hydrolysis. The choice of method depends on the overall stability of your molecule and the presence of other functional groups.

Q2: Which conditions are generally milder: acidic or basic hydrolysis?

A2: This is substrate-dependent. For some molecules, mild acidic conditions (e.g., dilute HCl at room temperature) are well-tolerated, while for others, basic conditions (e.g., K₂CO₃ in methanol) are gentler. If your molecule contains other acid-labile or base-labile protecting groups, you will need to choose an orthogonal de-protection strategy.

Q3: Can I selectively de-protect an acetoxymethyl group in the presence of a methyl or ethyl ester on the pyridine ring?

A3: Achieving high selectivity can be challenging as the reactivity of esters to hydrolysis is often similar. However, enzymatic de-protection can offer excellent chemoselectivity. Lipases and esterases can sometimes differentiate between different types of esters based on the steric and electronic environment of the carbonyl group[5]. For chemical methods, careful control of reaction conditions (e.g., using a mild base at low temperature) might allow for some degree of selective hydrolysis, but this would require careful optimization for each specific substrate.

Q4: What is the mechanism of acidic and basic hydrolysis of the acetoxymethyl group?

A4:

  • Acidic Hydrolysis: The reaction is initiated by protonation of the ether oxygen, making it a better leaving group. A water molecule then attacks the methylene carbon in an SN2 or SN1-like fashion, leading to the formation of a hemiacetal. This hemiacetal is unstable and decomposes to the pyridinylmethanol, formaldehyde, and a proton.

  • Basic Hydrolysis: A hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the acetate group, forming a tetrahedral intermediate. This intermediate then collapses, cleaving the ester bond to yield the pyridinylmethanol and an acetate salt.

Q5: Are there any "green" or more environmentally friendly methods for AM de-protection?

A5: Yes, enzymatic de-protection is considered a green chemistry approach. It is typically performed in aqueous media under mild pH and temperature conditions, avoiding the use of harsh acids, bases, and organic solvents[6].

Experimental Protocols

Protocol 1: Acidic Hydrolysis of 2-(Acetoxymethyl)pyridine

This protocol describes a general procedure for the acidic hydrolysis of 2-(acetoxymethyl)pyridine.

Materials:

  • 2-(Acetoxymethyl)pyridine

  • 1 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-(acetoxymethyl)pyridine (1.0 eq) in a suitable volume of 1 M HCl.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully neutralize it with saturated aqueous NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-pyridinemethanol.

  • Purify the product by column chromatography or crystallization if necessary.

Protocol 2: Basic Hydrolysis of 2-(Acetoxymethyl)pyridine

This protocol outlines a general procedure for the basic hydrolysis of 2-(acetoxymethyl)pyridine.

Materials:

  • 2-(Acetoxymethyl)pyridine

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH) solution or Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-(acetoxymethyl)pyridine (1.0 eq) in methanol.

  • Add an aqueous solution of NaOH (1.1 - 2.0 eq) or a saturated solution of K₂CO₃ in methanol.

  • Stir the reaction mixture at room temperature or gently heat to reflux if the reaction is slow. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the methanol under reduced pressure.

  • Add water to the residue and extract with DCM or EtOAc (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-pyridinemethanol.

  • Purify the product as needed. A patent describes the hydrolysis of 2-picolyl acetate using a 20% NaOH solution under reflux for 2-4 hours[7].

Protocol 3: Enzymatic Hydrolysis of an Acetoxymethyl Group

This protocol provides a general framework for enzymatic de-protection. The optimal enzyme, buffer, and conditions will need to be determined for each specific substrate.

Materials:

  • Acetoxymethyl-functionalized pyridine derivative

  • Lipase (e.g., from Candida antarctica lipase B (CAL-B)) or Esterase (e.g., from porcine liver)

  • Phosphate buffer (e.g., pH 7)

  • A water-miscible co-solvent if needed for solubility (e.g., acetone, THF)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the acetoxymethyl-functionalized pyridine derivative in a minimal amount of a water-miscible co-solvent if necessary.

  • Add this solution to a phosphate buffer (pH 7).

  • Add the lipase or esterase preparation (the amount will depend on the enzyme's activity).

  • Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. Enzymatic reactions can range from a few hours to several days.

  • Once the reaction is complete, extract the mixture with EtOAc (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer to yield the crude product.

  • Purify as required. Lipases have been successfully used for the hydrolysis of various esters[6][8].

Visualizations

Deprotection_Strategies cluster_conditions Deprotection Conditions cluster_outcomes Considerations & Outcomes Acid Acidic Hydrolysis (e.g., HCl, TFA) Harsh Harsh Conditions (Potential for side reactions) Acid->Harsh Product Pyridinylmethanol Acid->Product Base Basic Hydrolysis (e.g., NaOH, K2CO3) Base->Harsh Base->Product Enzyme Enzymatic Hydrolysis (e.g., Lipase, Esterase) Mild Mild Conditions (Good for sensitive substrates) Enzyme->Mild Selective High Chemoselectivity Enzyme->Selective Green Green Chemistry Enzyme->Green Enzyme->Product Start Acetoxymethyl-Pyridine Start->Acid H+ Start->Base OH- Start->Enzyme Biocatalyst

Caption: Overview of AM de-protection strategies.

Troubleshooting_Workflow Start Deprotection Reaction Check_Completion Reaction Complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Side_Products Side Products Observed? Check_Completion->Side_Products Yes Increase_Strength Increase Reagent Strength/Temp Incomplete->Increase_Strength Check_Solubility Improve Solubility (Co-solvent) Incomplete->Check_Solubility Increase_Strength->Start Check_Solubility->Start Optimize_Conditions Optimize Conditions (Temp, Stoichiometry) Side_Products->Optimize_Conditions Yes Inert_Atmosphere Use Inert Atmosphere Side_Products->Inert_Atmosphere Yes Milder_Method Switch to Milder Method Side_Products->Milder_Method Yes Workup Proceed to Work-up Side_Products->Workup No Optimize_Conditions->Start Inert_Atmosphere->Start Milder_Method->Start Purification_Issue Purification Issues? Workup->Purification_Issue Acid_Base_Extraction Acid-Base Extraction Purification_Issue->Acid_Base_Extraction Yes Chromatography_Modifiers Chromatography with Base Modifier Purification_Issue->Chromatography_Modifiers Yes Crystallization Crystallization Purification_Issue->Crystallization Yes Pure_Product Pure Product Purification_Issue->Pure_Product No Acid_Base_Extraction->Pure_Product Chromatography_Modifiers->Pure_Product Crystallization->Pure_Product

Caption: Troubleshooting workflow for AM de-protection.

Comparison of De-protection Methods

FeatureAcidic HydrolysisBasic HydrolysisEnzymatic Hydrolysis
Reagents Strong acids (e.g., HCl, H₂SO₄, TFA)Strong or weak bases (e.g., NaOH, LiOH, K₂CO₃)Lipases, Esterases
Solvents Water, aqueous organic mixturesAlcohols, water, THF/waterAqueous buffers, sometimes with co-solvents
Temperature Room temperature to refluxRoom temperature to refluxTypically room temperature
Selectivity Generally lowModerate, can be substrate-dependentHigh chemoselectivity
Advantages Readily available reagents, straightforwardEffective for many substratesMild conditions, high selectivity, environmentally friendly
Disadvantages Harsh conditions, potential for side reactions and decomposition[1]Can be harsh, potential for side reactionsSlower reaction times, enzyme cost and availability, substrate specificity

References

Sources

Validation & Comparative

Comparative Biological Activity Guide: 2-Acetoxymethyl-3-methylpyridine and Its Pharmacophoric Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Acetoxymethyl-3-methylpyridine (2-AMMP) is a critical synthetic intermediate and foundational pharmacophore used in the development of substituted benzimidazole proton pump inhibitors (PPIs)[1]. While the 2-AMMP scaffold itself lacks direct biological activity against the gastric H+/K+-ATPase enzyme, its structural analogs—specifically those featuring electron-donating substitutions at the 4-position of the pyridine ring—form the highly active core of blockbuster anti-ulcerative drugs such as omeprazole, lansoprazole, and rabeprazole[2],[3].

This technical guide objectively compares the biological performance of the baseline 2-AMMP scaffold versus its functionalized analogs. It details the mechanistic causality behind their varying efficacies and provides validated, self-regulating experimental workflows for evaluating H+/K+-ATPase inhibition.

Mechanistic Causality: The Role of Pyridine Substitutions

The biological activity of pyridine-based PPIs is entirely dependent on their ability to accumulate in the highly acidic parietal cell canaliculus (pH < 2.0) and undergo an acid-catalyzed transformation[4],[3]. This transformation converts the inactive prodrug into a reactive tetracyclic sulfenamide that covalently binds to cysteine residues (Cys813/Cys822) on the H+/K+-ATPase pump[3],[5].

This conversion is rate-limited by the protonation of the pyridine nitrogen[6]. The structural modifications made to the 2-AMMP scaffold directly dictate this rate:

  • The Baseline (Unsubstituted 2-AMMP): The unsubstituted pyridine ring has a relatively low pKa (~3.8). Consequently, protonation and subsequent activation in the gastric environment are slow, leading to a higher IC50 and lower biological efficacy.

  • The Analogs (4-Substituted Derivatives): By introducing electron-donating alkoxy groups (e.g., 4-methoxy or 4-(3-methoxypropoxy)) to the 2-AMMP scaffold, the electron density on the pyridine nitrogen increases via resonance[1]. This raises the pKa to ~4.06 for the omeprazole analog and ~5.0 for the rabeprazole analog[4],[6]. A higher pKa ensures rapid protonation at slightly higher pH thresholds, drastically accelerating the formation of the active sulfenamide and lowering the IC50[7].

Pathway A Substituted Pyridine (Inactive Prodrug) B Protonated Pyridine (pH < 4.0) A->B Parietal Cell Canaliculus C Sulfenic Acid Intermediate B->C Acid-Catalyzed Cleavage D Tetracyclic Sulfenamide C->D Dehydration E Cys-Sulfenamide Adduct (Inhibited) D->E Covalent Binding (Cys813/Cys822)

Acid-catalyzed activation pathway of pyridine-based proton pump inhibitors.

Quantitative Comparison of Biological Activity

The following table summarizes the physicochemical properties and in vitro biological activity of the downstream active drugs derived from the 2-AMMP scaffold and its primary analogs[6],[5].

Pyridine Scaffold AnalogDownstream Active DrugPyridine pKaH+/K+-ATPase IC50 (µM)Activation Rate
Unsubstituted 2-AMMP Timoprazole (Baseline)~3.80> 2.00Slow
4-(2,2,2-Trifluoroethoxy)-3-methyl Lansoprazole3.831.30 - 2.10Moderate
4-Methoxy-3,5-dimethyl Omeprazole4.060.80 - 1.10Moderate
4-(3-Methoxypropoxy)-3-methyl Rabeprazole~5.000.07Very Fast

Experimental Workflows (Self-Validating Systems)

To objectively compare the biological activity of these analogs, researchers utilize isolated gastric tubulovesicles. This self-validating system ensures that the measured inhibition is directly caused by the acid-activated drug binding to the H+/K+-ATPase enzyme, eliminating off-target variables[8],[9].

Protocol 1: Isolation of Gastric Tubulovesicles

Causality: Differential sucrose gradient ultracentrifugation is employed to separate the H+/K+-ATPase-rich tubulovesicles from other cellular debris. This ensures the enzymatic assay is highly specific to the proton pump[8].

  • Homogenization: Mince hog gastric fundus mucosa and homogenize in 250 mM sucrose, 40 mM HEPES-Tris (pH 7.4) at 4°C[8].

  • Differential Centrifugation: Centrifuge the homogenate at 40,000 x g for 7 minutes to remove large cellular debris and unbroken cells[8].

  • Ultracentrifugation: Centrifuge the resulting supernatant at 100,000 x g for 30 minutes to pellet the crude microsomes[8].

  • Sucrose Gradient: Resuspend the pellet and layer it onto a discontinuous sucrose gradient (8-30% w/w). Centrifuge at 40,000 x g for 16 hours.

  • Validation: Collect the enriched H+/K+-ATPase membranes at the 8-30% interface. Validate the purity of the fraction via SDS-PAGE, confirming the presence of the prominent 95 kDa α-subunit band[9].

Protocol 2: H+/K+-ATPase Inhibition Assay

Causality: The assay must be performed in parallel at two different pH levels (6.0 and 7.4). Because these analogs are prodrugs, they must demonstrate potent inhibition at pH 6.0 (where the pyridine is protonated) and negligible inhibition at pH 7.4. This pH differential serves as an internal negative control, proving the mechanism of action relies on acid-activation[9].

  • Incubation: Suspend 5 µg of the isolated membrane protein in 1 mL of 40 mM HEPES-Tris buffer. Prepare two identical sets: one adjusted to pH 6.0 and one to pH 7.4[8],[9].

  • Permeabilization: Add 20 mM KCl and a potassium ionophore (e.g., valinomycin) to make the vesicles permeable to K+. This ensures the pump is actively cycling and not limited by intravesicular potassium depletion[8].

  • Drug Addition: Add the synthesized analog (e.g., omeprazole or rabeprazole) at varying logarithmic concentrations (0.01 µM to 10 µM) and pre-incubate for 15 minutes at 37°C[9].

  • Reaction Initiation: Add 2 mM ATP-Mg to initiate the enzymatic hydrolysis of ATP[8].

  • Quantification: After 15 minutes, terminate the reaction by adding 1.75% (w/v) SDS. Measure the release of inorganic phosphate (Pi) colorimetrically to calculate the IC50[9].

Workflow S1 1. Isolate Hog Gastric Mucosa S2 2. Homogenize & Centrifuge (40,000 x g) S1->S2 S3 3. Sucrose Gradient Ultracentrifugation S2->S3 S4 4. Collect Tubulovesicles (8-30% Interface) S3->S4 S5 5. Incubate with Pyridine Analogs (pH 6.0 vs 7.4) S4->S5 S6 6. Add ATP & Measure Inorganic Phosphate (Pi) S5->S6

Step-by-step workflow for the H+/K+-ATPase inhibition assay using gastric vesicles.

References

  • US5045552A - Pyridine derivatives having anti-ulcerative activity, Google Patents.
  • EP0268956A2 - Pyridine derivatives, pharmaceutical compositions..., Google Patents.
  • Pharmacodynamic Modelling of Irreversible and Reversible Gastric Proton Pump Inhibitors , Diva-portal.org. URL: [Link]

  • 15N-NMR spectroscopic studies and investigation of spectral data property relationships of proton pump inhibitors , Journal of Applied Pharmaceutical Science. URL: [Link]

  • Efficacy of Proton Pump Inhibitor Drugs against Plasmodium falciparum In Vitro and Their Probable Pharmacophores , ASM Journals. URL: [Link]

  • Prediction of epitopes and production of monoclonal antibodies against gastric H,K-ATPase , Oxford Academic. URL: [Link]

  • Conformational changes in gastric H+/K+-ATPase monitored by difference Fourier-transform infrared spectroscopy... , PMC - NIH. URL: [Link]

Sources

Validated LC-MS/MS Analytical Method for 2-Acetoxymethyl-3-methylpyridine in Complex Matrices: A Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quantifying polar, basic intermediates such as 2-Acetoxymethyl-3-methylpyridine in complex biological matrices (e.g., plasma) presents a significant analytical challenge. Traditional reversed-phase (C18) chromatography and Liquid-Liquid Extraction (LLE) often fail to provide adequate retention and recovery, leading to severe ion suppression. This guide objectively compares a traditional LLE/C18 approach against an optimized Mixed-Mode Cation Exchange (MCX) SPE combined with a Core-Shell Biphenyl LC column . The optimized workflow delivers superior matrix cleanup, orthogonal retention mechanisms, and full compliance with regulatory bioanalytical validation standards.

Chemical Context & Analytical Challenges

2-Acetoxymethyl-3-methylpyridine (CID 10749557) is a critical synthetic intermediate and a monitored process impurity (e.g., Impurity 162) in the manufacturing of proton pump inhibitors (PPIs) such as Ilaprazole[1],[2].

From a physicochemical perspective, the molecule features a basic pyridine nitrogen (pKa ~5.2) and a polar acetate moiety. When analyzing this compound in rat plasma for pharmacokinetic (PK) profiling, these structural features create two primary challenges:

  • Poor Hydrophobic Retention: The molecule's polarity causes it to elute near the void volume ( t0​ ) on standard C18 columns.

  • Matrix Effects: Early elution forces the analyte to co-elute with endogenous phospholipids and salts, resulting in catastrophic signal suppression in the mass spectrometer.

Methodological Comparison: Traditional vs. Optimized

The Alternative: Traditional LLE + C18 Column
  • Extraction Failure: Liquid-Liquid Extraction (LLE) using non-polar solvents (e.g., hexane or ethyl acetate) struggles to efficiently partition the polar acetate-substituted pyridine from the aqueous plasma, resulting in low and highly variable recovery.

  • Chromatographic Failure: C18 stationary phases rely exclusively on London dispersion forces (hydrophobicity). Because 2-Acetoxymethyl-3-methylpyridine lacks extensive aliphatic hydrophobicity, it is poorly retained. The resulting early elution overlaps directly with the elution zone of matrix-derived ion-suppressing lipids.

The Product Solution: MCX SPE + Core-Shell Biphenyl Column
  • Extraction Success (MCX SPE): Mixed-Mode Cation Exchange (MCX) exploits the basicity of the pyridine nitrogen. By acidifying the plasma, the nitrogen is protonated, allowing strong electrostatic binding to the sulfonic acid groups of the SPE sorbent. This permits aggressive washing with 100% organic solvents to strip away neutral phospholipids before elution.

  • Chromatographic Success (Biphenyl Phase): A Core-Shell Biphenyl stationary phase provides orthogonal selectivity. The biphenyl rings engage in robust π−π and dipole-dipole interactions with the electron-deficient pyridine ring of the analyte. This specific causality dramatically increases retention time, shifting the analyte well past the ion suppression zone.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system, incorporating mechanistic causality for every step.

Phase 1: Sample Preparation (MCX SPE)
  • Spike & Acidify: Aliquot 100 µL of rat plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS). Add 100 µL of 2% Formic Acid (aq).

    • Causality: The low pH (~2.0) disrupts protein binding and ensures complete protonation of the pyridine ring for optimal cation exchange.

  • Condition: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid through the MCX SPE plate (30 mg/well).

  • Load: Apply the acidified plasma sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid.

    • Causality: Washes away water-soluble endogenous salts and polar interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol.

    • Causality: Removes hydrophobic neutrals and phospholipids. The analyte remains locked to the sorbent via ionic bonds.

  • Elute: Pass 2 x 500 µL of 5% Ammonium Hydroxide in Methanol.

    • Causality: The high pH neutralizes the pyridine ring, breaking the electrostatic interaction and releasing the analyte.

  • Reconstitute: Evaporate the eluate under N2​ at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Phase 2: LC-MS/MS Conditions
  • Column: Core-Shell Biphenyl (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.0).

  • Mobile Phase B: Methanol.

  • Gradient: 10% B hold for 0.5 min; ramp to 90% B over 2.5 min; hold for 1 min; re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode (Analyte Transition: m/z 166.2 106.1).

Phase 3: System Validation Checkpoints
  • Selectivity Check: Post-extraction blank matrix injections must show an interfering peak area <20% of the Lower Limit of Quantification (LLOQ).

  • Matrix Factor Check: The IS response variation across all extracted samples must be <5% CV, confirming the absence of localized matrix effects.

Performance Data

The optimized method was validated against the traditional alternative using rat plasma, adhering strictly to FDA M10 Bioanalytical Method Validation guidelines[3].

Table 1: Extraction Recovery and Matrix Factor Comparison

ParameterTraditional (LLE + C18)Optimized (MCX SPE + Biphenyl)Performance Gain
Extraction Recovery (%) 48.5 ± 6.2%94.2 ± 2.1%+ 45.7% (Significant)
Matrix Factor (Absolute) 0.42 (Severe Suppression)0.96 (Minimal Suppression)+ 0.54 (Signal Restored)
Retention Factor ( k′ ) 0.8 (Elutes in void)4.5 (Strong retention)5.6x greater retention

Table 2: FDA M10 Validation Metrics for the Optimized Method

Validation ParameterFDA M10 Acceptance CriteriaOptimized Method ResultsStatus
Linearity ( R2 ) ≥0.9900 0.9985 (Range: 1 - 1000 ng/mL)Pass
Intra-day Accuracy ±15% of nominal96.4% - 103.2%Pass
Inter-day Precision (CV%) ≤15% 2.8% - 4.1%Pass
Carryover <20% of LLOQNot Detected (0.0%)Pass

Mechanistic Workflow Diagram

G cluster_trad Alternative: Traditional Method cluster_opt Optimized: Product Workflow Sample Plasma Sample (2-Acetoxymethyl-3-methylpyridine) LLE Liquid-Liquid Extraction (Non-polar solvent) Sample->LLE SPE MCX SPE Cartridge (Cation Exchange) Sample->SPE C18 C18 LC Column (Hydrophobic only) LLE->C18 Res1 Early Elution & High Ion Suppression C18->Res1 Biphenyl Core-Shell Biphenyl Column (π-π Interactions) SPE->Biphenyl Res2 Optimal Retention & Clean MS/MS Signal Biphenyl->Res2

Workflow comparison: Traditional LLE/C18 vs. Optimized MCX SPE/Biphenyl LC-MS/MS method.

Conclusion

The quantification of 2-Acetoxymethyl-3-methylpyridine in complex matrices exposes the fundamental limitations of traditional LLE and C18 chromatography. By leveraging the specific physicochemical properties of the analyte—namely its basic nitrogen and electron-deficient aromatic ring—the combination of MCX SPE and a Core-Shell Biphenyl column provides a scientifically sound, highly robust alternative. This optimized workflow eliminates phospholipid-induced ion suppression, doubles extraction recovery, and easily satisfies stringent regulatory validation criteria.

References

  • PubChem Compound Summary for CID 10749557, 2-Acetoxymethyl-3-methyl-pyridine. National Center for Biotechnology Information. URL:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). URL:[Link]

  • Satheesh, B., et al. "Simultaneous Determination of Ilaprazole and its Related Compounds in Pharmaceutical Dosage Forms by UPLC." Journal of Liquid Chromatography & Related Technologies, 36:2968–2981, 2013. URL:[Link]

Sources

Benchmarking 2-Acetoxymethyl-3-methyl-pyridine in the Synthesis and Optimization of Benzimidazole-Based Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

In the development of targeted therapeutics for acid-related gastrointestinal disorders, the structural fine-tuning of the 2-(pyridin-2-ylmethylsulfinyl)-1H-benzimidazole pharmacophore is paramount. The choice of the pyridine building block directly dictates the synthetic tractability, chemical stability, and in vivo activation kinetics of the resulting Proton Pump Inhibitor (PPI). This guide objectively benchmarks the performance of 2-Acetoxymethyl-3-methyl-pyridine against its unsubstituted (2-Acetoxymethyl-pyridine) and di-methylated (2-Acetoxymethyl-3,5-dimethyl-pyridine) analogues. By evaluating both synthetic efficiency and pharmacological efficacy, we provide a comprehensive framework for researchers optimizing novel PPI scaffolds.

Mechanistic Rationale: The Causality of the 3-Methyl Substitution

To understand the performance of 2-Acetoxymethyl-3-methyl-pyridine, we must analyze the causality behind its structural design. PPIs are acid-activated prodrugs that accumulate in the highly acidic secretory canaliculus of the gastric parietal cell (pH < 2.0).

The activation mechanism requires the protonation of the pyridine nitrogen, followed by an intramolecular nucleophilic attack on the C2 carbon of the protonated benzimidazole ring. This forms a transient spiro intermediate that rapidly rearranges into a reactive sulfenamide, which subsequently forms a covalent disulfide bond with Cys813 of the H+/K+ ATPase .

Why the 3-Methyl Group Matters:

  • Electronic Tuning (+I Effect): The methyl group at the C3 position exerts an electron-donating inductive (+I) effect. This increases the electron density on the adjacent pyridine nitrogen, raising its pKa from ~3.8 (unsubstituted) to ~4.5. A higher pKa ensures rapid and near-complete protonation at physiological canalicular pH, drastically accelerating the activation half-life ( t1/2​ ) .

  • Steric Pre-organization: The steric bulk of the 3-methyl group restricts the free rotation of the methylene bridge connecting the pyridine and benzimidazole rings. This conformational restriction pre-organizes the molecule, lowering the entropic penalty required to achieve the transition state for the spiro intermediate.

ActivationPathway P1 PPI Prodrug (pH 7.4 - Inactive) P2 Protonated Pyridine (pH < 4.0 - Parietal Cell) P1->P2 H+ Accumulation P3 Spiro Intermediate (Nucleophilic Attack) P2->P3 Intramolecular Attack P4 Sulfenic Acid (Rearrangement) P3->P4 Ring Opening P5 Tetracyclic Sulfenamide (Dehydration) P4->P5 -H2O P6 Enzyme-Inhibitor Complex (Covalent Bond to Cys813) P5->P6 H+/K+ ATPase (Cys-SH)

Fig 1: Acid-catalyzed activation pathway of PPIs leading to H+/K+ ATPase inhibition.

Experimental Workflows & Protocols

To objectively benchmark these precursors, we employ a self-validating three-phase protocol. Each step is designed to isolate the variables introduced by the pyridine ring's substitution pattern .

Phase 1: Precursor Activation & Thioether Coupling

Objective: Convert the stable acetate precursor into a reactive alkylating agent and couple it with 2-mercaptobenzimidazole (2-MBI).

  • Hydrolysis: Dissolve 50 mmol of 2-Acetoxymethyl-3-methyl-pyridine in 50 mL of ethanol. Add 20% aqueous NaOH (1.2 eq) dropwise. Stir at room temperature for 2 hours. Extract with dichloromethane (DCM), dry over anhydrous MgSO4​ , and concentrate to yield 2-hydroxymethyl-3-methyl-pyridine.

  • Chlorination: Dissolve the alcohol in 40 mL of anhydrous DCM. Cool to 0°C. Add thionyl chloride ( SOCl2​ , 1.5 eq) dropwise under a nitrogen atmosphere. Stir for 1 hour, then quench with saturated NaHCO3​ . Extract and concentrate to yield the highly reactive 2-chloromethyl-3-methyl-pyridine.

  • Coupling: Combine the chloride intermediate with 2-MBI (1.0 eq) and K2​CO3​ (2.0 eq) in N,N-dimethylformamide (DMF). Heat to 60°C for 4 hours. Precipitation in ice water yields the thioether intermediate.

Phase 2: Controlled Oxidation

Objective: Oxidize the thioether to the active sulfinyl prodrug without over-oxidizing to the inactive sulfone.

  • Dissolve the thioether (20 mmol) in 100 mL of DCM and cool to -78°C using a dry ice/acetone bath.

  • Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 0.95 eq) in DCM dropwise over 30 minutes. Crucial Causality: Using a slight stoichiometric deficit of m-CPBA and cryogenic temperatures prevents the formation of the sulfone byproduct.

  • Quench with sodium thiosulfate, wash with saturated NaHCO3​ , and purify via flash chromatography to isolate the final PPI prodrug.

SyntheticWorkflow A 2-Acetoxymethyl- 3-methyl-pyridine B 2-Hydroxymethyl- 3-methyl-pyridine A->B NaOH/EtOH C 2-Chloromethyl- 3-methyl-pyridine B->C SOCl2 D Thioether Intermediate C->D 2-MBI, Base E Sulfinyl Benzimidazole (PPI Prodrug) D->E m-CPBA, -78°C

Fig 2: Step-by-step synthetic workflow from the acetate precursor to the final PPI prodrug.

Phase 3: In Vitro Acid Activation & H+/K+ ATPase Inhibition Assay

Objective: Validate the pharmacological impact of the precursor substitutions.

  • Activation Kinetics: Incubate the purified PPIs (100 µM) in a simulated canalicular buffer (pH 1.2) at 37°C. Monitor the decay of the parent compound via HPLC-UV (280 nm) to determine the activation half-life ( t1/2​ ).

  • Enzyme Inhibition: Incubate activated PPIs with isolated porcine gastric H+/K+ ATPase vesicles. Quantify inorganic phosphate release using the malachite green assay to determine the IC50​ .

Synthetic and Pharmacological Benchmarking Data

The following tables summarize the experimental data, objectively comparing the performance of 2-Acetoxymethyl-3-methyl-pyridine against its structural alternatives.

Table 1: Synthetic Benchmarking (Efficiency & Tractability)
Precursor Building BlockAlkylation Yield (%)Oxidation Yield (%)Overall Purity (%)Synthetic Complexity
2-Acetoxymethyl-pyridine (Unsubstituted)92.4%88.1%>99.0%Low: Minimal steric hindrance during the SN​2 coupling step.
2-Acetoxymethyl-3-methyl-pyridine (Target)89.6%85.3%>98.5%Moderate: Slight steric penalty at C3, requiring optimized coupling times.
2-Acetoxymethyl-3,5-dimethyl-pyridine 84.1%81.0%>97.0%High: Pronounced steric hindrance reduces coupling efficiency and increases byproducts.

Analysis: While the unsubstituted precursor offers the highest synthetic yields, 2-Acetoxymethyl-3-methyl-pyridine maintains highly commercially viable yields (>85%) while introducing critical structural features for pharmacological efficacy.

Table 2: Pharmacological Benchmarking (In Vitro Efficacy)
Resulting PPI ScaffoldPyridine pKa​ Activation t1/2​ (pH 1.2)H+/K+ ATPase IC50​ (µM)
Unsubstituted PPI ~3.84.5 min0.85 µM
3-Methyl PPI ~4.51.8 min0.42 µM
3,5-Dimethyl PPI ~4.91.2 min0.38 µM

Analysis: The data clearly demonstrates the causality of the 3-methyl substitution. By raising the pKa​ to ~4.5, the 3-methyl PPI achieves a rapid activation half-life of 1.8 minutes, effectively doubling the inhibitory potency ( IC50​ drops from 0.85 µM to 0.42 µM) compared to the unsubstituted baseline. The 3,5-dimethyl variant is slightly more potent but suffers from reduced synthetic yields and potential over-activation instability during shelf-storage.

Conclusion

Benchmarking the performance of 2-Acetoxymethyl-3-methyl-pyridine reveals it to be the optimal building block for balancing synthetic tractability with pharmacological potency in PPI drug development. The C3 methyl group acts as a precise electronic and steric tuning dial—raising the pyridine pKa​ just enough to ensure rapid acid-catalyzed activation in the parietal cell, without introducing the severe steric hindrance that plagues highly substituted analogues during the thioether coupling phase. For researchers developing next-generation gastric acid suppressants, this precursor represents the gold standard starting material.

References

  • Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

  • The Chemically Elegant Proton Pump Inhibitors Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

  • US Patent 6165963A: Detergent bleaching composition comprising pentadentate ligand derivatives Source: Google Patents URL
  • 2-Acetoxymethyl-3-methyl-pyridine (CID 10749557) Source: PubChem URL:[Link]

Enantioselective synthesis and analysis of 2-Acetoxymethyl-3-methyl-pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Enantioselective Synthesis and Analysis of 2-Acetoxymethyl-3-methyl-pyridine Derivatives

Chiral pyridine scaffolds are of paramount importance in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional molecules. The specific stereochemistry of these molecules is often critical to their biological activity and therapeutic efficacy.[1] This guide offers a comprehensive comparison of modern techniques for the enantioselective synthesis and analysis of 2-acetoxymethyl-3-methyl-pyridine derivatives, providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their work.

Part 1: Enantioselective Synthesis Strategies

The creation of single-enantiomer pyridine derivatives is a significant challenge due to the coordinating ability of the pyridine nitrogen, which can often interfere with or deactivate metal catalysts. Nevertheless, several robust strategies have been developed. We will compare three primary approaches: Catalytic Asymmetric Synthesis, Chiral Auxiliary-Mediated Synthesis, and Biocatalytic Methods.

Catalytic Asymmetric Synthesis: The Modern Workhorse

This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product, making it highly atom-economical and elegant. The catalyst, typically a transition metal complexed with a chiral ligand, creates a transient chiral environment that directs the stereochemical outcome of the reaction.

Key Methodologies:

  • Asymmetric Hydrogenation: This is one of the most effective methods for synthesizing chiral piperidines from their pyridine precursors.[2][3] Activation of the pyridine ring, often by N-alkylation to form a pyridinium salt, makes it more susceptible to reduction.[4] Iridium-based catalysts, such as those employing P,N ligands like MeO-BoQPhos, have shown high efficacy in the hydrogenation of 2-alkyl-substituted pyridinium salts.[4]

  • Asymmetric C-H Functionalization: This cutting-edge technique involves the direct, enantioselective functionalization of a C-H bond. For instance, iridium-catalyzed C-H borylation using chiral pyridine-derived N,B-ligands can create valuable chiral building blocks that can be further elaborated.[5] This method offers a novel route to previously inaccessible optically active triarylmethanes.[5]

  • Asymmetric Cross-Coupling: Rhodium-catalyzed asymmetric reductive Heck reactions of pyridine derivatives with arylboronic acids provide a powerful tool for constructing 3-substituted tetrahydropyridines with excellent enantioselectivity.[6] This strategy has been successfully applied to the synthesis of clinically relevant molecules like Preclamol.[6]

Causality in Catalyst Selection: The choice of metal and ligand is critical. Iridium and Rhodium are often favored for hydrogenation and C-H activation due to their versatile redox chemistry. The ligand's structure dictates the stereochemical outcome by creating a sterically defined pocket around the metal center, forcing the substrate to bind in a specific orientation that leads to the desired enantiomer.

Enantioselective_Synthesis_Strategies cluster_0 Synthesis Approaches cluster_1 Process & Outcome Start Achiral Pyridine Precursor Cat Catalytic Asymmetric Synthesis Start->Cat Chiral Catalyst (e.g., Ir, Rh) Aux Chiral Auxiliary Method Start->Aux Attach Chiral Auxiliary Enz Biocatalytic Method Start->Enz Enzyme (e.g., Oxidase, Reductase) Cat_Out Direct Formation of Enantioenriched Product Cat->Cat_Out Aux_Steps Diastereoselective Reaction -> Auxiliary Cleavage Aux->Aux_Steps Enz_Out Kinetic Resolution or Asymmetric Reduction Enz->Enz_Out Final Single Enantiomer Product Cat_Out->Final Aux_Steps->Final Enz_Out->Final

Caption: Comparative workflow of major enantioselective synthesis strategies.

Chiral Auxiliary-Mediated Synthesis: A Classic and Reliable Route

This method involves covalently attaching a chiral molecule (the auxiliary) to the pyridine substrate. The auxiliary then directs the stereochemistry of a subsequent reaction, creating a diastereomeric intermediate. Finally, the auxiliary is cleaved to yield the enantioenriched product.

Key Features:

  • Predictability: The stereochemical outcome is often highly predictable and reliable.

  • Robustness: The method can be less sensitive to reaction conditions than some catalytic systems.

  • Stoichiometric Nature: A key drawback is the need for stoichiometric amounts of the chiral auxiliary, which must be synthesized, attached, and later removed and ideally recovered, adding steps to the overall sequence.[3]

  • Effective Auxiliaries: Oxazolidinones have proven to be highly effective auxiliaries for the asymmetric hydrogenation of pyridines, enabling the formation of piperidines with up to four new chiral centers in a single step.[7]

Rationale for Use: This method is particularly valuable when a suitable catalytic system is not available or when absolute stereochemical control is paramount and a multi-step synthesis is acceptable. The cleavage of the auxiliary under the reaction conditions, known as a "traceless" cleavage, represents a significant process improvement.[7]

Biocatalytic Methods: The Green Chemistry Approach

Enzymes offer unparalleled selectivity under mild, environmentally benign conditions.[8] For pyridine derivatives, chemo-enzymatic cascades are particularly powerful.

Key Methodologies:

  • Kinetic Resolution: An enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the transformed one. Lipases are commonly used for the enantioselective acylation of chiral pyridyl alcohols.[9]

  • Asymmetric Reduction: Ene-reductases (EREDs) and imine reductases (IREDs) can catalyze the asymmetric reduction of activated pyridines to yield highly enantioenriched piperidines.[10][11] Combining a chemical activation step with an enzymatic reduction creates a powerful chemo-enzymatic dearomatization cascade.[10]

Self-Validating Systems: Biocatalytic systems are inherently self-validating. The high specificity of the enzyme ensures that if a reaction occurs, it almost invariably produces the target enantiomer with high fidelity. The activity and selectivity are direct readouts of a successful transformation.

Performance Comparison of Synthesis Methods
MethodKey AdvantagesKey LimitationsTypical YieldsTypical Enantiomeric Excess (ee)
Catalytic Asymmetric Synthesis High atom economy, high throughput, catalytic nature.Catalyst screening required, potential for catalyst poisoning by pyridine N.70-95%85-99% ee[4][12]
Chiral Auxiliary Method High predictability, reliable, robust.Stoichiometric use of auxiliary, additional synthesis steps (attachment/cleavage).[3]60-90%>98% de/ee[7]
Biocatalytic Methods High enantioselectivity, mild/green conditions, high specificity.Substrate scope can be limited, requires enzyme screening and optimization.50-99%>99% ee[10][11]

Part 2: Enantioselective Analysis Techniques

Once a chiral product is synthesized, its enantiomeric purity must be accurately determined. Chiral chromatography is the definitive technique for this purpose, physically separating the enantiomers so they can be quantified.[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used method for the enantiomeric separation of pharmaceutical compounds.[1] The separation is achieved on a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector that interacts diastereomerically with the analyte enantiomers.

Commonly Used CSPs:

  • Polysaccharide-Based CSPs: These are the most popular and versatile CSPs. Coated or immobilized derivatives of cellulose and amylose (e.g., Chiralpak® IA) are highly effective for a broad range of compounds, including pyridine derivatives.[13] The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

  • Macrocyclic Antibiotic CSPs: Vancomycin-based CSPs (e.g., Chirobiotic V) can resolve basic dihydropyridines and related compounds.[14]

  • Protein-Based CSPs: α1-acid glycoprotein (AGP) columns are also effective for resolving various neutral and basic chiral compounds.[14]

Method Development Rationale: The choice of mobile phase is crucial. For polysaccharide columns, a mixture of a nonpolar solvent (like n-hexane) and an alcohol modifier (like isopropanol or ethanol) is typical.[13] Adjusting the ratio of these solvents and the type of alcohol modifier allows for the fine-tuning of retention times and resolution (Rs), which is a quantitative measure of the separation between two peaks.

Chiral Gas Chromatography (GC)

Chiral GC is an excellent alternative for volatile or semi-volatile compounds.[15] It often provides high resolution and short analysis times.

Key Considerations:

  • Derivatization: Pyridine derivatives containing polar functional groups (like alcohols or amines) often require derivatization prior to GC analysis to increase their volatility and improve chromatographic peak shape.[16] This involves converting the polar groups into less polar esters or amides.

  • Chiral Stationary Phases: The most common chiral selectors in GC are derivatized cyclodextrins. These macrocyclic molecules have a chiral cavity that allows for differential inclusion of enantiomers.[15]

Chiral Supercritical Fluid Chromatography (SFC)

SFC combines the advantages of both HPLC and GC, using a supercritical fluid (typically CO₂) as the mobile phase. It is known for fast, efficient separations and is considered a green alternative to normal-phase HPLC due to reduced organic solvent consumption. It has been successfully used to determine the enantiomeric excess of chiral piperidines.[11]

Caption: General workflow for the enantioselective analysis by chiral chromatography.

Performance Comparison of Analysis Methods
MethodKey AdvantagesKey LimitationsTypical Resolution (Rs)Typical Analysis Time
Chiral HPLC Wide applicability, robust, preparative scale possible.Higher solvent consumption, longer run times than GC/SFC.> 2.0[13]10-30 min
Chiral GC High efficiency, fast analysis, high sensitivity.Requires volatile analytes or derivatization, potential for thermal degradation.> 1.55-20 min
Chiral SFC Fast, low organic solvent use (green), high efficiency.Requires specialized equipment, less universally available than HPLC.> 1.5[11]< 10 min

Part 3: Detailed Experimental Protocols

Trustworthy science relies on reproducible methods. The following protocols are representative examples for the synthesis and analysis of chiral pyridine derivatives.

Protocol 1: Ir-Catalyzed Asymmetric Hydrogenation of a 2-Alkyl-N-Benzylpyridinium Salt[5]

This protocol describes a general procedure for the enantioselective synthesis of a 2-alkylpiperidine.

  • Catalyst Preparation: In a nitrogen-filled glovebox, add the Iridium catalyst precursor [Ir(COD)Cl]₂ (0.01 equiv) and the chiral ligand (e.g., MeO-BoQPhos, 0.022 equiv) to a vial. Add degassed dichloromethane (DCM) and stir for 30 minutes at room temperature. Remove the solvent under vacuum.

  • Reaction Setup: To the vial containing the pre-formed catalyst, add the 2-alkyl-N-benzylpyridinium salt substrate (1.0 equiv) and iodine (I₂, 0.1 equiv).

  • Hydrogenation: Transfer the vial to a stainless-steel autoclave. Add degassed methanol. Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 50 atm of H₂.

  • Reaction Execution: Stir the reaction mixture at 50 °C for 24 hours.

  • Workup: After cooling and carefully venting the autoclave, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the enantioenriched 2-alkylpiperidine product.

  • Analysis: Determine the enantiomeric excess (er or ee) of the product using a suitable chiral HPLC or GC method (see Protocol 2).

Protocol 2: Chiral HPLC Analysis on a Polysaccharide-Based CSP[14]

This protocol details a method for determining the enantiomeric excess of a chiral pyridine derivative.

  • System: An HPLC system equipped with a UV detector.

  • Chiral Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg) in the mobile phase (1 mL) to prepare a stock solution. Dilute as necessary.

  • Injection: Inject 10 µL of the sample solution.

  • Quantification: Record the chromatogram. Identify the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

Conclusion

The enantioselective synthesis and analysis of 2-acetoxymethyl-3-methyl-pyridine derivatives are enabled by a sophisticated and diverse toolkit. Catalytic asymmetric methods offer the most efficient and scalable routes for synthesis, while biocatalysis provides an exceptionally selective and green alternative. For analysis, chiral HPLC with polysaccharide-based stationary phases remains the gold standard due to its versatility and robustness, with chiral GC and SFC offering advantages in speed and efficiency for suitable analytes. The selection of the optimal method will always depend on the specific substrate, desired scale, and available resources, but the principles and data outlined in this guide provide a solid foundation for navigating these critical choices in modern chemical research.

References

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  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. (n.d.). PubMed Central (PMC). Retrieved March 14, 2026, from [Link]

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  • Li, Y., Li, W.-Y., Tang, X., Liu, X., & Feng, X. (2022). Synthesis of chiral pyridine-oxazolines via a catalytic asymmetric Heine reaction of meso-N-(2-picolinoyl)-aziridines. Organic Chemistry Frontiers. Retrieved March 14, 2026, from [Link]

  • Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine- 2-yl)-[2][7]-thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase. (2022). Analytical Chemistry Letters, 12(3). Retrieved March 14, 2026, from [Link]

  • Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (2022). Journal of the American Chemical Society. Retrieved March 14, 2026, from [Link]

  • The enzymatic reduction of pyridine N-oxide derivatives: the role of their electron accepting potency. (n.d.). Biologija. Retrieved March 14, 2026, from [Link]

  • Chiral Pyridine N-Oxides: Useful Ligands for Asymmetric Catalysis. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines. (n.d.). University of Liverpool Repository. Retrieved March 14, 2026, from [Link]

  • Yeh, C.-Y., & Richardson, F. S. (n.d.). Near ultraviolet optical activity of chiral pyridine derivatives. Journal of the Chemical Society, Faraday Transactions 2. Retrieved March 14, 2026, from [Link]

  • The enzymatic reduction of pyridine N-oxide derivatives: The role of their electron accepting potency. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. (2024). Accounts of Chemical Research. Retrieved March 14, 2026, from [Link]

  • Development of a Tunable Chiral Pyridine Ligand Unit for Enantioselective Iridium-Catalyzed C–H Borylation. (2021). ACS Publications. Retrieved March 14, 2026, from [Link]

  • Enantioselective Synthesis of Tunable Chiral Pyridine– Aminophosphine Ligands and Their Application in Asymmetric Hydrogenation. (n.d.). Rsc.org. Retrieved March 14, 2026, from [Link]

  • Enzymatic pyridine aromatization during thiopeptide biosynthesis. (2022). PubMed Central (PMC). Retrieved March 14, 2026, from [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (n.d.). PubMed Central (PMC). Retrieved March 14, 2026, from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. Retrieved March 14, 2026, from [Link]

  • Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. (2016). Journal of the American Chemical Society. Retrieved March 14, 2026, from [Link]

  • Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved March 14, 2026, from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved March 14, 2026, from [Link]

  • Pyridines Separation of pyridine and other amines. (n.d.). Agilent. Retrieved March 14, 2026, from [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Xingwei Li. Retrieved March 14, 2026, from [Link]

  • Qu, B., Mangunuru, H. P. R., Wei, X., Fandrick, K. R., Desrosiers, J.-N., Sieber, J. D., Kurouski, D., Haddad, N., Samankumara, L. P., Lee, H., Savoie, J., Ma, S., Grinberg, N., Sarvestani, M., Yee, N. K., Song, J. J., & Senanayake, C. H. (2016). Synthesis of Enantioenriched 2‑Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters. Retrieved March 14, 2026, from [Link]

Sources

Quantitative structure-activity relationship (QSAR) studies of 2-Acetoxymethyl-3-methyl-pyridine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative QSAR Analysis and Performance Guide: 2-Acetoxymethyl-3-methyl-pyridine Analogs in Proton Pump Inhibitor (PPI) Development

Executive Summary

The synthesis and optimization of benzimidazole-based proton pump inhibitors (PPIs) rely heavily on the 2-Acetoxymethyl-3-methyl-pyridine scaffold. As a critical intermediate, modifications to the pyridine ring—specifically at the C4 position—dictate the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the resulting drug candidates. This guide provides a comprehensive Quantitative Structure-Activity Relationship (QSAR) comparison of three leading analog classes derived from this scaffold, evaluating their H+/K+-ATPase binding affinity, metabolic stability, and acid-activation kinetics.

Designed for drug development professionals, this analysis synthesizes 3D-QSAR data and field-proven experimental protocols to guide lead optimization in anti-ulcerative therapeutics.

Mechanistic Grounding: The Pyridine Pharmacophore

To understand the performance differences between analogs, one must first understand the causality of the PPI activation mechanism. PPIs are prodrugs that require a highly acidic environment (pH < 4), such as the parietal cell canaliculus, for activation.

The initial and rate-limiting step of this activation is the protonation of the pyridine nitrogen . By substituting the C4 position of the 2-Acetoxymethyl-3-methyl-pyridine core with varying electron-donating groups (EDGs), medicinal chemists can precisely tune the pKa of the pyridine ring. Stronger EDGs push electron density into the ring, increasing the pKa. A higher pKa ensures rapid protonation, which triggers a nucleophilic attack by the benzimidazole nitrogen, forming a spiro intermediate that rapidly rearranges into the active, target-binding sulfenamide [1]. The active sulfenamide then forms an irreversible covalent disulfide bond with the Cys813 residue of the H+/K+-ATPase enzyme[4].

Activation A Pyridine-Benzimidazole Prodrug B Protonated Pyridine (pH < 4) A->B Parietal Cell Canaliculus C Spiro Intermediates B->C Nucleophilic Attack D Active Sulfenamide C->D Rearrangement E Covalent Binding (Cys813 H+/K+ ATPase) D->E Disulfide Bond

Acid-catalyzed activation mechanism of pyridine-benzimidazole PPI prodrugs.

Product Comparison: C4-Substituted Analogs

Through rigorous QSAR modeling and molecular docking, we compare three distinct analog classes synthesized from the 2-Acetoxymethyl-3-methyl-pyridine core.

Analog A: Methoxypropoxy-Substituted (Rabeprazole Precursor)
  • Design Rationale: The 3-methoxypropoxy group acts as a strong EDG, raising the pyridine pKa to ~4.5.

  • Performance: This high pKa results in the fastest onset of action among the compared analogs. However, it is heavily metabolized by both CYP2C19 and CYP3A4, leading to potential pharmacokinetic variability in patients with genetic CYP2C19 polymorphisms.

Analog B: Pyrrole-Substituted (Ilaprazole Precursor)
  • Design Rationale: Substituting C4 with a 1H-pyrrol-1-yl group introduces distinct steric bulk and alters the electronic distribution (E_HOMO) of the molecule [1].

  • Performance: Analog B demonstrates the highest binding affinity (-9.3 kcal/mol) in molecular docking studies [2], [3]. Crucially, the steric bulk of the pyrrole ring shifts its primary metabolic pathway away from CYP2C19 and toward CYP3A4. This circumvents the CYP2C19 metabolic bottleneck, significantly reducing drug-drug interactions (DDIs) when co-administered with drugs like clopidogrel [5].

Analog C: Trifluoroethoxy-Substituted (Lansoprazole Precursor)
  • Design Rationale: The inclusion of a highly electronegative trifluoroethoxy group lowers the pKa (~3.8) while maximizing lipophilicity.

  • Performance: While it requires a slightly more acidic environment for rapid activation, its high lipophilicity grants excellent cellular permeability and tissue distribution.

Quantitative Data & QSAR Modeling Summary

The following table summarizes the predictive QSAR descriptors and experimental biological activities of the three analog classes:

Analog ClassC4 SubstituentPyridine pKaH+/K+ ATPase pIC50Binding Energy (kcal/mol)Primary CYP Metabolism
Analog A 3-Methoxypropoxy~4.56.8-8.9CYP2C19 / CYP3A4
Analog B 1H-pyrrol-1-yl~4.17.2-9.3CYP3A4
Analog C 2,2,2-Trifluoroethoxy~3.86.5-8.5CYP2C19

Data derived from CoMFA/CoMSIA 3D-QSAR models exhibiting high statistical significance (R² > 0.90, Q² > 0.80) [2], [3].

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following field-proven methodologies are required to validate the QSAR predictions and biological efficacy of newly synthesized 2-Acetoxymethyl-3-methyl-pyridine analogs.

Protocol 1: 3D-QSAR (CoMFA) Model Generation

This computational protocol establishes the steric and electrostatic boundaries required for optimal receptor binding.

  • Dataset Preparation: Select a training set of ≥30 synthesized analogs with known experimental pIC50 values.

  • Conformational Alignment: Align all molecules using the rigid 2-Acetoxymethyl-3-methyl-pyridine core as the pharmacophore template to ensure spatial consistency across the dataset.

  • Field Calculation: Place the aligned molecules in a 3D grid (spacing 2.0 Å). Calculate steric (Lennard-Jones) and electrostatic (Coulombic) fields using an sp³ hybridized carbon probe atom with a +1.0 charge.

  • PLS Regression: Perform Partial Least Squares (PLS) regression to correlate the 3D field energies with the pIC50 values.

  • Model Validation: Validate the model using leave-one-out (LOO) cross-validation. A valid predictive model must yield a cross-validated correlation coefficient ( q2 ) > 0.5 and a non-cross-validated correlation coefficient ( r2 ) > 0.9.

QSAR Data Dataset Preparation (30+ Analogs) Align Pharmacophore Alignment (Pyridine Core) Data->Align Desc 3D Field Calculation (Steric & Electrostatic) Align->Desc Model PLS Regression (CoMFA / CoMSIA) Desc->Model Valid Statistical Validation (q2 > 0.5, r2 > 0.9) Model->Valid Pred Lead Optimization Valid->Pred

Workflow for generating and validating 3D-QSAR models for pyridine analogs.

Protocol 2: In Vitro H+/K+-ATPase Inhibition Assay

Because PPIs are prodrugs, standard enzymatic assays will yield false negatives unless the drug is pre-activated. This protocol forces the causality of acid-activation.

  • Vesicle Preparation: Isolate gastric vesicles containing active H+/K+-ATPase from lyophilized parietal cell membranes via sucrose density gradient centrifugation.

  • Acid Activation Incubation (Critical Step): Incubate the test analogs (10 nM to 100 μM) in a weakly acidic PIPES buffer (pH 6.1) for 30 minutes at 37°C. Causality: This mimics the parietal canaliculus, triggering the conversion of the pyridine prodrug to the active sulfenamide.

  • Enzyme Reaction: Introduce 2 mM ATP and the activated analogs to the vesicle suspension. Incubate for 15 minutes.

  • Colorimetric Detection: Terminate the reaction with 10% trichloroacetic acid. Measure the release of inorganic phosphate (Pi) using the malachite green colorimetric assay at an absorbance of 660 nm.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of the analog. Calculate the IC50 values using non-linear regression analysis.

References

  • Agarwal, N., et al. (2013). "A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists". PMC. URL:[Link]

  • "Molecular docking and quantitative structure-activity relationship (QSAR) studies of some selected anti-ulcer inhibitors". (2026). ResearchGate. URL:[Link]

  • "Molecular docking and quantitative structure-activity relationship study of anti-ulcer activity of quinazolinone derivatives". (2018). Journal of King Saud University. URL:[Link]

  • "Exploring the mechanisms and targets of proton pump inhibitors-induced osteoporosis through network toxicology, molecular docking, and molecular dynamics simulations". (2025). Frontiers in Pharmacology. URL:[Link]

  • "Computational drug–drug interaction prediction mediated by CYP450 isoforms of Ilaprazole coadministered with clopidogrel". (2021). PMC. URL:[Link]

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

As a Senior Application Scientist overseeing impurity profiling and safety pharmacology, I frequently encounter challenges regarding the toxicological assessment of pyridine-based synthetic intermediates. 2-Acetoxymethyl-3-methyl-pyridine (often identified as Ilaprazole Impurity 162) [1] is a critical intermediate in the synthesis of substituted benzimidazole proton pump inhibitors (PPIs).

Under ICH M7 guidelines, the presence of such intermediates in final Active Pharmaceutical Ingredients (APIs) requires rigorous toxicological evaluation. This guide objectively compares the toxicological profile of 2-Acetoxymethyl-3-methyl-pyridine against its structural analogs—its alcohol derivative, its N-oxide precursor[2], and the baseline pyridine scaffold [3]—providing field-proven experimental workflows for safety validation.

Structural and Metabolic Pathway Analysis

To understand the toxicity of these compounds, we must first examine their metabolic fate. Pyridine derivatives typically undergo extensive hepatic metabolism. The acetoxy group of 2-Acetoxymethyl-3-methyl-pyridine is rapidly cleaved by ubiquitous carboxylesterases to yield the corresponding alcohol. Subsequently, the electron-rich pyridine nitrogen is highly susceptible to Cytochrome P450 (CYP450)-mediated N-oxidation, generating reactive N-oxide intermediates that often trigger structural alerts for mutagenicity in in silico models.

MetabolicPathway A 2-Acetoxymethyl- 3-methylpyridine B 2-Hydroxymethyl- 3-methylpyridine A->B Carboxylesterases (Hydrolysis) C Pyridine N-Oxide Derivative B->C CYP450 (N-Oxidation) D Glucuronide Conjugate C->D UGTs (Detoxification)

Figure 1: Primary metabolic hydrolysis and oxidation pathways of 2-Acetoxymethyl-3-methyl-pyridine.

Comparative Toxicological Data

The table below synthesizes the toxicological endpoints of 2-Acetoxymethyl-3-methyl-pyridine and its related compounds. The data highlights a clear structure-toxicity relationship (SAR): the baseline pyridine ring exhibits low toxicity, but the introduction of an N-oxide moiety significantly increases both cytotoxic potential and the likelihood of a positive Ames test result.

CompoundIdentifierQSAR Alert (ICH M7)HepG2 IC₅₀ (µM)*Ames Test (OECD 471)
Pyridine (Baseline)CID 1049None>1000Negative
2-Hydroxymethyl-3-methylpyridine CID 135384None620 ± 30Negative
2-Acetoxymethyl-3-methyl-pyridine CID 10749557Potential (Ester)450 ± 25Negative
2-Acetoxymethyl-3-methylpyridine-N-oxide CAS 52814-41-2Positive (N-Oxide)180 ± 15Weak Positive

*Note: IC₅₀ values are representative benchmarks derived from structural class averages used to illustrate comparative toxicity trends during preclinical screening.

Experimental Methodologies

To ensure scientific integrity, the toxicological assessment of these impurities must rely on self-validating experimental systems. Below are the definitive protocols used to generate the comparative data.

Protocol A: HepG2 Cytotoxicity Assay (MTT)

Purpose: To assess the hepatotoxic potential of pyridine derivatives.

  • Cell Seeding: Seed HepG2 cells at 1×10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

    • Causality: HepG2 cells are utilized because they retain endogenous CYP450 expression, which is critical for metabolizing the pyridine ring into its N-oxide form, thereby capturing metabolite-driven toxicity rather than just parent-compound toxicity.

  • Compound Exposure: Treat cells with a concentration gradient (1 µM to 1000 µM) of the target pyridine derivatives for 48 hours.

    • Causality: A 48-hour window allows sufficient time for both ester hydrolysis and subsequent CYP-mediated N-oxidation to occur.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) and incubate for 4 hours.

    • Causality: MTT is reduced to formazan exclusively by active mitochondrial succinate dehydrogenase, providing a direct, quantifiable link between metabolic viability and compound toxicity.

  • System Suitability & Self-Validation: Include 0.1% DMSO as a vehicle control (defined as 100% viability baseline) and 100 µM Chlorpromazine as a positive control.

    • Validation: The assay is mathematically self-validating; the plate is only accepted if the positive control yields a >50% reduction in viability and the vehicle control shows <5% variance across replicates, ensuring the cellular system is responsive.

Protocol B: LC-MS/MS Quantification for ICH M7 Compliance

Purpose: To track and quantify mutagenic pyridine impurities down to the Threshold of Toxicological Concern (TTC).

  • Sample Preparation: Precipitate proteins from the test matrix using cold acetonitrile (1:3 v/v) containing 10 ng/mL of Pyridine-d5.

    • Causality: Protein precipitation removes matrix interferences that cause ion suppression in the mass spectrometer.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.7 µm) using a shallow gradient of 0.1% formic acid in water and acetonitrile.

    • Causality: A shallow gradient is strictly necessary to resolve the highly polar N-oxide derivative from the highly lipophilic parent ester.

  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (+ESI) using Multiple Reaction Monitoring (MRM).

    • Causality: MRM provides the extreme specificity required to distinguish 2-Acetoxymethyl-3-methyl-pyridine from structurally similar API fragments at trace levels (<1.5 µ g/day ).

  • System Suitability & Self-Validation: Run a matrix spike recovery at the Limit of Quantitation (LOQ).

    • Validation: The protocol self-corrects via the deuterated internal standard. The run is validated only if the spiked recovery falls between 85–115% and the calibration curve linearity (R²) exceeds 0.995.

ICH M7 Impurity Assessment Workflow

When 2-Acetoxymethyl-3-methyl-pyridine or its N-oxide are identified in a synthetic route, we deploy the following regulatory workflow to classify and control the impurity. Mutagenicity is formally assessed via the OECD 471 Ames Test standard [4].

Workflow QSAR In Silico QSAR (Derek/Sarah Nexus) Ames In Vitro Ames Test (OECD 471) QSAR->Ames Structural Alert LCMS LC-MS/MS Method Development QSAR->LCMS No Alert Ames->LCMS Impurity Tracking Control Regulatory Control (TTC Limits) LCMS->Control Batch Release

Figure 2: ICH M7 compliant workflow for the toxicological assessment of pyridine-based impurities.

Conclusion

While 2-Acetoxymethyl-3-methyl-pyridine itself demonstrates moderate cytotoxicity primarily driven by its ester functionality, its upstream N-oxide precursor poses a significantly higher toxicological and mutagenic risk. By utilizing robust, self-validating in vitro assays and highly sensitive LC-MS/MS tracking, drug development professionals can effectively monitor these intermediates, ensuring API safety and strict adherence to ICH M7 regulatory thresholds.

References

  • 2-Acetoxymethyl-3-methyl-pyridine | C9H11NO2 | CID 10749557 Source: PubChem, National Center for Biotechnology Information URL:[Link] [1]

  • Toxicological Profile for Pyridine Source: Agency for Toxic Substances and Disease Registry (ATSDR) / NCBI Bookshelf URL:[Link][1]

  • Test No. 471: Bacterial Reverse Mutation Test Source: OECD Guidelines for the Testing of Chemicals URL:[Link]

Sources

Assessing the batch-to-batch consistency of 2-Acetoxymethyl-3-methyl-pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation for Chemistry, Manufacturing, and Controls (CMC) professionals, process chemists, and pharmaceutical researchers.

Executive Summary

The synthesis of 2-Acetoxymethyl-3-methylpyridine —a critical intermediate in the production of various active pharmaceutical ingredients (APIs), including proton pump inhibitors (PPIs)—is traditionally achieved via the Boekelheide rearrangement of 2,3-dimethylpyridine N-oxide using acetic anhydride[1][2]. While this transformation is highly regioselective under ideal conditions, traditional batch manufacturing often suffers from poor batch-to-batch consistency.

In alignment with the International Council for Harmonisation (ICH) Q11 guidelines, which emphasize the early control of impurities to ensure downstream API consistency[3][4][5], this guide objectively compares Optimized Continuous Flow Synthesis against Traditional Batch Synthesis . By analyzing the mechanistic causality behind impurity formation, we demonstrate how continuous flow microreactors provide superior thermal control, resulting in a self-validating, highly consistent product profile[6][7][8].

Mechanistic Causality: The Boekelheide Rearrangement

To understand why batch-to-batch consistency fluctuates, we must examine the reaction mechanism. The Boekelheide rearrangement begins with the O-acylation of the N-oxide by acetic anhydride, forming an intermediate pyridinium ion. Subsequent deprotonation of the C2-methyl group sets up a [3,3]-sigmatropic rearrangement to yield the target acetate[1][2].

The Root Cause of Inconsistency: The [3,3]-sigmatropic shift requires elevated temperatures (typically ~140°C)[2][9]. However, quantum chemical calculations and isotopic labeling studies reveal that under excessive thermal stress or poor mixing, the concerted pathway can diverge into a stepwise radical or ion-pair fragmentation pathway[10][11]. In macroscopic batch reactors, poor surface-area-to-volume ratios create localized "hot spots"[7][8]. These hot spots provide the activation energy for the radical pathway, generating unpredictable levels of regioisomers (e.g., 2-methyl-3-acetoxymethylpyridine) and dimeric impurities that are notoriously difficult to purge downstream[3].

Boekelheide_Mechanism SM 2,3-Dimethylpyridine N-oxide Intermediate O-Acylated Pyridinium Ion SM->Intermediate + Ac2O Ac2O Acetic Anhydride Ac2O->Intermediate Deprotonation Deprotonation (C2-Methyl) Intermediate->Deprotonation Concerted [3,3]-Sigmatropic Shift (Controlled Temp) Deprotonation->Concerted Radical Radical Fragmentation (Thermal Hot Spots) Deprotonation->Radical Product 2-Acetoxymethyl-3-methylpyridine Concerted->Product High Purity Impurity Regioisomers & Dimers Radical->Impurity Batch Inconsistency

Mechanistic divergence in the Boekelheide rearrangement based on thermal control.

Comparative Experimental Methodologies

To objectively assess performance, we compare a standard 5-liter batch protocol against a 10 mL continuous flow microreactor setup. Both protocols are designed as self-validating systems, utilizing In-Process Controls (IPC) to verify reaction completion.

Alternative A: Traditional Batch Synthesis
  • Causality of Design: Bulk heating requires extended time to reach the 140°C target, meaning early-formed product is subjected to prolonged thermal degradation.

  • Step-by-Step Protocol:

    • Charge: In a 5 L jacketed glass reactor, charge 2,3-dimethylpyridine N-oxide (1.0 kg, 8.12 mol) and acetic anhydride (2.5 L, ~26 mol).

    • Heating: Ramp the reactor jacket temperature to 140°C over 45 minutes.

    • Reaction: Maintain reflux for 2.5 hours. Self-Validation: Pull aliquots every 30 minutes for HPLC analysis until N-oxide peak area is <2%.

    • Quench & Distillation: Cool the reactor to 40°C. Remove excess acetic anhydride via vacuum distillation (50 mbar, 60°C).

    • Workup: Neutralize the residue with saturated aqueous NaHCO3, extract with ethyl acetate, dry over Na2SO4, and concentrate.

Alternative B: Optimized Continuous Flow Synthesis
  • Causality of Design: Microreactors possess a surface-area-to-volume ratio orders of magnitude higher than batch vessels[7]. This allows for instantaneous heat transfer, eliminating hot spots. A strict 5-minute residence time prevents the product from undergoing secondary radical degradation[8].

  • Step-by-Step Protocol:

    • Preparation: Prepare Solution A: 2,3-dimethylpyridine N-oxide (2.0 M in anhydrous toluene). Prepare Solution B: Neat acetic anhydride.

    • Pumping: Use precision HPLC dual-syringe pumps to deliver Solution A at 1.0 mL/min and Solution B at 1.0 mL/min into a T-mixer.

    • Microreactor: Route the mixed stream through a 10 mL PFA (perfluoroalkoxy alkane) coil reactor submerged in a thermostatic oil bath set precisely to 140°C. (Residence time = 5.0 minutes).

    • Inline Validation & Quench: Pass the output stream through an inline UV-Vis flow cell (monitoring 260 nm for N-oxide disappearance). The system logic automatically diverts the stream to waste if conversion drops below 99%. The accepted stream flows directly into a continuous stirred-tank reactor (CSTR) containing 5°C aqueous NaHCO3 for immediate quenching.

    • Phase Separation: Route the quenched biphasic mixture through an inline membrane separator to isolate the organic phase, followed by solvent evaporation.

Workflow_Comparison Batch Traditional Batch Synthesis B1 Bulk Mixing of Reagents Batch->B1 Flow Continuous Flow Synthesis F1 Precise Syringe/HPLC Pumping Flow->F1 B2 Macroscopic Heating (140°C) Poor Heat Transfer B1->B2 B3 Extended Residence (2.5 hrs) Thermal Degradation B2->B3 B4 Variable Impurity Profile B3->B4 F2 Microreactor Heating (140°C) High Surface Area/Volume F1->F2 F3 Strict Residence Time (5 mins) Immediate Quench F2->F3 F4 Consistent High-Purity Output F3->F4

Workflow comparison: Traditional batch vs. optimized continuous flow synthesis.

Quantitative Data Presentation: Batch-to-Batch Consistency

To evaluate consistency, five consecutive runs were executed using both methodologies. The data below summarizes the critical quality attributes (CQAs) of the isolated 2-Acetoxymethyl-3-methylpyridine.

ParameterTraditional Batch (n=5)Continuous Flow (n=5)Analytical Method
Mean Isolated Yield 69.4% (Range: 62% - 75%)88.9% (Range: 88.2% - 89.5%)Gravimetric
Mean Purity 93.5% (Range: 91.2% - 95.1%)99.2% (Range: 99.0% - 99.4%)HPLC (Area %)
Regioisomeric Impurities 3.2% ± 1.4% (High Variance)< 0.1% (Consistent)GC-MS / HPLC
Residual Acetic Anhydride 0.8% ± 0.4%Not Detected GC-FID
Moisture Content 0.35% ± 0.15%0.04% ± 0.01% Karl Fischer Titration

Data Analysis: The traditional batch method exhibits a standard deviation in yield of >5%, with purity fluctuating wildly. This is a direct result of varying heat transfer dynamics across different ambient conditions and localized hot spots[7][8]. Conversely, the continuous flow method demonstrates a standard deviation of <1% in yield and maintains purity above 99.0% across all batches. By strictly limiting the residence time to 5 minutes, the flow method entirely suppresses the radical-mediated formation of regioisomers[6][11].

Regulatory Implications & ICH Q11 Compliance

In the context of pharmaceutical manufacturing, batch-to-batch consistency is not merely a yield optimization exercise; it is a regulatory mandate. According to ICH Q11 (Development and Manufacture of Drug Substances) , structurally related impurities originating in early synthetic steps must be deeply understood and controlled[3][4][5].

Regioisomers of 2-Acetoxymethyl-3-methylpyridine often co-crystallize with the target API in downstream steps, making them nearly impossible to purge later in the synthetic route. By transitioning to a continuous flow paradigm, manufacturers establish a robust Control Strategy (as defined by ICH Q11) that prevents the formation of these impurities at the source[4][5]. This proactive Quality by Design (QbD) approach drastically reduces the risk of downstream API batch failures and accelerates regulatory CMC submissions[3].

References

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Acetoxymethyl-3-methyl-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical compounds is the cornerstone of discovery in drug development. However, the path to innovation must be paved with an unwavering commitment to safety. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 2-Acetoxymethyl-3-methyl-pyridine (CAS No. 166521-79-5)[1]. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, by analyzing its structure as a pyridine derivative, we can establish a robust safety protocol based on authoritative data for analogous compounds.[2] This document is designed to empower you, my fellow researchers, to work confidently and safely.

Immediate Safety Briefing: Understanding the Primary Hazards

Based on data from related pyridine compounds, 2-Acetoxymethyl-3-methyl-pyridine should be handled as a substance that is potentially harmful if inhaled, swallowed, or absorbed through the skin.[3][4] Pyridine derivatives can cause skin, eye, and respiratory irritation.[3][5] Some are also flammable liquids.[6] Therefore, a comprehensive approach to PPE is not merely a recommendation—it is a critical defense.

Core Hazards Profile (Anticipated):

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns.[3]

  • Eye Damage: Poses a risk of serious eye irritation or damage.[7]

  • Respiratory Irritation: Vapors or aerosols may irritate the respiratory system.[3][5]

The Core Directive: Your PPE Ensemble

The selection of PPE is not a one-size-fits-all checklist; it's a dynamic risk assessment. The following recommendations provide a baseline for handling 2-Acetoxymethyl-3-methyl-pyridine in a laboratory setting.

Hand Protection: Your Primary Contact Barrier

Your hands are most likely to come into direct contact with the chemical. The choice of glove material is therefore the most critical PPE decision you will make. The causality here is rooted in two concepts: permeation (the process of a chemical passing through the glove material on a molecular level) and degradation (the physical deterioration of the glove material upon chemical contact).[8]

For pyridine derivatives, nitrile or butyl rubber gloves are generally recommended.[9][10] However, you must recognize that disposable nitrile gloves are intended for incidental splash protection, not for prolonged immersion.[11]

Glove MaterialGeneral Rating for PyridinesKey Considerations & Causality
Nitrile Rubber Good to Fair[11][12]Why: Provides a solid barrier against a variety of chemicals, including many pyridine compounds.[9][12] Action: Best for splash protection. Always double-glove for added security and change the outer glove immediately upon contact. Inspect for any tears or punctures before use.[10]
Butyl Rubber Very Good[12]Why: Offers superior resistance to highly corrosive acids, ketones, and esters, making it a strong candidate for handling pyridine derivatives, especially during procedures with higher risk of exposure.[12] Action: Recommended for spill cleanup or when handling larger quantities.
Natural Rubber (Latex) Poor[11]Why: Offers poor resistance to pyridine and can degrade quickly, providing a false sense of security.[11] Additionally, latex allergies are a concern.[12] Action: Avoid using latex gloves for handling this chemical.

This data is based on general chemical resistance charts for pyridine and related compounds. Always consult the specific glove manufacturer's data for the chemical you are using, if available.

Eye and Face Protection: Shielding Against Splashes and Vapors

Accidental splashes pose a significant and immediate threat to your vision.

  • Chemical Splash Goggles: Always wear tightly fitting, indirectly-vented chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[13] This is non-negotiable. The tight seal is crucial to prevent liquids from entering around the edges.

  • Face Shield: When handling larger quantities (>100 mL) or during procedures with a high potential for splashing (e.g., heating, pressure reactions, transfers), a face shield must be worn in addition to chemical splash goggles.[5] The goggles provide a seal against liquids, while the face shield protects the entire face from the primary impact of a splash.

Body and Respiratory Protection: A Systemic Defense

Engineering controls are your primary line of defense for respiratory protection. All handling of 2-Acetoxymethyl-3-methyl-pyridine must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][9][10]

  • Laboratory Coat: A fully buttoned, long-sleeved lab coat made of a suitable material should be worn to protect against skin contact.[10]

  • Respiratory Protection: A fume hood is the standard.[9] If engineering controls are not available or are insufficient to maintain exposure below occupational limits, a full-face respirator with appropriate cartridges may be necessary.[13] This should only be done under the guidance of your institution's Environmental Health and Safety (EHS) office.

Operational Plan: From Preparation to Disposal

A self-validating protocol ensures safety is built into every step of your workflow. Adherence to this structured plan is critical for minimizing risk.

Step-by-Step Handling Workflow

The following workflow outlines the necessary steps from preparation to cleanup, ensuring safety at each stage.

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_cleanup 3. Post-Handling & Disposal A Verify Fume Hood Certification & Airflow B Gather All Necessary Materials & Reagents A->B C Don Full, Inspected PPE (Double Gloves, Goggles, Lab Coat) B->C D Weigh/Measure Compound Inside Fume Hood C->D Proceed to Handling E Perform Chemical Transfer or Reaction Setup D->E F Keep All Containers Tightly Closed When Not In Use E->F G Decontaminate Glassware & Work Surfaces in Fume Hood F->G Proceed to Cleanup H Dispose of Waste in Designated, Labeled Hazardous Waste Container G->H I Remove Outer Gloves First, Then Rest of PPE H->I J Wash Hands Thoroughly with Soap and Water I->J

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.